DL-Leucine-d7 (iso-propyl-d7)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Advanced Quantitative Analysis
This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled (SIL) amino acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this critical reagent for quantitative mass spectrometry, proteomics, and metabolic research. We will move beyond simple definitions to explore the causality behind its application, ensuring a robust and scientifically sound integration into your experimental designs.
Core Identity and Significance of DL-Leucine-d7
DL-Leucine-d7 is a synthetic form of the essential amino acid leucine where seven hydrogen atoms on the iso-propyl group have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic substitution results in a mass shift of +7 atomic mass units (amu) compared to its unlabeled counterpart, a property that is fundamental to its application in mass spectrometry-based quantification. The "DL" designation indicates that this product is a racemic mixture, containing both the D- and L-enantiomers of the amino acid.[1][3]
The primary significance of DL-Leucine-d7 lies in its role as an internal standard for highly precise and accurate quantification of leucine and leucine-containing molecules in complex biological matrices.[4][5] Because it is chemically identical to endogenous leucine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, yet is clearly distinguishable by its mass.[5] This co-analysis corrects for variability throughout the entire experimental workflow, from sample extraction and derivatization to instrument response, thereby providing a self-validating system for robust and reproducible quantification.[5][6]
Physicochemical Properties
A clear understanding of the fundamental properties of DL-Leucine-d7 is essential for its proper handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆D₇NO₂ | [1][2][3] |
| Molecular Weight | 138.22 g/mol | [1][7] |
| CAS Number | 259225-40-6 | [1][2][3] |
| Synonyms | (±)-2-Amino-4-methylpentanoic Acid-d7, DL-Leucine-4,5,5,5,6,6,6-d7 | [1][2][3] |
| Isotopic Enrichment | Typically ≥98 atom % D | [1] |
| Chemical Purity | Typically ≥98-99% | [7] |
| Appearance | White solid | [8][9] |
| Melting Point | 293-296 °C (sublimes) | [8] |
| Solubility | Soluble in water | [9][10] |
The Cornerstone Application: Internal Standard in Quantitative Mass Spectrometry
The most prevalent and critical use of DL-Leucine-d7 is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[4][11] In quantitative proteomics and metabolomics, accurately determining the concentration of an analyte in a complex sample is fraught with challenges, including matrix effects, ion suppression, and variations in sample preparation.[5][11]
The Rationale for a Stable Isotope-Labeled Internal Standard:
An ideal internal standard should behave as identically as possible to the analyte of interest throughout the analytical process.[5] DL-Leucine-d7 fulfills this requirement perfectly for the quantification of natural leucine. By spiking a known amount of DL-Leucine-d7 into a sample at the earliest possible stage, it experiences the same extraction efficiency, derivatization yield, chromatographic retention, and ionization response as the endogenous ("light") leucine.[5][12] The mass spectrometer, however, detects them as two distinct chemical entities based on their mass difference. The ratio of the signal intensity of the light analyte to the heavy internal standard is then used for quantification. This ratiometric approach cancels out most sources of experimental error, leading to superior accuracy and precision.[13]
Experimental Workflow: Quantification of Leucine in Plasma
The following protocol outlines a validated approach for quantifying L-leucine in human plasma using DL-Leucine-d7 as an internal standard. This workflow is foundational and can be adapted for other biological matrices.
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An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled amino acid. It is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for quantitative bioanalysis. This document delves into the core chemical properties of DL-Leucine-d7 and elucidates its critical role as an internal standard in mass spectrometry-based applications, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Need for Precision in Quantitative Bioanalysis
In the realms of metabolomics, proteomics, and clinical diagnostics, the accurate quantification of endogenous molecules is paramount. Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic pathways, including the activation of the mTOR signaling pathway.[1] Its dysregulation has been implicated in numerous physiological and pathological states. Consequently, the ability to precisely measure leucine concentrations in complex biological matrices is of significant scientific interest.
DL-Leucine-d7 (iso-propyl-d7) serves as an indispensable tool for achieving this precision. As a stable isotope-labeled (SIL) analog of leucine, it exhibits nearly identical physicochemical properties to its unlabeled counterpart, yet is distinguishable by its increased mass. This key characteristic makes it the gold standard for use as an internal standard in isotope dilution mass spectrometry (ID-MS), a powerful technique for accurate and precise quantification.[2][3]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DL-Leucine-d7 is fundamental to its effective application. These properties ensure its suitability as a reliable internal standard that behaves consistently with the analyte of interest during sample preparation and analysis.
| Property | Value | Source(s) |
| Chemical Name | DL-2-Amino-4-methylpentanoic acid-d7 | [4][5] |
| Synonyms | DL-Leucine-4,5,5,5,5′,5′,5′-d7, DL-Leucine (iso-propyl-d7) | [2] |
| Molecular Formula | C₆H₆D₇NO₂ | [5] |
| Molecular Weight | 138.22 g/mol | [2][4][5][6] |
| CAS Number | 259225-40-6 | [4][5][7][8] |
| Appearance | Solid | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1][2][7] |
| Storage Conditions | Room temperature, protected from light and moisture | [6][7] |
| Melting Point | 293-296 °C (subl.) | [2] |
Principle and Application: Isotope Dilution Mass Spectrometry
The primary application of DL-Leucine-d7 is as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is widely regarded for its high accuracy and precision in quantitative analysis.[2]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
An ideal internal standard should behave identically to the analyte during sample extraction, derivatization, and chromatographic separation, while being distinguishable by the detector. Non-labeled internal standards, such as structural analogs (e.g., norleucine), can exhibit different extraction efficiencies and chromatographic behaviors compared to the analyte.[9][10] In contrast, a stable isotope-labeled internal standard like DL-Leucine-d7 has virtually the same chemical and physical properties as endogenous leucine.[3] This co-elution and similar ionization efficiency in the mass spectrometer's source allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[3]
The Isotope Dilution Workflow
The fundamental principle of isotope dilution involves adding a known amount of the labeled standard (DL-Leucine-d7) to a sample containing an unknown amount of the native analyte (leucine). The mixture is then processed and analyzed by mass spectrometry. The ratio of the signal intensity of the native analyte to that of the labeled standard is used to calculate the concentration of the native analyte in the original sample.
Caption: Workflow for quantitative analysis of leucine using DL-Leucine-d7 as an internal standard.
Experimental Protocol: Quantification of Leucine in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of leucine in human plasma using DL-Leucine-d7 as an internal standard with LC-MS/MS.
Materials and Reagents
-
DL-Leucine-d7 (iso-propyl-d7)
-
Leucine (unlabeled standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
DL-Leucine-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d7 in water.
-
Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled leucine in water.
-
Working Solutions: Prepare serial dilutions of the leucine stock solution in a surrogate matrix (e.g., phosphate-buffered saline) to create calibration standards.[11] Prepare a working solution of the DL-Leucine-d7 internal standard at an appropriate concentration.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[8][12][13]
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the DL-Leucine-d7 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[14]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of polar compounds, such as a chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation or a mixed-mode column for general amino acid analysis.[11][15][16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to ensure the separation of leucine from its isomers, isoleucine and allo-isoleucine.[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
MRM Transitions:
-
Leucine (Analyte): m/z 132.1 > 43.0 (This transition is an example and should be optimized).[11]
-
DL-Leucine-d7 (Internal Standard): m/z 139.2 > 93.0 (This transition is an example and should be optimized).[11]
Caption: A self-validating system for leucine quantification using DL-Leucine-d7.
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of leucine to DL-Leucine-d7 against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Advanced Applications: Metabolic Labeling and Flux Analysis
Beyond its use as an internal standard, DL-Leucine-d7 can be employed in metabolic labeling studies to trace the metabolic fate of leucine in vivo. For instance, studies have used deuterated leucine to investigate the metabolic chiral inversion of D-leucine to L-leucine in rats.[18] By administering DL-Leucine-d7 and monitoring the appearance of labeled metabolites over time, researchers can gain insights into metabolic pathways and fluxes.
Conclusion
DL-Leucine-d7 (iso-propyl-d7) is a powerful and versatile tool for researchers and drug development professionals. Its well-characterized chemical properties and its role as a stable isotope-labeled internal standard make it essential for the accurate and precise quantification of leucine in complex biological matrices. The use of DL-Leucine-d7 in isotope dilution mass spectrometry provides a self-validating system that ensures the reliability and reproducibility of analytical data, thereby advancing our understanding of metabolism and disease.
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Qmx Laboratories. DL-Leucine-d7 (iso-propyl-d7), neat. [Link]
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Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(26), 8015–8024. [Link]
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Jian, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 197-204. [Link]
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Hasegawa, H., et al. (1995). Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis. Journal of Chromatography B: Biomedical Applications, 665(1), 173-179. [Link]
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Human Metabolome Database. Showing metabocard for D-Leucine (HMDB0013773). [Link]
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A Senior Application Scientist's Guide to the Synthesis and Quality Control of DL-Leucine-d7 (iso-propyl-d7)
Abstract: This technical guide provides an in-depth exploration of the synthesis and comprehensive purity analysis of DL-Leucine-d7 (iso-propyl-d7), a critical stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative bioanalysis. We detail a robust synthetic route via the Strecker synthesis, chosen for its efficiency and high isotopic incorporation. Furthermore, we present a multi-tiered analytical workflow designed to validate the compound's chemical, isotopic, and chiral purity. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity internal standards to ensure the accuracy and reliability of their quantitative data.
Introduction: The Imperative for High-Purity Isotopic Standards
In modern quantitative bioanalysis, particularly in fields like pharmacokinetics, metabolomics, and proteomics, the use of a stable isotope-labeled internal standard is not merely a best practice but a foundational requirement for achieving analytical rigor.[1][2] SIL standards, which are chemically identical to the analyte but differ in mass, co-elute and experience the same sample preparation variability and mass spectrometric matrix effects.[3][4] This co-behavior allows for precise correction, ensuring high accuracy and precision in the final concentration measurement.[2]
DL-Leucine-d7, with seven deuterium atoms on its iso-propyl moiety, serves as an ideal internal standard for the quantification of endogenous leucine.[5] Its mass shift of +7 Da is sufficient to prevent isotopic crosstalk with the natural abundance isotopes of unlabeled leucine, yet the labeling is on a chemically stable part of the molecule, minimizing the risk of H/D back-exchange or significant chromatographic shifts.[3] However, the trustworthiness of any quantitative data is directly predicated on the purity of the SIL standard used.[4][6] Therefore, a thorough understanding of its synthesis and the subsequent validation of its purity is paramount.
Synthesis of DL-Leucine-d7: A Mechanistic Approach
While several methods exist for deuterating amino acids, the Strecker synthesis offers a classical, reliable, and scalable approach for producing racemic (DL) α-amino acids from an aldehyde precursor.[7][8] This method is particularly well-suited for producing DL-Leucine-d7 as it allows for the use of a readily available, highly deuterated starting material.
Featured Synthetic Route: The Strecker Synthesis
The Strecker synthesis is a two-stage, one-pot reaction that converts an aldehyde into an α-amino acid.[9][10] We have selected this route for its straightforward execution and the ability to incorporate the deuterium label early and permanently.
Rationale for Experimental Choices:
-
Starting Material: Isovaleraldehyde-d7 is the logical precursor. Synthesizing the amino acid from a pre-labeled aldehyde ensures that the deuterium atoms are located specifically on the iso-propyl group and are not subject to exchange under the reaction conditions.[11]
-
Reaction Components: The reaction uses ammonium chloride (NH₄Cl) as a source of ammonia and potassium cyanide (KCN) as the cyanide source. The ammonium chloride also provides the mildly acidic conditions necessary to facilitate imine formation.[9]
-
Final Step: Acid hydrolysis of the intermediate α-aminonitrile is a robust and high-yielding method to produce the final carboxylic acid.
Experimental Protocol: Strecker Synthesis of DL-Leucine-d7
Stage 1: Formation of the α-Aminonitrile-d7
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq.) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Isovaleraldehyde-d7 (1.0 eq.) is added to the solution.
-
Potassium cyanide (1.1 eq.), dissolved in a minimum amount of water, is added dropwise to the stirring mixture at 0-5°C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The formation of the α-aminonitrile intermediate is monitored by Thin Layer Chromatography (TLC).
Stage 2: Hydrolysis to DL-Leucine-d7
-
Once the formation of the aminonitrile is complete, concentrated hydrochloric acid (HCl) is carefully added to the reaction mixture.
-
The mixture is heated to reflux (approx. 100-110°C) for 6-8 hours to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.
-
The solution is then cooled, and the pH is adjusted to the isoelectric point of leucine (approx. pH 6.0) using a base (e.g., ammonium hydroxide) to precipitate the crude DL-Leucine-d7.
-
The solid product is collected by vacuum filtration, washed with cold water and ethanol, and dried under vacuum.
Diagram 1: Strecker Synthesis Pathway This diagram illustrates the two-stage conversion of Isovaleraldehyde-d7 to DL-Leucine-d7.
Caption: Reaction scheme for the synthesis of DL-Leucine-d7.
Quality Control and Purity Analysis: A Self-Validating System
The ultimate utility of DL-Leucine-d7 as an internal standard is contingent upon its purity. A single analytical technique is insufficient to fully characterize the compound.[12] We employ a multi-pronged analytical approach where each technique provides orthogonal data, creating a robust and self-validating quality profile.[12][13]
Diagram 2: Analytical Workflow for Quality Control This flowchart outlines the sequential analysis performed to certify a batch of DL-Leucine-d7.
Caption: A comprehensive analytical workflow for purity validation.
Structural Confirmation and Isotopic Purity
3.1.1 High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular identity and determine the isotopic enrichment.
-
Methodology: The sample is analyzed by LC-ESI-HRMS. The high-resolution capability allows for the accurate mass measurement of the molecular ion and the differentiation of its various isotopologues (d0 to d7).[14][15]
-
Trustworthiness: HRMS provides unambiguous confirmation of the elemental composition. The isotopic distribution profile is the most direct measure of labeling success. The enrichment is calculated by comparing the relative abundances of the deuterated species to the unlabeled (d0) form after correcting for the natural isotopic contribution.[14]
Table 1: Representative HRMS Isotopic Purity Data
| Isotopologue | Measured Mass (m/z) | Relative Abundance (%) | Specification |
|---|---|---|---|
| M+0 (d0) | 132.1025 | < 0.1% | ≤ 0.5% |
| M+1 to M+6 | - | < 1.0% (sum) | ≤ 2.0% (sum) |
| M+7 (d7) | 139.1454 | > 99.0% | ≥ 98.0 atom % D |
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and verify the specific location of the deuterium labels.[16][17]
-
Methodology:
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the leucine backbone. Critically, the signals corresponding to the iso-propyl group protons (normally a doublet and a multiplet) should be almost entirely absent, confirming successful deuteration at that position.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the aliphatic region confirms that the deuterium is located on the iso-propyl group as intended.[18]
-
-
Expertise: While MS confirms the what (mass), NMR confirms the where (location). This is crucial because mis-incorporated labels, while having the correct mass, could exhibit different chemical behavior. NMR provides the ultimate structural validation.[7]
Chemical Purity Assessment
-
Objective: To quantify the percentage of the desired compound relative to any non-isotopic impurities (e.g., starting materials, byproducts).
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is employed. A gradient method is developed to separate the analyte from any potential impurities. Purity is determined by the area percentage of the main peak.
-
Trustworthiness: HPLC provides an orthogonal assessment to MS. While MS is mass-selective, HPLC separates based on physicochemical properties, allowing for the detection of isomers or other impurities that might have the same mass.
Table 2: Representative HPLC Chemical Purity Data
| Component | Retention Time (min) | Area (%) | Specification |
|---|---|---|---|
| DL-Leucine-d7 | 5.8 | 99.8% | ≥ 98.0% |
| Unidentified Impurity 1 | 3.2 | 0.1% | Report |
| Unidentified Impurity 2 | 7.1 | 0.1% | Report |
Chiral Purity Assessment
-
Objective: To determine the relative amounts of the D- and L-enantiomers. As this is a racemic synthesis, the goal is to confirm a near 50:50 ratio.
-
Methodology: Chiral chromatography, either Gas Chromatography (GC) or HPLC, is used.[19][20] The sample is first derivatized to make it volatile (for GC) or suitable for separation on a chiral stationary phase (for HPLC). The column then separates the two enantiomers, allowing for their quantification.[19][21]
-
Expertise: While for many applications a racemic mixture is acceptable, confirming the 50:50 ratio is a mark of a well-controlled synthesis. For applications requiring a specific enantiomer (e.g., L-Leucine-d7), this step would be replaced by a chiral resolution process followed by analysis to determine enantiomeric excess (e.e.).[22][23]
Table 3: Representative Chiral GC Purity Data
| Enantiomer | Retention Time (min) | Area (%) | Specification |
|---|---|---|---|
| D-Leucine-d7 | 12.4 | 50.1% | 48.0% - 52.0% |
| L-Leucine-d7 | 12.9 | 49.9% | 48.0% - 52.0% |
Conclusion
The synthesis and validation of DL-Leucine-d7 (iso-propyl-d7) demand a meticulous and integrated approach. The Strecker synthesis provides a reliable method for production, while a comprehensive analytical workflow is non-negotiable for certification. By combining HRMS for isotopic integrity, NMR for structural verification, HPLC for chemical purity, and chiral chromatography for enantiomeric composition, we establish a self-validating system that ensures the final product meets the high standards required for its use as a trusted internal standard in quantitative research and development.
References
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Gas chromatographic enantiomer separation of d,l-leucine. ResearchGate. Available from: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]
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Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Available from: [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available from: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]
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Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available from: [Link]
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Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. Available from: [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
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Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. R Discovery. Available from: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available from: [Link]
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Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI. Available from: [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]
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Isotopic labeling with DL-Leucine-d7 (iso-propyl-d7)
An In-Depth Technical Guide to Isotopic Labeling with DL-Leucine-d7 (iso-propyl-d7)
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of Seeing the Unseen in Proteomics and Drug Development
In the intricate world of cellular biology and drug discovery, understanding the dynamics of proteins—their synthesis, degradation, and interactions—is paramount. Stable Isotope Labeling (SIL) has emerged as a revolutionary technique, allowing researchers to "see" these processes without the hazards associated with radioactive isotopes.[1] Among the various tools in the SIL toolbox, deuterated amino acids, and specifically DL-Leucine-d7 (iso-propyl-d7), offer a versatile and powerful approach for quantitative proteomics and metabolic studies.
This guide provides a comprehensive technical overview of the principles, applications, and best practices for utilizing DL-Leucine-d7 in your research. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals to confidently and effectively implement this technique.
Chapter 1: Foundational Principles of Stable Isotope Labeling
Stable isotope labeling hinges on a simple yet elegant concept: replacing naturally occurring light isotopes (e.g., ¹²C, ¹H, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ²H/D, ¹⁵N) within a molecule of interest.[2] This mass shift, readily detectable by mass spectrometry (MS), allows for the differentiation and quantification of molecules from different experimental conditions.[3]
Why Leucine? The Strategic Advantage
Leucine is an essential amino acid, meaning most cells cannot synthesize it de novo and must acquire it from their environment. This makes it an ideal candidate for metabolic labeling, as the labeled leucine provided in the culture medium will be efficiently incorporated into newly synthesized proteins.[4] Furthermore, leucine is a relatively abundant amino acid in most proteomes, ensuring a good representation of labeled peptides for MS analysis.
The Significance of the "d7" in DL-Leucine-d7
The "d7" in DL-Leucine-d7 signifies that seven hydrogen atoms on the iso-propyl group have been replaced with deuterium. This specific labeling pattern offers several advantages:
-
Significant Mass Shift: A +7 Da shift per leucine residue provides a clear and unambiguous separation of labeled and unlabeled peptide signals in the mass spectrometer.
-
Minimal Chromatographic Shift: While some deuterated compounds can exhibit slight shifts in retention time during liquid chromatography (LC) compared to their non-deuterated counterparts, the effect with d7-leucine is generally manageable and can be accounted for during data analysis.[5]
-
Cost-Effectiveness: Deuterium is often a more economical choice for isotopic labeling compared to ¹³C or ¹⁵N.
| Isotopologue | Mass Shift (Da) | Labeling Position | Key Considerations |
| L-Leucine-d3 | +3 | Methyl groups | A common and effective labeling reagent.[4][6] |
| DL-Leucine-d7 | +7 | iso-propyl group | Provides a larger mass shift, potentially aiding in resolving complex spectra. [7] |
| L-Leucine-d10 | +10 | Entire molecule | Offers the largest mass shift but may have a more pronounced chromatographic effect. |
Chapter 2: The DL-Leucine-d7 Toolkit: Applications in Research
The versatility of DL-Leucine-d7 makes it a valuable tool across various research domains.
Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[4][8][9] In a typical SILAC experiment, two populations of cells are grown in media containing either the "light" (natural) or "heavy" (d7-labeled) form of leucine. Following experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by comparing the MS signal intensities of the light and heavy peptide pairs.
Caption: A simplified workflow for a typical SILAC experiment using DL-Leucine-d7.
Metabolic Labeling and Flux Analysis
DL-Leucine-d7 can be used as a tracer to study metabolic pathways and measure protein turnover rates.[10] By introducing the labeled leucine and monitoring its incorporation into proteins over time, researchers can gain insights into protein synthesis and degradation dynamics. This is particularly valuable in understanding disease states and the effects of therapeutic interventions.
Drug Development and Pharmacokinetic Studies
In drug development, deuteration can alter the pharmacokinetic and metabolic profiles of drugs.[10] DL-Leucine-d7 can be used as an internal standard in quantitative analysis of drug candidates and their metabolites by LC-MS.[11] Its distinct mass makes it an ideal tool for precise quantification in complex biological matrices.
Chapter 3: Experimental Design and Protocols: A Practical Guide
A well-designed experiment is crucial for obtaining reliable and reproducible results.
Considerations for Using DL-Leucine
A critical aspect of using a DL-racemic mixture is understanding the metabolic fate of the D-isomer. While L-leucine is the enantiomer incorporated into proteins, D-leucine can be converted to L-leucine in vivo, albeit at a lower efficiency.[12] This conversion typically occurs through a two-step process of oxidative deamination to α-ketoisocaproic acid (KIC) followed by stereospecific reamination.[12] For most cell culture-based labeling experiments, the direct incorporation of the provided L-leucine-d7 will be the predominant labeling mechanism. However, for in vivo studies, this conversion should be considered.
Protocol: SILAC Labeling of Adherent Mammalian Cells
This protocol provides a general framework for SILAC labeling. Optimization may be required for specific cell lines.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Leucine.
-
"Heavy" DL-Leucine-d7 (iso-propyl-d7).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Media Preparation:
-
Prepare "Light" and "Heavy" SILAC media by supplementing the leucine-deficient base medium with either "Light" L-Leucine or "Heavy" DL-Leucine-d7 to the desired final concentration (typically the same as in standard media).
-
Add dFBS to a final concentration of 10% and Penicillin-Streptomycin.
-
-
Cell Adaptation:
-
Culture cells in the "Heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[4]
-
Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.
-
Culture the control cell population in the "Light" medium in parallel.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the desired experimental treatment to the "Heavy" labeled cells. Treat the "Light" labeled cells with the vehicle control.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of both the "Light" and "Heavy" lysates.
-
-
Sample Pooling and Preparation for MS:
-
Combine equal amounts of protein from the "Light" and "Heavy" lysates.
-
Proceed with your standard proteomics sample preparation workflow (e.g., protein reduction, alkylation, and tryptic digestion).
-
Chapter 4: Mass Spectrometry and Data Analysis: Deciphering the Signals
Mass spectrometry is the core analytical technique for detecting and quantifying the mass-shifted peptides.
LC-MS/MS Analysis
The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will detect pairs of peptide peaks corresponding to the "Light" and "Heavy" forms, separated by a mass difference of 7n Da, where 'n' is the number of leucine residues in the peptide.
Caption: The analytical workflow for mass spectrometry-based analysis of labeled samples.
Data Analysis and Quantification
Specialized proteomics software is used to identify the peptides from the MS/MS fragmentation data and to quantify the relative abundance of the "Light" and "Heavy" peptide pairs from the MS1 scans. The ratio of the peak intensities of the heavy to light peptides for a given protein reflects the change in its expression level between the two experimental conditions.
Chapter 5: Troubleshooting and Best Practices
Even with robust protocols, challenges can arise.
-
Incomplete Labeling: Ensure a sufficient number of cell doublings in the labeling medium. Verify complete incorporation by analyzing a small sample of the labeled proteome before starting the main experiment.[]
-
Amino Acid Conversion: In some cell lines, arginine can be converted to proline. While not a direct issue with leucine labeling, it highlights the importance of understanding the metabolic pathways of the amino acids used for SILAC.
-
Data Interpretation: Be aware of potential co-eluting peptides that may interfere with quantification. High-resolution mass spectrometers can help to mitigate this issue.[14]
Conclusion: A Versatile Tool for Modern Research
is a powerful and versatile technique for researchers in proteomics, metabolic research, and drug development. By providing a clear mass shift and leveraging the essential nature of leucine, it enables precise and reliable quantification of protein dynamics. With careful experimental design, robust protocols, and a thorough understanding of the underlying principles, DL-Leucine-d7 can unlock new insights into the complex and dynamic world of the proteome.
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Eguchi, T., et al. (2005). Improved Isotopic Deuterium Labeling at the Diastereotopic Methyl Group of Leucine: a Synthetic Route to (4S)-[5,5,5-2H3]Leucine and (4R)-[5,5,5-2H3]Leucine. Journal of the Agricultural Chemical Society of Japan, 69(10), 1269-1273. [Link]
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Børsheim, E., et al. (1995). An Isotopic Study of the Effect of Dietary Carbohydrate on the Metabolic Fate of Dietary Leucine and Phenylalanine. The Journal of Clinical Endocrinology & Metabolism, 80(7), 2137-2143. [Link]
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Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(26), 7889-7898. [Link]
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Comi, T. J., et al. (2017). Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea. Journal of the American Society for Mass Spectrometry, 28(10), 2195-2205. [Link]
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A Senior Application Scientist’s Guide to Isotopic Internal Standards: A Comparative Analysis of DL-Leucine-d7 vs. L-Leucine-d7
Abstract
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an assay. Stable Isotope-Labeled (SIL) internal standards are universally regarded as the gold standard.[1][2][3] This guide provides an in-depth technical comparison between two commonly used SILs for leucine quantification: DL-Leucine-d7 (a racemic mixture) and L-Leucine-d7 (an enantiomerically pure standard). This document moves beyond a simple cataloging of properties to explore the nuanced, field-proven insights essential for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish self-validating protocols, and provide a comprehensive framework for selecting the appropriate standard for your specific application, grounded in authoritative scientific principles.
The Foundational Role of a Stable Isotope-Labeled Internal Standard
The ideal internal standard is a chemical mimic of the analyte, experiencing identical physical and chemical variations during sample preparation, chromatography, and ionization, thereby correcting for any potential variability.[2][3] SILs are structurally identical to the analyte, differing only in the mass of one or more constituent isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[1] This near-perfect analogy makes them superior to structural analogue standards, as they co-elute chromatographically and exhibit the same ionization efficiency, providing the most reliable correction for matrix effects—a notorious source of error in LC-MS/MS bioanalysis.[1][4][5]
The selection of a SIL-IS is governed by several core principles:
-
Sufficient Mass Shift: The mass difference between the IS and the analyte must be large enough (typically ≥3 Da) to prevent signal interference from the natural isotopic abundance of the analyte.[1][2] Both L-Leucine-d7 and DL-Leucine-d7, with a +7 Da shift, meet this criterion excellently.
-
High Isotopic Purity: The SIL-IS should contain minimal residual unlabeled analyte (<2% is a common recommendation) to avoid artificially inflating the measured concentration of the analyte, especially at the Lower Limit of Quantification (LLOQ).[1][3][6]
-
Positional Stability of Labels: Deuterium labels must be placed on non-exchangeable positions within the molecule to prevent H/D exchange with the solvent during sample processing, which would compromise quantitation.[6][7] The iso-propyl-d7 labeling on both standards is chemically stable.
Below is a workflow diagram illustrating the key decision points in selecting an appropriate SIL-IS for a quantitative bioanalytical method.
Caption: Workflow for selecting the appropriate deuterated leucine internal standard.
Head-to-Head Comparison: DL-Leucine-d7 vs. L-Leucine-d7
Leucine is a chiral α-amino acid, existing as two non-superimposable mirror images, or enantiomers: L-Leucine and D-Leucine.[8] In biological systems, the L-enantiomer is the one incorporated into proteins.[8] This fundamental chirality is the central point of differentiation between DL-Leucine-d7 and L-Leucine-d7.
| Property | DL-Leucine-d7 (iso-propyl-d7) | L-Leucine-d7 (iso-propyl-d7) | Rationale & Scientific Insight |
| Synonym | (±)-2-Amino-4-methylpentanoic acid-d7 | (S)-2-Amino-4-methylpentanoic acid-d7 | The DL- or (±)- prefix indicates a racemic (50:50) mixture of D and L enantiomers. The L- or (S)- prefix indicates the enantiomerically pure form.[9] |
| Stereochemistry | Racemic Mixture | Enantiomerically Pure (L-form) | This is the most critical difference. DL-Leucine-d7 contains both D-Leucine-d7 and L-Leucine-d7. |
| CAS Number | 259225-40-6 | 92751-17-2[10][11] | Unique identifiers for the racemic mixture versus the pure L-enantiomer. |
| Molecular Formula | C₆H₆D₇NO₂ | C₆H₆D₇NO₂ | The chemical formula is identical as they are stereoisomers. |
| Molecular Weight | 138.22 g/mol [12] | 138.22 g/mol [11][13] | Enantiomers have identical molecular weights. |
| Typical Isotopic Purity | ≥98 atom % D | ≥98 atom % D | Both standards are commercially available with high isotopic enrichment, minimizing unlabeled leucine content.[12][13] |
| Primary Application | Internal standard in non-chiral LC-MS assays | Internal standard in chiral or non-chiral LC-MS assays | L-Leucine-d7 is universally applicable, whereas DL-Leucine-d7 is restricted to applications where stereochemistry is irrelevant. |
The Core Directive: When to Choose L-Leucine-d7
As a Senior Application Scientist, my primary directive is to mitigate risk and ensure data integrity. Therefore, the selection of L-Leucine-d7 is the superior and scientifically rigorous choice for the vast majority of applications. The causality is clear:
The Imperative of Stereospecificity
If your analytical method separates D- and L-enantiomers (i.e., uses a chiral chromatography column), or if you are quantifying L-Leucine in a biological matrix where the D-form might also be present and relevant, using a racemic internal standard is untenable.
-
Causality: In a chiral separation, DL-Leucine-d7 will produce two distinct chromatographic peaks (D- and L-). Only the L-Leucine-d7 peak will co-elute with the endogenous L-Leucine analyte. Using the combined response of both IS peaks or misidentifying the peak would introduce a severe, systematic error in quantification. A validated method for separating D- and L-leucine has been demonstrated using chiral columns.[14][15]
Mitigating Unforeseen Biological Complexity
Biological systems are chiral.[16] While L-leucine is the proteinogenic form, endogenous levels of D-leucine can exist in humans and vary across species.[14] Furthermore, some disease states or metabolic processes can alter the ratio of D/L amino acids.
-
Trustworthiness: Using L-Leucine-d7 ensures you are using a true chemical mimic for the endogenous analyte of interest (L-Leucine). If the D-enantiomer of your analyte behaves differently during sample extraction or exhibits a different matrix effect, the D-component of a racemic IS cannot accurately correct for it. This creates a hidden variable that can compromise data quality.
The Deuterium Isotope Effect in Chiral Chromatography
A subtle but critical phenomenon is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter a molecule's physicochemical properties, sometimes leading to a small shift in chromatographic retention time even on a standard reversed-phase column.[5] This effect can be more pronounced in the highly selective environment of a chiral column.
-
Expertise: If L-Leucine-d7 already exhibits a slight retention time shift from unlabeled L-Leucine, the D-Leucine-d7 enantiomer could have a significantly different retention time. This complicates peak integration and can lead to differential matrix effects if the enantiomers elute into different zones of ion suppression.[5] Using the pure L-Leucine-d7 standard simplifies the chromatographic profile and ensures the IS and analyte experience the most similar analytical conditions possible.
The Limited Case for DL-Leucine-d7
While L-Leucine-d7 is the scientifically preferred standard, there are specific, limited scenarios where the use of DL-Leucine-d7 may be considered acceptable, primarily driven by cost.
-
Scenario: The assay is intended only for achiral chromatography where D- and L-enantiomers are not separated and co-elute as a single peak.
-
Caveat: The analyst must have absolute certainty that there is no chiral influence in the entire analytical process, from sample extraction to detection.
-
Risk: This approach lacks foresight. If future studies require chiral separation or if a new metabolite reveals a stereospecific pathway, the entire method would need to be redeveloped and revalidated with the correct standard. The initial cost savings can be quickly eclipsed by future redevelopment costs.
Experimental Protocol: Quantification of L-Leucine in Human Plasma
This protocol describes a self-validating system for the robust quantification of endogenous L-Leucine in human plasma using L-Leucine-d7 as the internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Analyte: L-Leucine
-
Internal Standard: L-Leucine-d7 (iso-propyl-d7)[13]
-
Reagents: LC-MS grade acetonitrile (ACN), formic acid (FA), and water.
-
Matrix: Pooled human plasma (K2-EDTA).
Stock and Working Solutions
-
L-Leucine Stock (1 mg/mL): Accurately weigh and dissolve L-Leucine in 50:50 ACN:H₂O.
-
L-Leucine-d7 IS Stock (1 mg/mL): Accurately weigh and dissolve L-Leucine-d7 in 50:50 ACN:H₂O.
-
IS Working Solution (e.g., 100 ng/mL): Serially dilute the IS Stock in 50:50 ACN:H₂O. The final concentration should be chosen to provide a robust MS signal without causing detector saturation.
Sample Preparation: Protein Precipitation (PPT)
This workflow is designed for high-throughput analysis and is illustrated in the diagram below.[17]
Caption: A typical protein precipitation workflow for plasma sample analysis.
LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from other endogenous compounds.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The fragmentation of leucine typically involves the loss of the carboxyl group and subsequent fragmentation of the side chain.[18][19]
Caption: Simplified fragmentation pathway for Leucine and Leucine-d7 in MS/MS.
Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[21][22] This includes assessing selectivity, accuracy, precision, linearity, recovery, and stability, ensuring the chosen internal standard provides reliable quantification across the entire analytical range.
Conclusion and Final Recommendation
The selection between DL-Leucine-d7 and L-Leucine-d7 is not merely a choice between two reagents, but a decision that reflects the scientific rigor and foresight of the analytical study. While DL-Leucine-d7 may seem like a cost-effective option for simple, achiral methods, it carries inherent risks and limitations that can compromise data in the face of biological or chromatographic complexity.
As a Senior Application Scientist, my unequivocal recommendation is the use of L-Leucine-d7 (iso-propyl-d7) . It is the scientifically sound, robust, and universally applicable choice that ensures data integrity by providing a true chemical and stereochemical mimic of the endogenous analyte. This choice builds a foundation of trustworthiness and scientific validity into your method from the very beginning, safeguarding against future complications and ensuring the highest quality data for research and drug development.
References
- A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.
- Fragmentation of Leucine Enkephalin as a Function of Laser Fluence in a MALDI TOF-TOF. SpringerLink.
- Leucine enkephalin--a mass spectrometry standard. PubMed.
- A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.
- Leucine enkephalin - A mass spectrometry standard | Request PDF.
- A Comparative Performance Guide to Deuterated Internal Standards for Amino Acid Analysis. Benchchem.
- Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing.
- Internal Standard for Clinical Mass Spectrometry | Isotope-Labeled Compounds. MedChemExpress.
- L-Leucine-d7-N-t-BOC H2O (iso-propyl-d7). PubChem, NIH.
- Leucine. Wikipedia.
- L-Leucine-d7 | Stable Isotope. MedchemExpress.com.
- L-Leucine (isopropyl-D₇, 98%).
- Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its applic
- L-Leucine-(isopropyl-d7)
- Innovations in Amino Acid Synthesis: The Case of DL-Leucine. Medium.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
- DL-Leucine-isopropyl-d7 98
- DL-Leucine-d7 (iso-propyl-d7) | CAS No- 259225-40-6. Simson Pharma Limited.
- L-Leucine-(isopropyl-d7)
- Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples.
- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central.
- Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex.
- Leucine Biosynthesis | P
- Deuterated internal standards and bioanalysis. AptoChem.
- Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed.
- Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University.
- Preparation method of DL-leucine.
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis.
- Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF.
- Leucine | Branched-Chain, Protein Synthesis, Metabolism. Britannica.
- Selection and use of isotopic internal standards. Dr. Ehrenstorfer, YouTube.
- High-Throughput Analysis of D-Leucine-D10 in Human Plasma. Benchchem.
- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.
- FDA publishes Q&A on Internal Standard Responses in Chrom
- What Is The Difference Between Racemic And Enantiopure?. Chemistry For Everyone, YouTube.
- Process for the preparation of enantiomerically pure tert-leucine.
- D-Leucine-D10 Mass Spectrometry Analysis. Benchchem.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Isoleucine and Leucine. Rapid Novor.
- Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
- What's a Racemic Mixture?. Master Organic Chemistry.
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An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Advanced Research Applications
This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug development research. Intended for researchers, scientists, and professionals in the life sciences, this document delves into the core principles of its application, detailed experimental protocols, and the scientific rationale behind its use.
Introduction: The Significance of Stable Isotope Labeling
Stable isotope labeling has become a cornerstone of quantitative analysis in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can create internal standards that are chemically identical to the analyte of interest but distinguishable by mass spectrometry (MS).[1] This approach minimizes experimental variability and provides superior accuracy compared to label-free methods. DL-Leucine-d7, with seven deuterium atoms replacing hydrogen on the iso-propyl group, serves as a robust tool for tracing and quantifying leucine and its metabolic products in complex biological matrices.
Key Properties of DL-Leucine-d7 (iso-propyl-d7)
| Property | Value | Source |
| CAS Number | 259225-40-6 | [2] |
| Chemical Formula | (CD₃)₂CDCH₂CH(NH₂)COOH | |
| Molecular Weight | ~138.22 g/mol | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift (M+H)⁺ | +7 Da compared to unlabeled leucine |
The Scientific Foundation: Why Use Deuterium-Labeled Leucine?
The choice of deuterium for labeling offers distinct advantages in mass spectrometry. The significant mass difference between hydrogen (¹H) and deuterium (²H or D) results in a clear separation of isotopic peaks, simplifying data analysis. Furthermore, the multiplet of deuterium atoms in DL-Leucine-d7 creates a unique isotopic signature that is easily distinguished from the natural isotopic abundance of carbon-13.
However, it is crucial to be aware of potential isotopic effects. The increased mass of deuterium can sometimes lead to slight changes in chromatographic retention times compared to the unlabeled analog.[3] Method development should, therefore, include careful verification of co-elution or a precise determination of the retention time difference.
Core Applications and Methodologies
DL-Leucine-d7 is a versatile tool with two primary applications in modern research: as an internal standard for quantitative mass spectrometry and as a metabolic tracer in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
DL-Leucine-d7 as an Internal Standard for Quantitative LC-MS/MS
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[4] It corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
This protocol provides a general framework for the quantification of leucine in human plasma using DL-Leucine-d7 as an internal standard.
1. Preparation of Stock Solutions:
- Leucine Calibration Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 0.1% formic acid in water).
- Internal Standard Stock: Prepare a 1 mg/mL stock solution of DL-Leucine-d7 in the same solvent.
2. Preparation of Calibration Curve and Quality Control Samples:
- Serially dilute the leucine calibration standard stock to prepare a series of calibration standards with concentrations ranging from physiological levels (e.g., 1 to 500 µmol/L).
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Spike each calibration standard and QC sample with the internal standard stock solution to a final concentration of, for example, 50 µmol/L.
3. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 100 µL of plasma, calibration standard, or QC sample, add 10 µL of the internal standard working solution.
- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A column suitable for amino acid analysis, such as a C18 or a mixed-mode column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Develop a gradient to ensure the separation of leucine from its isomers (e.g., isoleucine) and other matrix components.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- Leucine (unlabeled): Monitor a specific precursor-to-product ion transition (e.g., m/z 132.1 -> 86.1).
- DL-Leucine-d7 (labeled): Monitor the corresponding transition for the deuterated standard (e.g., m/z 139.1 -> 93.1).
- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
5. Data Analysis:
- Integrate the peak areas for both the unlabeled leucine and the DL-Leucine-d7 internal standard.
- Calculate the peak area ratio (unlabeled/labeled).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagram of the Quantitative Workflow using DL-Leucine-d7 as an Internal Standard
Caption: Workflow for quantifying leucine in plasma using DL-Leucine-d7.
Metabolic Labeling with DL-Leucine-d7 in SILAC
SILAC is a powerful technique for in vivo metabolic labeling to quantify relative protein abundance between different cell populations.[5] Cells are grown in media where a specific amino acid is replaced with its heavy isotope-labeled counterpart.
1. Cell Culture and Labeling:
- Culture two populations of cells.
- "Light" Population: Grow in standard medium containing unlabeled L-leucine.
- "Heavy" Population: Grow in a custom medium where L-leucine is completely replaced with L-Leucine-d7.
- Ensure complete incorporation of the heavy amino acid by growing the cells for at least five to six doublings.
- Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
2. Experimental Treatment:
- Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one population of cells, while the other serves as a control.
3. Cell Lysis and Protein Extraction:
- Harvest both "light" and "heavy" cell populations.
- Combine the two populations in a 1:1 ratio based on cell number or protein concentration.
- Lyse the combined cell pellet and extract the total protein.
4. Protein Digestion:
- Denature, reduce, and alkylate the protein mixture.
- Digest the proteins into peptides using an enzyme such as trypsin.
5. Peptide Fractionation and LC-MS/MS Analysis:
- Optionally, fractionate the peptide mixture to reduce complexity.
- Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either unlabeled leucine or L-Leucine-d7.
6. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.
- The ratio of the intensities directly reflects the relative abundance of the protein in the two cell populations.
Diagram of the SILAC Experimental Workflow
Caption: General workflow for a SILAC experiment using heavy leucine.
Leucine Metabolism and Tracer Studies
DL-Leucine-d7 can also be used to trace the metabolic fate of leucine in various biological systems. Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[6][7]
The Catabolic Pathway of Leucine
The catabolism of leucine primarily occurs in the mitochondria and involves a series of enzymatic reactions:
-
Transamination: Leucine is converted to α-ketoisocaproate (KIC) by branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: KIC is converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Dehydrogenation: Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA.
-
Carboxylation: 3-methylcrotonyl-CoA is converted to 3-methylglutaconyl-CoA.
-
Hydration: 3-methylglutaconyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Cleavage: HMG-CoA is cleaved to form acetyl-CoA and acetoacetate.[6][7]
Diagram of the Leucine Catabolic Pathway
Caption: Simplified overview of the major steps in leucine catabolism.
By administering DL-Leucine-d7 and analyzing the isotopic enrichment in these downstream metabolites using mass spectrometry, researchers can quantify the flux through this pathway under various physiological and pathological conditions.
Conclusion: A Powerful and Versatile Research Tool
DL-Leucine-d7 (iso-propyl-d7) is a highly effective and versatile tool for researchers in the life sciences. Its application as an internal standard ensures the accuracy and reliability of quantitative studies, while its use in metabolic labeling techniques like SILAC provides deep insights into the dynamics of the proteome. A thorough understanding of its properties and the principles behind its use is essential for designing robust experiments and generating high-quality, reproducible data.
References
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PubChem. (n.d.). L-leucine degradation I. Retrieved January 19, 2026, from [Link]
-
Gagnon, H., et al. (2012). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology, 78(13), 4646-4654. [Link]
-
Ong, S. E., et al. (2003). Properties of 13C-Substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Journal of Proteome Research, 2(2), 173-181. [Link]
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ResearchGate. (n.d.). A schematic of SILAC (using leucine) and ICAT labeling strategies. Retrieved January 19, 2026, from [Link]
-
Alfa Chemistry. (n.d.). A Practical Formulation Guide for SILAC Technology. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Quantification of D3-leucine in the precursor pool of amino acids. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Retrieved January 19, 2026, from [Link]
-
Feske, M. F., et al. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 4(3), 223–233. [Link]
-
Schweer, H., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of Mass Spectrometry, 31(7), 727-734. [Link]
-
Zhang, T., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 57-65. [Link]
-
Qmx Laboratories. (n.d.). DL-Leucine-d7 (iso-propyl-d7), neat. Retrieved January 19, 2026, from [Link]
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Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved January 19, 2026, from [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved January 19, 2026, from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 19, 2026, from [Link]
-
IonSource. (n.d.). Leucine Calculated Isotopic Distribution. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties and Applications of DL-Leucine-d7 (iso-propyl-d7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled (SIL) amino acid crucial for modern bioanalytical research. The document details the fundamental physicochemical properties of this compound, with a core focus on the precise determination of its molecular weight and monoisotopic mass. Beyond these foundational characteristics, the guide explores its principal applications as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for scientists leveraging stable isotopes to achieve the highest standards of accuracy and precision in experimental research.
Introduction
Leucine is an essential, proteinogenic amino acid with a pivotal role in protein synthesis, metabolism, and cellular signaling. In analytical and metabolic research, the ability to accurately quantify or trace the fate of such molecules in complex biological systems is paramount. Stable isotope labeling is a powerful technique that enables researchers to differentiate an exogenously supplied molecule from its endogenous counterparts.[1]
DL-Leucine-d7 (iso-propyl-d7) is a deuterated form of leucine where seven hydrogen atoms on the branched isopropyl side chain are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-stereoisomers. This modification increases the mass of the molecule without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based applications. This guide elucidates the core science of DL-Leucine-d7, from its molecular weight determination to its advanced applications in quantitative proteomics and metabolomics.
Part 1: Physicochemical Characterization of DL-Leucine-d7
A precise understanding of the physicochemical properties of a stable isotope-labeled standard is the bedrock of its effective application. This section details the molecular structure and mass characteristics of DL-Leucine-d7.
Section 1.1: Molecular Structure Analysis
The key difference between natural leucine and DL-Leucine-d7 is the substitution of hydrogen with deuterium. Deuterium (²H or D) contains one proton and one neutron, nearly doubling the mass of a standard hydrogen atom (protium, ¹H).[2][3]
-
Standard Leucine: The chemical formula is C₆H₁₃NO₂. Its structure features an α-amino group, an α-carboxylic acid group, and an isobutyl side chain.
-
DL-Leucine-d7 (iso-propyl-d7): The chemical formula is C₆H₆D₇NO₂.[4] The seven hydrogen atoms on the terminal isopropyl group—(CH₃)₂CH—are replaced by deuterium atoms, resulting in a (CD₃)₂CD- moiety.[5][6] This specific labeling pattern is critical for ensuring the stability of the label, as these C-D bonds are not readily exchanged under typical physiological conditions.
Caption: Chemical structures of unlabeled DL-Leucine and DL-Leucine-d7.
Section 1.2: Determination of Molecular Weight
The term "molecular weight" can refer to either the average molecular weight (based on the natural abundance of isotopes) or the monoisotopic mass (based on the mass of the most abundant isotopes). Both are critical for different applications.
1.2.1: Theoretical Calculation of Average Molecular Weight
The average molecular weight is calculated using the weighted average atomic masses of the constituent elements. The key difference in this calculation is the substitution of seven hydrogen atoms with seven deuterium atoms.
| Atom/Isotope | Average Atomic Mass (u) |
| Hydrogen (H) | ~1.008 |
| Deuterium (D) | ~2.014[7][8] |
| Carbon (C) | ~12.011 |
| Nitrogen (N) | ~14.007 |
| Oxygen (O) | ~15.999 |
Calculation Breakdown:
-
Mass of Unlabeled Leucine (C₆H₁₃NO₂): (6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) = 131.17 g/mol [9]
-
Mass Change due to Isotopic Substitution:
-
Mass of 7 H atoms removed: 7 × 1.008 = 7.056 u
-
Mass of 7 D atoms added: 7 × 2.014 = 14.098 u
-
-
Mass of DL-Leucine-d7 (C₆H₆D₇NO₂): 131.17 - 7.056 + 14.098 = 138.212 g/mol
This calculated value aligns with the molecular weight of 138.22 g/mol provided by multiple commercial suppliers.[5][6]
1.2.2: Monoisotopic Mass for High-Resolution Mass Spectrometry (HRMS)
In HRMS, which can resolve molecules with very small mass differences, the monoisotopic mass is the relevant value. This is the sum of the masses of the most abundant naturally occurring stable isotopes of the elements.
| Isotope | Monoisotopic Mass (u) |
| ¹H | 1.007825 |
| ²H (D) | 2.014102[7][10] |
| ¹²C | 12.000000 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
Calculation Breakdown:
-
Monoisotopic Mass of C₆H₆D₇NO₂: (6 × 12.000000) + (6 × 1.007825) + (7 × 2.014102) + (1 × 14.003074) + (2 × 15.994915) = 138.138568 u
This M+7 mass shift is the signature that allows mass spectrometers to clearly distinguish the labeled standard from its unlabeled counterpart.[6]
| Property | Value | Source |
| Chemical Formula | C₆H₆D₇NO₂ | [4] |
| CAS Number | 259225-40-6 | [4] |
| Average Molecular Weight | 138.22 g/mol | [5] |
| Monoisotopic Mass | 138.138568 u | Calculated |
| Isotopic Purity | Typically ≥98 atom % D | [6] |
Part 2: Applications in Advanced Analytical Methodologies
The utility of DL-Leucine-d7 stems from its ability to act as a near-perfect proxy for the native analyte in complex biological samples.
Section 2.1: DL-Leucine-d7 as an Internal Standard in Quantitative Mass Spectrometry
The gold standard for quantification in mass spectrometry is the Stable Isotope Dilution (SID) assay.[11][12] A deuterated internal standard is considered the best choice for this technique.[13]
Causality Behind Experimental Choice: The fundamental principle of SID is that a stable isotope-labeled internal standard (IS) behaves identically to the native analyte during all stages of sample processing (extraction, derivatization) and analysis (chromatography, ionization).[12][14] Any sample loss or variation in instrument response (e.g., ion suppression) will affect both the analyte and the IS proportionally.[12][15] By adding a known amount of DL-Leucine-d7 at the very beginning of the workflow and measuring the ratio of the analyte's MS signal to the IS's signal, one can calculate the absolute concentration of the native leucine with exceptionally high precision and accuracy.[16][17]
Experimental Protocol: Quantification of Leucine in Human Plasma via LC-MS/MS
-
Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled L-Leucine (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Perform serial dilutions to create a set of calibration standards covering the expected physiological range (e.g., 1 µM to 500 µM).
-
-
Preparation of Internal Standard (IS) Working Solution:
-
Prepare a stock solution of DL-Leucine-d7 (e.g., 1 mg/mL).
-
Dilute the stock to a fixed working concentration (e.g., 50 µM) in a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Sample Preparation:
-
To 50 µL of each calibration standard, quality control (QC) sample, and unknown plasma sample, add 200 µL of the IS working solution. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 5 µL) onto an appropriate LC column (e.g., a HILIC or C18 column).
-
Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte (Leucine) Transition: e.g., Q1: 132.1 -> Q3: 86.1
-
IS (Leucine-d7) Transition: e.g., Q1: 139.1 -> Q3: 93.1
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the area ratio against the known concentration of the calibration standards.
-
Determine the concentration of leucine in the unknown samples by interpolating their area ratios from the linear regression of the calibration curve.
-
Caption: Workflow for a Stable Isotope Dilution LC-MS/MS Assay.
Section 2.2: Utility in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[18] By introducing a stable isotope-labeled substrate like DL-Leucine-d7, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites.[19][20] This provides invaluable insights into the dynamic activity of metabolic pathways in health and disease, which cannot be obtained from static metabolite concentration measurements alone.[18][19] For example, tracking the incorporation of deuterium from leucine into newly synthesized proteins allows for the direct measurement of protein synthesis rates.
Part 3: Quality Control and Handling
Self-Validating System: The integrity of any SID assay relies on the quality of the internal standard. A Certificate of Analysis (CoA) from the supplier is essential and should be carefully reviewed. Key parameters to verify are:
-
Chemical Purity: Should typically be >98%. Impurities could interfere with the analysis.
-
Isotopic Enrichment: Should be high (e.g., >98 atom % D) to ensure a clean MS signal for the IS and minimize any contribution to the unlabeled analyte's signal.[6]
Storage and Handling:
-
Storage: DL-Leucine-d7 should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5][21]
-
Stability: The compound is generally stable, but re-analysis of purity is recommended after extended periods (e.g., three years) to ensure integrity.[21]
Conclusion
DL-Leucine-d7 (iso-propyl-d7) is more than just a heavy version of an amino acid; it is a precision tool that enables researchers to achieve the highest level of confidence in quantitative bioanalysis. Its well-defined molecular weight and predictable behavior make it an indispensable internal standard for stable isotope dilution assays, effectively correcting for analytical variability and matrix effects. Furthermore, its role as a tracer in metabolic flux analysis provides a dynamic window into cellular metabolism. A thorough understanding of its physicochemical properties, as detailed in this guide, is the foundation for its successful implementation in demanding research and development environments.
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Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]
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Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
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Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
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Product information, Dl-leucine-d7. P&S Chemicals. [Link]
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Deuterium. Wikipedia. [Link]
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The Power of Stable Isotope Dilution Assays in Brewing. BRAUWELT. [Link]
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STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Imre Blank's Website. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Deuterium | Definition, Symbol, Production, & Facts. Britannica. [Link]
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Isotopes of hydrogen. Wikipedia. [Link]
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Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
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Deuterium | H2 | CID 24523. PubChem. [Link]
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How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]
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The Researcher's Guide to DL-Leucine-d7 (iso-propyl-d7): From Sourcing to Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, precision and accuracy in quantitative bioanalysis are paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become an indispensable tool for achieving reliable data in complex biological matrices. This technical guide provides an in-depth exploration of DL-Leucine-d7 (iso-propyl-d7), a deuterated analog of the essential amino acid leucine. We will delve into its commercial availability, the fundamental principles of its application as an internal standard, and a detailed protocol for its use in quantitative LC-MS/MS workflows.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled (SIL) internal standards are the gold standard because their physicochemical properties are nearly identical to their unlabeled counterparts.[1] This ensures that any variability introduced during sample extraction, handling, or ionization in the mass spectrometer affects both the analyte and the internal standard proportionally. The ratio of the analyte to the SIL internal standard is then used for quantification, effectively canceling out experimental inconsistencies and leading to highly accurate and precise results. DL-Leucine-d7, with its seven deuterium atoms replacing hydrogen on the iso-propyl group, serves as an excellent internal standard for the quantification of endogenous or administered leucine.
Commercial Suppliers of DL-Leucine-d7 (iso-propyl-d7)
A critical first step for any research application is the reliable sourcing of high-quality reagents. Several reputable suppliers offer DL-Leucine-d7, and the choice of supplier may depend on factors such as isotopic purity, availability of Good Manufacturing Practice (GMP) grade material, and required pack sizes. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |
| Sigma-Aldrich (Merck) | DL-Leucine-isopropyl-d7 | 259225-40-6 | ≥98 | ≥99% (CP) | Inquire for bulk |
| C/D/N Isotopes Inc. | DL-Leucine-d7 (iso-propyl-d7) | 259225-40-6 | 98 | Not specified | 100 mg, 250 mg |
| Qmx Laboratories | DL-Leucine-d7 (iso-propyl-d7), neat | 259225-40-6 | Not specified | Not specified | 0.25 g |
| Simson Pharma Limited | DL-Leucine-d7 (iso-propyl-d7) | 259225-40-6 | Not specified | High quality, CoA provided | Inquire |
| Cambridge Isotope Laboratories, Inc. | L-Leucine (isopropyl-D₇, 98%) | 92751-17-2 | 98 | ≥98% | 50 mg, 100 mg |
Note: While the topic specifies DL-Leucine-d7, some suppliers may primarily list the L-enantiomer. For applications where the stereochemistry is not critical for the analytical method, these can often be used interchangeably as internal standards for the quantification of the racemate or the L-form. Always verify the suitability for your specific application.
Quality and Certification
For researchers in drug development, the quality and documentation of reagents are of utmost importance. When sourcing DL-Leucine-d7, it is crucial to request a Certificate of Analysis (CoA). The CoA provides critical information on the identity, purity (both chemical and isotopic), and any specified analytical testing the material has undergone. For studies that fall under regulatory scrutiny, sourcing from suppliers who can provide materials manufactured under GMP or equivalent quality systems is essential.
Experimental Protocol: Quantification of Leucine in Plasma using DL-Leucine-d7 as an Internal Standard by LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantification of leucine in a biological matrix, such as plasma, using DL-Leucine-d7 as an internal standard. The protocol is designed to be a robust starting point that can be further optimized for specific instrumentation and study requirements.
I. Materials and Reagents
-
Analytes: Leucine, DL-Leucine-d7 (iso-propyl-d7)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Trichloroacetic acid (TCA) or Sulfosalicylic acid
-
Biological Matrix: Blank plasma (human or animal, as required)
II. Preparation of Stock and Working Solutions
-
Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve leucine in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 1 mg/mL.
-
DL-Leucine-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d7 in the same solvent to a final concentration of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking blank plasma with the leucine stock solution to achieve a range of concentrations that cover the expected in-study sample concentrations. Similarly, prepare QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Dilute the DL-Leucine-d7 stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
III. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[2][3]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (containing DL-Leucine-d7 in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
IV. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for your specific LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: C18 or mixed-mode column suitable for polar analytes (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate leucine from other endogenous compounds (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Leucine: Precursor ion (Q1) m/z 132.1 → Product ion (Q3) m/z 86.1
-
DL-Leucine-d7: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 93.1
-
-
Note: These transitions correspond to the [M+H]+ ion and a characteristic fragment. The exact m/z values and optimal collision energies should be determined by infusing the individual compounds into the mass spectrometer.
-
V. Data Analysis and Quantification
-
Integrate the peak areas for the leucine and DL-Leucine-d7 MRM transitions.
-
Calculate the peak area ratio (Leucine / DL-Leucine-d7) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the leucine calibration standards. A linear regression with 1/x² weighting is often appropriate.
-
Determine the concentration of leucine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
DL-Leucine-d7 (iso-propyl-d7) is a valuable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of leucine in biological matrices. By understanding the principles of stable isotope dilution and implementing a robust LC-MS/MS workflow, researchers can generate high-quality data that is essential for advancing pharmaceutical research. Careful selection of a reputable commercial supplier and adherence to a well-validated experimental protocol are key to achieving reliable and reproducible results.
References
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Plasma Amino Acid LC-MS Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). Retrieved January 19, 2026, from [Link]
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Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of DL-Leucine-d7 (iso-propyl-d7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuteration in Modern Research
In the landscape of contemporary drug discovery and metabolic research, stable isotope-labeled compounds are indispensable tools. DL-Leucine-d7 (iso-propyl-d7), a deuterated variant of the essential amino acid leucine, offers researchers a non-radioactive tracer to probe biological pathways, quantify metabolic fluxes, and serve as an internal standard in mass spectrometry-based bioanalysis. The substitution of hydrogen with deuterium in the iso-propyl moiety provides a distinct mass shift, facilitating its detection and differentiation from its endogenous, non-labeled counterpart.[1] While DL-Leucine-d7 is a stable, non-radioactive isotopologue, its safe and effective use necessitates a thorough understanding of its properties and adherence to rigorous handling protocols to ensure both personnel safety and the integrity of experimental data.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of DL-Leucine-d7, grounded in established laboratory safety principles.
Physicochemical Properties and Hazard Identification
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and potential hazards. This knowledge informs risk assessments and the implementation of appropriate control measures.
Key Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C6H6D7NO2 | [4] |
| Molecular Weight | 138.22 g/mol | [1][5] |
| Appearance | White crystalline powder | [6][7] |
| Melting Point | 293-296 °C (sublimes) | [1][6] |
| Solubility | Soluble in water. | [8] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Hazard Assessment
Based on available Safety Data Sheets (SDS) for DL-Leucine and its analogs, DL-Leucine-d7 is not classified as a hazardous substance. However, as with any chemical powder, there is a potential for mechanical irritation to the eyes, skin, and respiratory tract upon inhalation of dust.[7][9] It is crucial to handle the compound in a manner that minimizes dust generation. While not considered flammable, fine dust dispersed in the air in sufficient concentrations could present a dust explosion hazard in the presence of an ignition source.[7]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of exposure reduction, the correct use of Personal Protective Equipment (PPE) is mandatory when handling DL-Leucine-d7.[10][11][12]
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required.[12][13] In situations where splashing is a possibility, such as when preparing solutions, chemical safety goggles should be worn.[12][14] A face shield, worn in conjunction with goggles, offers an additional layer of protection.[12][13]
-
Skin Protection : A standard laboratory coat should be worn to protect against incidental contact.[13][15] Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[12][14] It is good practice to double-glove when handling highly pure or valuable materials to minimize the risk of contamination.[12]
-
Respiratory Protection : Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.[6] However, if there is a potential for significant aerosolization of the powder, a NIOSH-approved respirator may be necessary based on a thorough risk assessment.[15]
Safe Handling and Experimental Workflow
Adherence to a systematic workflow is critical to ensure both user safety and the integrity of the isotopically labeled compound.
General Handling Precautions
-
Avoid Inhalation, Ingestion, and Contact : Do not smell or taste the chemical.[16] Avoid contact with skin and eyes.[16]
-
Minimize Dust Generation : Handle the solid material in a way that minimizes the creation of dust.[9] This can be achieved by carefully scooping the powder rather than pouring it from a height.[9]
-
Work in a Controlled Environment : For procedures with a higher risk of aerosolization, such as weighing or preparing stock solutions, it is best practice to work in a chemical fume hood or a powder containment hood.[9][10][14]
-
Maintain Good Housekeeping : Keep the work area clean and uncluttered.[16] Clean up any spills promptly and decontaminate surfaces after use.[9]
Experimental Workflow: From Receipt to Use
Caption: A typical workflow for handling DL-Leucine-d7 in a laboratory setting.
Storage and Stability
Proper storage is crucial for maintaining the isotopic and chemical purity of DL-Leucine-d7.
-
General Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3] The original, tightly sealed container is the preferred storage vessel.[14]
-
Protection from Moisture : DL-Leucine-d7 can be hygroscopic. To prevent isotopic dilution through H/D exchange with atmospheric moisture, it is advisable to handle and store the compound under an inert atmosphere, such as argon or nitrogen, especially after the container has been opened.[3][17] Storing in a desiccator can also help to minimize moisture exposure.[17]
-
Temperature : While some deuterated compounds require refrigeration, DL-Leucine-d7 is generally stable at room temperature when stored away from light and moisture.[5][18]
Spill Management and Emergency Procedures
In the event of a spill, a calm and methodical response is essential to mitigate any potential risks.
Spill Response Protocol
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[14]
-
Evacuate if Necessary : For large spills or if there is significant dust in the air, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and any immediate hazards.
-
Don PPE : If not already wearing it, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[14]
-
Contain and Clean :
-
For small powder spills, gently cover with an absorbent material to prevent further dispersal.[14]
-
Carefully sweep or vacuum the spilled material into a designated waste container. HEPA-filtered vacuums are recommended for cleaning up fine powders.[9]
-
Avoid dry sweeping, which can generate dust.[9] If necessary, wet cleaning methods can be employed.[9]
-
-
Decontaminate : Clean the spill area with an appropriate solvent or cleaning solution.[9]
-
Dispose of Waste : All contaminated materials, including absorbent pads, gloves, and cleaning materials, should be disposed of as chemical waste.
Caption: A stepwise protocol for managing a spill of DL-Leucine-d7.
Waste Disposal
The disposal of DL-Leucine-d7 and any associated waste must comply with local, state, and federal regulations.
-
Non-Radioactive Waste : As DL-Leucine-d7 is a stable, non-radioactive isotope, its waste is generally considered chemical waste, not radioactive waste.[2][]
-
Segregation : Do not mix this waste with general laboratory trash.[2] It should be segregated into a clearly labeled hazardous waste container.[3][10]
-
Labeling : The waste container must be clearly labeled with its contents, including the chemical name.[10][]
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a certified chemical waste disposal company.[2]
Conclusion: Fostering a Culture of Safety
DL-Leucine-d7 (iso-propyl-d7) is a valuable tool in scientific research, offering insights into metabolism and biological systems.[20][21][22][23] Its safe and effective use is predicated on a comprehensive understanding of its properties and a steadfast commitment to established safety protocols. By integrating the principles outlined in this guide—from thorough hazard assessment and correct PPE usage to meticulous handling and proper disposal—researchers can confidently and safely harness the power of stable isotope labeling to advance scientific discovery.
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Safety Data Sheet - DL-Leucine-d7 (iso-propyl-d7) - C/D/N Isotopes. Link
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Technical Support Center: Handling and Storing Deuterated Compounds - Benchchem. Link
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The Principle and Application of Deuterated Leucine in Modern Research: A Technical Guide
This guide provides an in-depth exploration of the principles and applications of deuterated leucine in scientific research. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from fundamental concepts to practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring a robust understanding of this powerful technique.
The Foundation: Stable Isotope Labeling and the Unique Role of Deuterium
At its core, the use of deuterated leucine is a form of stable isotope labeling (SIL). Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms, containing extra neutrons.[1] This difference in mass allows them to be distinguished from their more abundant, lighter counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in metabolic research.[1] Replacing hydrogen with deuterium in a molecule like leucine creates a "heavy" version of the amino acid. This seemingly simple substitution has profound implications for tracing metabolic pathways and quantifying dynamic biological processes. The key advantages of using stable isotopes like deuterium include:
-
Safety: The non-radioactive nature of stable isotopes makes them safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects.[2]
-
Minimal Perturbation: The chemical properties of a deuterated molecule are nearly identical to its non-deuterated form, ensuring that it behaves similarly in biological systems and does not significantly alter metabolic processes.[1]
-
Multiplexing Capabilities: The ability to use different stable isotopes simultaneously allows for the investigation of multiple metabolic pathways or experimental conditions in a single experiment.[2]
Deuterated Leucine: A Powerful Probe for Protein Dynamics
Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis.[4][5] Its high abundance in proteins makes deuterated leucine an excellent tracer for studying protein turnover—the balance between protein synthesis and degradation.[6] When cells or organisms are supplied with deuterated leucine, it is incorporated into newly synthesized proteins. By measuring the ratio of "heavy" (deuterated) to "light" (non-deuterated) leucine-containing peptides over time, researchers can precisely quantify the rate of protein synthesis.[7]
Quantifying Protein Synthesis and Turnover
The fundamental principle behind using deuterated leucine to measure protein turnover is the dilution of the isotopic label over time. As new, unlabeled proteins are synthesized, the proportion of deuterated proteins decreases. This rate of decrease is directly proportional to the rate of protein turnover.
This technique has been instrumental in various fields:
-
Muscle Physiology: Understanding how exercise, nutrition, and disease affect muscle protein synthesis and breakdown.[8][9]
-
Neurobiology: Investigating the turnover of proteins in the brain to understand learning, memory, and neurodegenerative diseases.
-
Cancer Research: Studying the altered protein metabolism in cancer cells, which often exhibit increased rates of protein synthesis to support rapid growth.[5][10][11] Interestingly, some studies suggest that leucine deprivation can be lethal to certain cancer cells, highlighting its critical role in their metabolism.[12]
-
Aging Research: Examining how protein turnover changes with age and its contribution to age-related diseases.
Core Applications in Research and Drug Development
The versatility of deuterated leucine extends beyond the fundamental study of protein turnover. It has become an indispensable tool in various stages of research and drug development.
Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique.[6] In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one essential amino acid. One population receives the normal "light" amino acid, while the other receives a "heavy," stable isotope-labeled version, such as deuterated leucine.[6]
After a period of growth, the proteins from both cell populations are extracted, mixed, and analyzed by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic label. The ratio of the peak intensities of the heavy and light peptides provides a precise quantification of the relative abundance of that protein between the two cell populations.[6]
Elucidating Protein-Protein Interactions
Deuterated leucine labeling, when combined with immunoprecipitation (IP), provides a robust method for identifying and quantifying protein-protein interactions.[6][13] In this approach, a "bait" protein is immunoprecipitated from a cell lysate containing a mixture of "heavy" and "light" labeled proteins. The proteins that co-precipitate with the bait are then identified and quantified by mass spectrometry. Specific interaction partners will be enriched in the labeled or unlabeled form, depending on the experimental setup, allowing for their confident identification.[13]
Drug Development and Pharmacokinetics
In drug development, deuterated compounds are used to study the metabolic fate of drugs.[14][15] By replacing hydrogen atoms with deuterium at specific sites in a drug molecule, researchers can slow down its metabolism, a phenomenon known as the "kinetic isotope effect."[] This can lead to:
-
Improved Pharmacokinetic Profiles: A longer half-life, reduced dosing frequency, and more stable drug concentrations in the body.[14]
-
Reduced Toxicity: By altering metabolic pathways, deuteration can minimize the formation of toxic metabolites.[14]
-
Enhanced Efficacy: Increased exposure to the active drug can lead to improved therapeutic effects.[14]
Deuterated leucine can also be used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in measuring drug and metabolite concentrations.[15][17][18]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical workflow for a quantitative proteomics experiment using deuterated leucine labeling (SILAC).
Experimental Design and Cell Culture
-
Cell Line Selection: Choose a cell line that is auxotrophic for leucine, meaning it cannot synthesize its own leucine and must obtain it from the culture medium.
-
Media Preparation: Prepare two types of culture media:
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled or unlabeled leucine into the proteome.
-
Experimental Treatment: Apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations.
Sample Preparation and Protein Extraction
-
Harvesting: Harvest the "light" and "heavy" cell populations.
-
Cell Lysis and Protein Mixing: Lyse the cells and accurately determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.[21]
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms.
-
Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[21] This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.
Data Presentation and Visualization
Quantitative Data Summary
| Deuterated Leucine Species | Mass Shift (Da) per Leucine Residue | Common Applications |
| L-Leucine-d3 (5,5,5-d3) | +3 | SILAC, Protein Turnover Studies |
| L-Leucine-d7 | +7 | Internal Standard, Metabolic Flux Analysis |
| L-Leucine-d10 | +10 | High-resolution protein turnover, Metabolomics |
Table 1: Common deuterated leucine species and their applications.
Visualizing the Workflow
Caption: A typical experimental workflow for a SILAC-based quantitative proteomics study using deuterated leucine.
Metabolic Incorporation of Deuterated Leucine
Caption: The metabolic pathway of deuterated leucine incorporation into newly synthesized proteins.
Considerations and Best Practices
-
Complete Labeling: Ensure complete incorporation of the deuterated amino acid for accurate quantification. This typically requires multiple cell doublings in the labeled medium.
-
Amino Acid Conversion: Be aware of potential metabolic conversion of the labeled amino acid into other amino acids, which could complicate data analysis. Leucine is an essential amino acid and is less prone to such conversions.
-
Toxicity: While generally considered safe, high concentrations of some deuterated compounds can have toxic effects. It is important to determine the optimal, non-toxic concentration for your specific cell line or model organism. Some studies have investigated the potential toxicity of L-leucine-rich diets, showing adverse effects on organs like the liver and kidneys in animal models.[22]
-
Synthesis and Purity: The synthesis of deuterated leucine can be complex, and the purity of the labeled compound is critical for accurate results.[23][24][25] Commercially available deuterated leucine from reputable suppliers is recommended.[26][27]
Conclusion
Deuterated leucine is a powerful and versatile tool in modern biological and pharmaceutical research. Its application in stable isotope labeling techniques has revolutionized our ability to study the dynamics of the proteome, elucidate complex biological pathways, and develop safer and more effective drugs. By understanding the core principles and adhering to best practices, researchers can leverage the full potential of deuterated leucine to gain unprecedented insights into the intricate workings of living systems.
References
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Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core. (2007, June 12). Retrieved from [Link]
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The use of stable isotopes in metabolic investigation - PubMed. (n.d.). Retrieved from [Link]
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Simple and inexpensive synthesis of "locally" deuterated 13 CH 3... - ResearchGate. (n.d.). Retrieved from [Link]
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Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - RSC Publishing. (n.d.). Retrieved from [Link]
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THE USE OF STABLE ISOTOPES IN METABOLISM STUDIES - Oxford Academic. (n.d.). Retrieved from [Link]
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Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PubMed Central. (2025, August 26). Retrieved from [Link]
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Analysis of the protein complex associated with 14-3-3 epsilon by a deuterated-leucine labeling quantitative proteomics strategy - PubMed. (2009, March 1). Retrieved from [Link]
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Stable Isotopes and their benefit to Physiological Research. (2023, July 24). Retrieved from [Link]
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Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]
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M in a 4x4x4 mm 3 voxel in phantoms. Finally, we demonstrated 2 H MR measurement of enhanced deuterated leucine uptake in a rodent model of GBM. - ISMRM. (n.d.). Retrieved from [Link]
-
Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex - ResearchGate. (2008, September 13). Retrieved from [Link]
-
Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - MDPI. (2020, March 9). Retrieved from [Link]
-
Leucine. A possible regulator of protein turnover in muscle - PMC - NIH. (n.d.). Retrieved from [Link]
-
A protein-leucine supplement increases branched-chain amino acid and nitrogen turnover but not performance - University of the Sunshine Coast, Queensland. (n.d.). Retrieved from [Link]
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Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. - SciSpace. (n.d.). Retrieved from [Link]
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Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC. (2025, July 10). Retrieved from [Link]
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The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20). Retrieved from [Link]
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(PDF) Leucine turnover in patients with nephrotic syndrome: Evidence suggesting body protein conservation - ResearchGate. (2025, August 9). Retrieved from [Link]
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Increased protein intake derived from leucine-enriched protein enhances the integrated myofibrillar protein synthetic response to short-term resistance training in untrained men and women: a 4-day randomized controlled trial - PubMed. (2022, November 1). Retrieved from [Link]
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Leucine, Not Total Protein, Content of a Supplement Is the Primary Determinant of Muscle Protein Anabolic Responses in Healthy Older Women - PubMed. (2018, July 1). Retrieved from [Link]
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Double-Edge Effects of Leucine on Cancer Cells - PMC - PubMed Central. (2024, November 4). Retrieved from [Link]
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Double-Edge Effects of Leucine on Cancer Cells - Preprints.org. (2024, September 3). Retrieved from [Link]
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Double-Edge Effects of Leucine on Cancer Cells - PubMed. (2024, November 4). Retrieved from [Link]
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Leucine deprivation proves deadly to malignant melanoma cells | Whitehead Institute - MIT. (2011, May 16). Retrieved from [Link]
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Effects of an L-Leucine-Rich Diet on Liver and Kidneys in a Doxorubicin Toxicity Model. (2023, August 29). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: High-Fidelity Quantification of Leucine in Complex Biological Matrices Using DL-Leucine-d7 and LC-MS/MS
Introduction: The Analytical Imperative for Accurate Leucine Quantification
Leucine is an essential branched-chain amino acid (BCAA) fundamental to numerous physiological processes, including protein synthesis, metabolic regulation, and the activation of the mTOR signaling pathway, a master regulator of cell growth.[1][2] Its accurate quantification in biological matrices like plasma, serum, and tissue is critical in diverse research fields, from metabolic studies and nutritional science to clinical diagnostics.[3][4][5] For instance, elevated levels of leucine and its isomers are pathognomonic for Maple Syrup Urine Disease (MSUD), an inborn error of metabolism requiring precise monitoring for patient management.[6][7]
However, quantifying leucine presents significant analytical challenges. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns.[8] Furthermore, complex biological samples introduce matrix effects, such as ion suppression or enhancement, which can severely compromise the accuracy and reproducibility of mass spectrometry (MS) measurements.[9][10] The most critical challenge is the presence of structural isomers—isoleucine and allo-isoleucine—which are isobaric (have the same mass) and often co-elute, making their differentiation by MS alone impossible without adequate chromatographic separation.[6][7][8]
To overcome these obstacles, the gold standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS).[11] This application note provides a comprehensive guide and detailed protocol for the high-fidelity quantification of leucine using DL-Leucine-d7 (iso-propyl-d7) as a stable isotope-labeled internal standard (SIL-IS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard that is chemically and physically almost identical to the analyte ensures robust correction for variability during sample preparation and analysis, leading to exceptionally accurate and precise results.[9][12][13]
The Principle of Stable Isotope Dilution
Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[14] In this case, DL-Leucine-d7 serves as the internal standard for the endogenous, unlabeled (d0) leucine.
The core tenets of this methodology are:
-
Physicochemical Homology: DL-Leucine-d7 is chemically identical to leucine, meaning it behaves in the same manner during sample extraction, derivatization (if any), chromatography, and ionization.[9] This homology ensures that any sample loss or matrix-induced signal variation affects both the analyte and the internal standard proportionally.
-
Mass Differentiation: The seven deuterium atoms on the iso-propyl group give DL-Leucine-d7 a mass shift of +7 Da compared to the native leucine.[15] This mass difference allows the mass spectrometer to detect and quantify the two compounds independently and simultaneously.
-
Ratio-Based Quantification: The absolute signal intensity of the analyte can fluctuate due to various factors. However, the ratio of the signal from the endogenous analyte (leucine) to the signal from the known amount of added internal standard (Leucine-d7) remains constant.[10] By creating a calibration curve based on these ratios from standards of known concentrations, the concentration of the analyte in an unknown sample can be determined with high accuracy.[12]
The workflow provides a self-validating system where the internal standard acts as a reliable tracer for the analyte throughout the entire analytical process.
Caption: Workflow for Stable Isotope Dilution Mass Spectrometry.
Detailed Application Protocol
This protocol is optimized for the quantification of leucine in human plasma. It can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| DL-Leucine | ≥98% | Sigma-Aldrich | 328-39-2 |
| DL-Leucine-d7 (iso-propyl-d7) | ≥98% isotopic purity | CDN Isotopes | 259225-40-6 |
| Acetonitrile (ACN) | LC-MS Grade | MilliporeSigma | 75-05-8 |
| Methanol (MeOH) | LC-MS Grade | MilliporeSigma | 67-56-1 |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific | 64-18-6 |
| Water | Type I / LC-MS Grade | - | 7732-18-5 |
| Human Plasma (for calibration) | K2EDTA | BioIVT | - |
Preparation of Standard and Working Solutions
-
Causality: Preparing accurate stock and working solutions is paramount for a reliable calibration curve. Using a surrogate matrix (like phosphate-buffered saline or stripped plasma) for calibrators helps mimic the sample environment and account for matrix effects not fully corrected by the internal standard.[16]
-
Leucine Primary Stock (1 mg/mL): Accurately weigh 10 mg of DL-Leucine and dissolve in 10 mL of 50:50 MeOH:Water.
-
Leucine-d7 Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 1 mg of DL-Leucine-d7 and dissolve in 1 mL of 50:50 MeOH:Water.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock 1:100 with 50:50 MeOH:Water. This concentration should be optimized to yield a strong signal without saturating the detector.
-
Calibration Standards: Perform serial dilutions of the Leucine Primary Stock into a surrogate matrix (e.g., human plasma) to prepare calibrators at concentrations ranging from approximately 1 to 500 µmol/L. This range covers typical physiological and pathological concentrations.[7]
Plasma Sample Preparation: Protein Precipitation
-
Causality: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise foul the LC column and ion source.[10] Using ice-cold acetonitrile enhances precipitation efficiency. The internal standard is added before this step to correct for any analyte loss during protein removal and subsequent steps.[14]
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Instrumental Conditions
-
Causality: Chromatographic separation is essential to resolve leucine from its isomers, isoleucine and allo-isoleucine.[8] A HILIC or mixed-mode column is chosen for its ability to retain and separate small polar analytes.[17][18] The MS/MS parameters are optimized for specificity and sensitivity, using Multiple Reaction Monitoring (MRM) to isolate the precursor ion and detect a specific product ion, minimizing background noise.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 5 µL |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Leucine (Analyte) | DL-Leucine-d7 (IS) |
| MS System | SCIEX Triple Quad 6500+ or equivalent | |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 132.1 | m/z 139.2 |
| Product Ion (Q3) | m/z 86.1 (Quantifier), 43.0 (Qualifier) | m/z 93.0 |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy | Optimized (typically 10-20 eV) | Optimized (typically 10-20 eV) |
| Source Temp | 550 °C | 550 °C |
Note: The precursor-to-product ion transition for leucine (m/z 132.1 > 43.0) is highly specific and helps discriminate it from isomers like isoleucine.[16][19]
Method Performance and Validation Insights
A robust LC-MS/MS method must be validated to ensure its reliability for the intended application. Key performance characteristics to evaluate include:
-
Linearity: The method should demonstrate a linear response across the physiological and pathological concentration range. A typical calibration curve for leucine in plasma is linear from 1 to 1000 µg/mL with a correlation coefficient (r²) of >0.99.[16]
-
Accuracy and Precision: Inter- and intra-day accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ), in line with regulatory guidelines.[12]
-
Selectivity: The most critical aspect for leucine analysis is selectivity against its isomers. The combination of chromatographic separation and specific MRM transitions must unambiguously differentiate leucine from isoleucine and allo-isoleucine.[8][16] It is crucial to analyze standards of all three isomers to confirm baseline resolution.
-
Matrix Effect: While the SIL-IS corrects for most matrix effects, it's good practice to assess the degree of ion suppression or enhancement by comparing the analyte response in post-extraction spiked neat solution versus post-extraction spiked matrix.
Table 3: Example Method Validation Data
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV, n=6) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | 8.5% | +4.2% |
| Low QC | 15 | 6.1% | -1.8% |
| Mid QC | 150 | 4.5% | +0.5% |
| High QC | 400 | 3.8% | -2.5% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | 1. Column degradation. 2. Incompatible injection solvent. 3. pH mismatch between sample and mobile phase. | 1. Replace the column. 2. Ensure the final sample diluent is similar to the initial mobile phase. 3. Acidify the sample extract slightly with formic acid. |
| No/Low Signal | 1. MS source is dirty. 2. Incorrect MRM transitions. 3. Clog in the LC or MS line. | 1. Clean the ion source. 2. Verify precursor/product ions via direct infusion of standards. 3. Check system pressure and perform back-flushing if necessary. |
| High Variability | 1. Inconsistent sample preparation (pipetting errors). 2. Incomplete protein precipitation. 3. IS instability. | 1. Use calibrated pipettes; ensure thorough vortexing. 2. Ensure ACN:plasma ratio is at least 4:1; ensure thorough mixing. 3. Check stability of IS working solution; prepare fresh if needed. |
| Isomer Interference | 1. Insufficient chromatographic resolution. | 1. Optimize the LC gradient (make it shallower). 2. Try an alternative HILIC or mixed-mode column. 3. Ensure the most specific MRM transition is used for quantification.[6] |
Conclusion
The use of DL-Leucine-d7 as a stable isotope-labeled internal standard provides a robust, sensitive, and highly accurate method for the quantification of leucine in complex biological matrices by LC-MS/MS. This approach effectively mitigates variability from sample preparation and matrix effects, which is essential for reliable data in both basic research and demanding clinical diagnostic applications.[12][20] When coupled with optimized chromatographic separation to resolve critical isomers, this methodology represents the pinnacle of analytical rigor for amino acid analysis, empowering researchers and clinicians with trustworthy quantitative data.
References
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Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(26), 8035–8043. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 19, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 19, 2026, from [Link]
-
Bio-Rad (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved January 19, 2026, from [Link]
-
Pira, A. V., et al. (2016). A simple and selective method for the measurement of leucine and isoleucine from plasma using electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 243-248. [Link]
-
Butt, H., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Clinica Chimica Acta, 502, 185-192. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). [Link]
-
Semantic Scholar. (n.d.). Method development for the determination of d- and l-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Retrieved January 19, 2026, from [Link]
-
Jayathilaka, P. B., et al. (2018). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 20(38), 24836-24846. [Link]
-
Lichtenstein, A. H., et al. (1991). Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. Journal of Lipid Research, 32(11), 1869-1877. [Link]
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Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604.e4. [Link]
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Atherton, P. J., & Smith, K. (2012). Principles of stable isotope research – with special reference to protein metabolism. Nutrition & Metabolism, 9(1), 23. [Link]
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Hasegawa, H., et al. (2001). Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat. Journal of Pharmacokinetics and Pharmacodynamics, 28(4), 333-347. [Link]
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Al-Dirbashi, O. Y., et al. (2019). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Journal of Chromatography B, 1114-1115, 130-137. [Link]
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Sales, J., et al. (2023). Challenges and Methodologies to Assess Protein Requirement and Quality Across Different Life Stages in Dogs: A Review. Animals, 13(14), 2298. [Link]
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Barr, J. R., et al. (2013). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 405(1), 173-182. [Link]
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Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Retrieved January 19, 2026, from [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 19, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2022). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Journal of Personalized Medicine, 12(11), 1799. [Link]
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Application Note: Quantitative Bioanalysis of Leucine Using DL-Leucine-d7 as an Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the realms of drug development, clinical research, and metabolic studies, the precise quantification of endogenous molecules such as amino acids is paramount. Leucine, an essential branched-chain amino acid, plays critical roles in protein synthesis and cellular signaling pathways, making its accurate measurement vital for understanding various physiological and pathological states.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[3][4]
To mitigate these variabilities, a robust internal standard is not just recommended but essential for a validated bioanalytical method.[5] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the analytical process. Stable isotope-labeled (SIL) internal standards are widely regarded as the superior choice for LC-MS/MS applications.[3][6][7] This application note provides a comprehensive guide to the theory and practical application of DL-Leucine-d7 (iso-propyl-d7) as an internal standard for the accurate and precise quantification of leucine in biological matrices.
The Rationale for Choosing DL-Leucine-d7
The selection of an internal standard is a critical decision in method development. DL-Leucine-d7 is an exemplary choice for the quantification of leucine for several key reasons:
-
Chemical Identity and Co-elution: As a deuterated isotopologue of leucine, DL-Leucine-d7 shares nearly identical chemical and physical properties with the unlabeled analyte.[3] This ensures that it co-elutes with leucine during chromatographic separation, experiencing the same degree of ion suppression or enhancement from the sample matrix.[7] This co-elution is a cornerstone of accurate correction for matrix effects.
-
Mass Difference: The seven deuterium atoms in DL-Leucine-d7 provide a significant mass shift of 7 Da from the native leucine. This mass difference is sufficient to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte would interfere with the signal of the internal standard.[7]
-
Stability: The deuterium labels on the iso-propyl group are in stable, non-exchangeable positions, ensuring the isotopic purity of the standard throughout the sample preparation and analysis process.[7]
-
Comprehensive Representation: The use of the DL-racemic mixture ensures that it can be applied to methods aiming to quantify both D- and L-leucine isomers, which may have distinct biological roles.[8][9]
Physicochemical Properties and Mass Spectrometric Parameters
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| DL-Leucine | C₆H₁₃NO₂ | 131.17 | 132.1 | 86.1 |
| DL-Leucine-d7 | (CD₃)₂CDCH₂CH(NH₂)COOH | 138.22 | 139.2 | 93.0 |
Table 1: Physicochemical and Mass Spectrometric Properties of DL-Leucine and DL-Leucine-d7.[9]
Experimental Workflow for Leucine Quantification
The following diagram illustrates a typical workflow for the quantification of leucine in a biological matrix, such as plasma, using DL-Leucine-d7 as an internal standard.
Caption: Workflow for Leucine Quantification using DL-Leucine-d7.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Using separate stock solutions for calibration standards and quality control samples is a key principle of method validation.[10]
-
DL-Leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of DL-Leucine and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).
-
DL-Leucine-d7 Stock Solution (1 mg/mL): Accurately weigh 10 mg of DL-Leucine-d7 and dissolve it in 10 mL of the same solvent as the analyte.
-
Working Solutions: Prepare a series of working solutions for both the analyte (for calibration curve and quality control samples) and the internal standard by serial dilution of the stock solutions with the same solvent. The concentration of the internal standard working solution should be optimized to yield a consistent and robust signal in the mass spectrometer.
Protocol 2: Sample Preparation from Human Plasma
Rationale: This protein precipitation protocol is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[11][12][13] The addition of the internal standard at the beginning of the sample preparation process ensures that it accounts for any variability or loss of analyte during extraction.[4]
-
Aliquoting: Aliquot 100 µL of human plasma (or calibration standards/quality control samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a pre-determined volume (e.g., 10 µL) of the DL-Leucine-d7 working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Rationale: The chromatographic and mass spectrometric parameters must be optimized to ensure adequate separation of leucine from its isomers (e.g., isoleucine) and to achieve the desired sensitivity and specificity.[9][14][15] A chiral column is necessary for the separation of D- and L-leucine enantiomers.[9]
Liquid Chromatography Parameters (Example)
| Parameter | Value |
| Column | CHIRALPAK ZWIX(-) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Liquid Chromatography Parameters.
Mass Spectrometry Parameters (Example)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition |
Table 3: Example Mass Spectrometry Parameters.
Method Validation: A Self-Validating System
A bioanalytical method using a stable isotope-labeled internal standard like DL-Leucine-d7 should be fully validated according to regulatory guidelines from agencies such as the FDA or EMA.[10][16][17][18] The validation process demonstrates that the method is fit for its intended purpose.
Caption: Core Parameters for Bioanalytical Method Validation.
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10] This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels (low, medium, and high) over several days.
-
Calibration Curve: The relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte should be linear over the expected concentration range.
-
Stability: The stability of leucine in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Conclusion
The use of DL-Leucine-d7 as an internal standard provides a robust and reliable framework for the quantitative analysis of leucine in biological matrices by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise data. The protocols and principles outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method for leucine quantification, thereby ensuring the integrity and reliability of their scientific findings.
References
-
PubChem. DL-leucine | C6H13NO2. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Clinicaltrials.eu. L-LEUCINE – Application in Therapy and Current Clinical Research. [Link]
-
MDPI. Promising Application of D-Amino Acids toward Clinical Therapy. [Link]
-
PubMed Central. Research progress in the role and mechanism of Leucine in regulating animal growth and development. [Link]
-
ResearchGate. Leucine enkephalin - A mass spectrometry standard | Request PDF. [Link]
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PubMed. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. [Link]
-
Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]
-
Waters. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
-
ACS Publications. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. [Link]
-
NIH. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF. [Link]
-
ResearchGate. For full amino acid quantification via HPLC, what is/are the internal standards I should use?. [Link]
-
FDA. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Semantic Scholar. LC-MS-MS experiences with internal standards. [Link]
-
PubMed. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy. [Link]
-
Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
YouTube. Mass Spectrometry Tutorial: How to Tune Your Analytes. [Link]
-
FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
PubMed. Parameter optimization for the analysis of underivatized protein amino acids by liquid chromatography and ionspray tandem mass spectrometry. [Link]
-
YouTube. Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019. [Link]
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Quantifying Protein Turnover with DL-Leucine-d7 (iso-propyl-d7): An Application Note and Protocol
Introduction: Beyond the Static Proteome
The proteome is a dynamic entity, in a constant state of flux, with proteins being synthesized and degraded at distinct rates that are fundamental to cellular function, adaptation, and pathogenesis.[1][2] A static snapshot of protein abundance, as provided by traditional proteomics, is insufficient to capture the intricate regulatory mechanisms governing cellular processes. To truly understand the life of a protein, we must measure its turnover – the rate at which it is synthesized and degraded.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled amino acid, to quantify protein turnover, offering a powerful tool to move from a static to a dynamic view of the proteome.[1][2]
Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and the activation of the mTOR signaling pathway, a central regulator of cell growth.[4][5][6] Its abundance in the proteome makes it an excellent choice for metabolic labeling studies.[1][2] By introducing a "heavy" version of leucine, DL-Leucine-d7, into a biological system, we can trace its incorporation into newly synthesized proteins over time. The subsequent analysis by mass spectrometry allows for the precise measurement of the ratio of heavy (newly synthesized) to light (pre-existing) forms of each protein, thereby enabling the calculation of its synthesis and degradation rates.[3] This metabolic labeling approach is highly reproducible as it labels proteins prior to analysis, minimizing variability that can be introduced during sample preparation.[7]
This guide will delve into the mechanistic principles of d7-Leucine labeling, provide detailed protocols for both in vitro and in vivo studies, and discuss the downstream mass spectrometry and data analysis workflows.
The Principle of d7-Leucine Metabolic Labeling
The core principle of this technique lies in the metabolic incorporation of a stable, non-radioactive, "heavy" isotope-labeled amino acid into proteins during translation.[8] DL-Leucine-d7 contains seven deuterium (²H or D) atoms in its iso-propyl group, resulting in a mass shift of +7 Daltons compared to the naturally abundant, "light" leucine.
Here's a breakdown of the process:
-
Introduction of the Label: The biological system (cells in culture or a whole organism) is exposed to a medium or diet containing DL-Leucine-d7.[1][2][9]
-
Metabolic Incorporation: As new proteins are synthesized, the cellular translational machinery incorporates the heavy d7-Leucine into the growing polypeptide chains.
-
Time-Dependent Enrichment: Over time, the proteome becomes progressively enriched with d7-Leucine. The rate of this enrichment is directly proportional to the synthesis rate of each individual protein.
-
Mass Spectrometry Analysis: Protein samples are harvested at different time points, digested into peptides (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
-
Quantification of Turnover: The mass spectrometer distinguishes between peptides containing light leucine and those containing heavy d7-Leucine based on their mass-to-charge (m/z) ratio. By measuring the relative abundance of the heavy and light isotopic forms of a peptide over time, we can calculate the fractional synthesis rate (FSR) and, consequently, the degradation rate of the parent protein.[10][11]
Experimental Workflow Overview
The following diagram illustrates the general workflow for a protein turnover experiment using DL-Leucine-d7.
Caption: General workflow for protein turnover analysis using DL-Leucine-d7.
Protocols
Part 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol is designed for adherent or suspension cells and can be adapted for various research questions.
Materials:
-
DL-Leucine-d7 (iso-propyl-d7)
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Cell Culture Preparation:
-
Culture cells to the desired confluency (typically 70-80%) in complete medium. For suspension cells, ensure they are in the logarithmic growth phase.
-
Rationale: Healthy, actively dividing cells will efficiently incorporate the labeled amino acid.[7]
-
-
Leucine Depletion (Optional but Recommended):
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual light leucine.
-
Incubate the cells in leucine-free medium supplemented with dFBS for 1-2 hours.
-
Rationale: This step enhances the incorporation of d7-Leucine by depleting the intracellular pool of unlabeled leucine.
-
-
Metabolic Labeling (Pulse):
-
Prepare the "heavy" labeling medium by supplementing the leucine-free medium with DL-Leucine-d7 at the same concentration as leucine in the standard complete medium. Also, add dFBS to the appropriate concentration.
-
Remove the depletion medium and add the "heavy" labeling medium to the cells.
-
Rationale: A "pulse" experiment introduces the label and follows its incorporation over time, which is ideal for measuring synthesis rates.
-
-
Time-Course Sampling:
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the expected turnover rates of the proteins of interest.
-
For each time point, wash the cells with ice-cold PBS, and then lyse them using an appropriate lysis buffer.
-
Rationale: Multiple time points are crucial for accurately modeling the kinetics of label incorporation.
-
-
Protein Extraction and Quantification:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay.
-
Store the protein extracts at -80°C until further processing.
-
Part 2: In Vivo Metabolic Labeling in Animal Models
This protocol provides a general framework for labeling rodents. Specific details will need to be optimized based on the animal model and research objectives.
Materials:
-
DL-Leucine-d7
-
Customized animal diet with a defined percentage of DL-Leucine-d7 replacing L-Leucine.
-
Standard animal chow
-
Tissue homogenization buffer
-
Protein quantification assay
Protocol:
-
Acclimatization:
-
Acclimate the animals to the housing conditions and the powdered or pelleted control diet for at least one week.
-
Rationale: This minimizes stress-related metabolic changes that could affect protein turnover.
-
-
Metabolic Labeling:
-
Switch the animals to the custom diet containing DL-Leucine-d7. The percentage of d7-Leucine can be varied, with 50% replacement being a common starting point.[1][2]
-
Ensure ad libitum access to the labeled diet and water.
-
Rationale: Dietary administration allows for systemic labeling of proteins in various tissues.[9]
-
-
Time-Course Tissue Collection:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14 days), euthanize a cohort of animals according to approved ethical protocols.
-
Rapidly dissect the tissues of interest, rinse with ice-cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.
-
Rationale: The longer time course in in vivo studies accounts for the slower turnover rates of many proteins in complex organisms.
-
-
Protein Extraction from Tissues:
-
Homogenize the frozen tissues in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to remove insoluble material.
-
Quantify the protein concentration in the supernatant.
-
Part 3: Sample Preparation for Mass Spectrometry
This protocol is applicable to protein extracts from both in vitro and in vivo experiments.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a standardized amount of protein from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
Rationale: These steps unfold the proteins and permanently modify cysteine residues, ensuring efficient and reproducible enzymatic digestion.
-
-
In-Solution or In-Gel Digestion:
-
Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w) and incubate overnight at 37°C.
-
Rationale: Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using C18 SPE cartridges to remove salts and other contaminants that can interfere with LC-MS analysis.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Data Acquisition and Analysis
LC-MS/MS Analysis
The prepared peptide samples are reconstituted and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides: the "light" version containing natural leucine and the "heavy" version with d7-Leucine.
Data Analysis Workflow
Caption: Data analysis pipeline for d7-Leucine protein turnover experiments.
Key Data Analysis Steps:
-
Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides in the sample.
-
Quantification of Isotopic Envelopes: Specialized software is used to measure the area under the curve for the isotopic envelopes of both the light and heavy forms of each identified peptide.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR represents the fraction of a protein that is newly synthesized per unit of time. It is calculated by fitting the time-course data of the heavy-to-total (heavy + light) peptide ratio to a first-order kinetics model.
-
Determination of Degradation Rate: In a steady-state system, the degradation rate constant (kd) is equal to the synthesis rate constant (ks). In non-steady-state conditions, both synthesis and degradation can be modeled.
Quantitative Data Presentation
The results of a protein turnover study are typically presented in a table summarizing the calculated synthesis and/or degradation rates for a list of identified proteins.
| Protein ID | Gene Name | Synthesis Rate (ks) (day⁻¹) | Half-life (t₁/₂) (days) |
| P02768 | ALB | 0.15 | 4.62 |
| P68871 | HBB | 0.05 | 13.86 |
| Q13748 | VIM | 0.25 | 2.77 |
| ... | ... | ... | ... |
Note: The half-life (t₁/₂) is calculated from the degradation rate constant (kd) using the formula: t₁/₂ = ln(2) / kd.
Trustworthiness and Self-Validation
The robustness of this technique is enhanced by several internal validation checks:
-
Multiple Peptides per Protein: The turnover rates calculated from different peptides originating from the same protein should be consistent.
-
Reproducibility: Biological and technical replicates should yield similar turnover rates for the same proteins.
-
Comparison to Known Data: The turnover rates of well-characterized proteins (e.g., housekeeping proteins) can be compared to literature values to validate the experimental system.
Conclusion
Quantifying protein turnover with DL-Leucine-d7 offers a powerful and reliable method to study the dynamics of the proteome. This approach provides a deeper understanding of how biological systems respond to various stimuli, diseases, or therapeutic interventions. The detailed protocols and workflow presented in this application note serve as a comprehensive guide for researchers to successfully implement this technique and gain valuable insights into the dynamic nature of proteins.
References
-
Claydon, A.J., Thom, M.D., Hurst, J.L., et al. (2012). Protein turnover: measurement of proteome dynamics by whole animal metabolic labeling with stable isotope-labeled amino acids. Proteomics, 12(8), 1194-1206. [Link]
-
Doherty, M.K., & Beynon, R.J. (2006). Protein turnover on the scale of the proteome. Expert Review of Proteomics, 3(1), 97-110. [Link]
-
Doherty, M.K., Brownridge, P., Owen, M.A., et al. (2012). A proteomics strategy for determining the synthesis and degradation rates of individual proteins in fish. Journal of Proteomics, 75(14), 4471-4477. [Link]
-
Doherty, M.K., Whitehead, C., McCormack, H., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics, 5(2), 522-533. [Link]
-
Hellerstein, M.K., & Neese, R.A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. [Link]
-
Price, J.C., Guan, S., Burlingame, A., et al. (2010). Analysis of proteome dynamics in the mouse brain. Proceedings of the National Academy of Sciences, 107(32), 14508-14513. [Link]
-
Zecha, J., Satpathy, S., Kanashova, T., et al. (2019). Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Molecular & Cellular Proteomics, 18(9), 1868-1880. [Link]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. Leucine. A possible regulator of protein turnover in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
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Revolutionizing Quantitative Proteomics: A Deep Dive into the Applications of DL-Leucine-d7 (iso-propyl-d7)
Introduction: The Imperative for Precise Protein Quantification and the Role of Stable Isotope Labeling
In the intricate landscape of cellular biology and drug development, understanding the dynamic nature of the proteome is paramount. Quantitative proteomics, the large-scale analysis of protein abundance, provides a critical lens through which we can decipher cellular responses to stimuli, identify disease biomarkers, and elucidate the mechanisms of therapeutic intervention.[1] Among the array of techniques developed for this purpose, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a robust and accurate method for the relative quantification of thousands of proteins simultaneously.[2][3]
At the heart of the SILAC methodology lies the metabolic incorporation of "heavy" amino acids into the entire proteome of cultured cells. This is achieved by replacing a standard "light" amino acid in the culture medium with a non-radioactive, isotopically labeled counterpart.[4] The resulting mass shift allows for the direct comparison of protein abundance between different experimental conditions at the mass spectrometry level.[3] DL-Leucine-d7 (iso-propyl-d7), a deuterated form of the essential amino acid leucine, serves as a powerful tool in this context, offering distinct advantages for precise and reliable quantitative proteomics.[5]
This comprehensive guide provides an in-depth exploration of the applications of DL-Leucine-d7 in proteomics, complete with detailed application notes and step-by-step protocols. Tailored for researchers, scientists, and drug development professionals, this document aims to equip you with the foundational knowledge and practical insights necessary to successfully implement DL-Leucine-d7-based SILAC experiments in your laboratory.
Application Notes: The Strategic Advantage of DL-Leucine-d7 in SILAC
The choice of a stable isotope-labeled amino acid is a critical decision in designing a SILAC experiment. DL-Leucine-d7 offers several key advantages that make it a compelling choice for a wide range of proteomics applications.
Causality in Experimental Design: Why Choose DL-Leucine-d7?
-
Essential Amino Acid: Leucine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo.[6] This is a crucial prerequisite for a SILAC amino acid, as it ensures that the cells are entirely dependent on the external supply in the culture medium, leading to complete and predictable incorporation of the labeled form.[6]
-
High Abundance in Proteins: Leucine is one of the most frequently occurring amino acids in proteins, ensuring that a large proportion of tryptic peptides will contain at least one leucine residue. This broad labeling coverage increases the number of quantifiable peptides per protein, enhancing the statistical confidence of the quantification.
-
Significant and Unambiguous Mass Shift: The incorporation of DL-Leucine-d7 introduces a mass shift of +7 Da for each leucine residue in a peptide. This substantial mass difference provides clear separation of the "light" and "heavy" peptide isotopic envelopes in the mass spectrometer, simplifying data analysis and reducing the likelihood of overlapping signals, which can be a concern with smaller mass differences.[7]
-
Chemical Identity and Minimal Perturbation: Despite the mass difference, DL-Leucine-d7 is chemically identical to its unlabeled counterpart. This ensures that it is incorporated into proteins by the cellular machinery without altering normal cell physiology, growth rates, or morphology. However, it is worth noting that deuterated compounds can sometimes exhibit a slight shift in retention time during reverse-phase liquid chromatography, with the deuterated peptide often eluting slightly earlier. Modern data analysis software can typically account for this.[2]
Key Applications in Research and Drug Development
The precision and accuracy afforded by DL-Leucine-d7-based SILAC make it an invaluable tool for:
-
Signaling Pathway Analysis: Elucidating the intricate networks of protein interactions that govern cellular communication is fundamental to understanding both normal physiology and disease. By comparing the proteomes of cells in stimulated versus unstimulated states, researchers can identify and quantify changes in protein expression and post-translational modifications, mapping out the key players in a signaling cascade.
-
Drug Mechanism of Action Studies: Understanding how a drug candidate impacts the cellular proteome is a critical step in the development pipeline. SILAC experiments can reveal on-target and off-target effects by comparing the proteomes of drug-treated and control cells, providing crucial insights into a compound's efficacy and potential toxicity.
-
Cancer and Disease Research: Comparing the proteomes of healthy and diseased cells or tissues can lead to the discovery of novel biomarkers for diagnosis, prognosis, and therapeutic monitoring. SILAC enables the precise quantification of protein dysregulation in various pathological conditions.
-
Protein-Protein Interaction Studies: In conjunction with affinity purification techniques, SILAC can be used to distinguish true interaction partners from non-specific background contaminants. By labeling the "bait" protein expressing cells with heavy leucine and control cells with light leucine, specific interactors will exhibit a high heavy-to-light ratio.
Experimental Protocols: A Step-by-Step Guide to DL-Leucine-d7 SILAC
The following protocols provide a detailed workflow for a duplex SILAC experiment using DL-Leucine-d7. These protocols are intended as a comprehensive guide; however, optimization for specific cell lines and experimental conditions is always recommended.
Protocol 1: Cell Culture and Metabolic Labeling with DL-Leucine-d7
This initial and most critical phase involves the complete incorporation of the "light" (unlabeled) and "heavy" (DL-Leucine-d7) leucine into the proteomes of two distinct cell populations.
Diagram: SILAC Labeling Workflow
Caption: Workflow for metabolic labeling in a duplex SILAC experiment.
Materials:
-
Cell line of interest (adherent or suspension)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (unlabeled, "light")
-
DL-Leucine-d7 (iso-propyl-d7, "heavy")
-
Standard cell culture reagents (e.g., Penicillin-Streptomycin, L-Glutamine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of SILAC Media:
-
Rationale: The use of amino acid-deficient media is essential to force the cells to utilize the supplemented labeled or unlabeled amino acid. Dialyzed FBS is critical as non-dialyzed serum contains endogenous amino acids that would compete with the labeled versions, leading to incomplete labeling.[10]
-
"Light" Medium: To 500 mL of leucine-free medium, add dFBS to the desired final concentration (typically 10%), L-Glutamine, and Penicillin-Streptomycin. Add L-Leucine to a final concentration that matches the formulation of the standard medium (e.g., 105 mg/L for DMEM, 50 mg/L for RPMI-1640).[10][11]
-
"Heavy" Medium: To 500 mL of leucine-free medium, add dFBS, L-Glutamine, and Penicillin-Streptomycin. Add DL-Leucine-d7 to a final concentration equivalent to that of L-Leucine in the "light" medium. Note that due to the higher molecular weight of DL-Leucine-d7 (138.22 g/mol ) compared to L-Leucine (131.17 g/mol ), a slight adjustment in the mass added is required to achieve the same molar concentration.
-
Filter-sterilize both media using a 0.22 µm filter.
-
-
Cell Adaptation and Labeling:
-
Rationale: A sufficient number of cell divisions (at least 5-6) is required to dilute out the pre-existing "light" proteins and ensure that newly synthesized proteins incorporate the respective labeled or unlabeled leucine to a degree greater than 95-98%.[4]
-
Split the cell line into two populations.
-
Culture one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.
-
Maintain the cells in their respective SILAC media for a minimum of 5-6 cell doublings. Monitor cell morphology and growth rate to ensure they are not adversely affected by the SILAC media.
-
-
Verification of Label Incorporation (Optional but Recommended):
-
Rationale: Before proceeding with the main experiment, it is prudent to confirm the efficiency of heavy label incorporation.
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a quick in-gel or in-solution digestion, and analyze by mass spectrometry.
-
Confirm that the vast majority (>98%) of identified leucine-containing peptides show the +7 Da mass shift.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the desired experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" cell population, while the "light" population serves as the control.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This phase involves cell lysis, protein extraction, mixing of the "light" and "heavy" proteomes, and enzymatic digestion to generate peptides suitable for MS analysis.
Diagram: SILAC Sample Preparation Workflow
Caption: General workflow for sample preparation in a SILAC experiment.
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. The choice of lysis buffer will depend on the downstream application (e.g., RIPA buffer for whole-cell lysates, milder buffers for co-immunoprecipitation).
-
-
Protein Quantification and Mixing:
-
Rationale: Accurate protein quantification is crucial for ensuring a 1:1 mixing ratio of the "light" and "heavy" proteomes. This is the basis for accurate relative quantification of protein abundance.
-
Quantify the protein concentration of both lysates using a reliable method such as the BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Two common methods for protein digestion are in-solution digestion and in-gel digestion. Filter-Aided Sample Preparation (FASP) is a popular in-solution method.
Option A: In-Gel Digestion Protocol [1][12]
-
Rationale: In-gel digestion involves separating the protein mixture by SDS-PAGE. This provides an initial fractionation step and can help to remove detergents and other contaminants that might interfere with mass spectrometry.
-
Run the mixed protein sample on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire lane or specific bands of interest into small (~1x1 mm) pieces.
-
Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dehydrate the gel pieces with 100% ACN.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin and incubate overnight at 37°C.
-
Extract the peptides from the gel pieces using a series of washes with solutions of increasing ACN concentration, often containing a small amount of formic acid.
-
Pool the extracts and dry them down in a vacuum centrifuge.
Option B: Filter-Aided Sample Preparation (FASP) Protocol [7][13]
-
Rationale: FASP is an in-solution digestion method that utilizes a molecular weight cutoff filter to retain proteins while allowing for the removal of small molecules like detergents and salts. It is a highly efficient and reproducible method.
-
Add the mixed protein lysate to a molecular weight cutoff filter unit (e.g., 30 kDa).
-
Add a urea-containing buffer and centrifuge to denature the proteins and remove contaminants.
-
Repeat the wash step with the urea buffer.
-
Perform reduction and alkylation on the filter.
-
Wash the filter with ammonium bicarbonate buffer to remove the urea.
-
Add trypsin to the filter and incubate overnight at 37°C.
-
Collect the peptides by centrifugation.
-
-
Peptide Desalting:
-
Rationale: Salts and other contaminants from the digestion process can interfere with electrospray ionization and chromatographic separation. Desalting is a critical step to ensure high-quality mass spectrometry data.
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the desalted peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
This final phase involves the analysis of the prepared peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the subsequent data analysis to identify and quantify proteins.
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a suitable loading buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution Orbitrap or similar mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method where the mass spectrometer cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
Key Mass Spectrometer Settings:
-
Full MS Scan Range: Typically 350-1500 m/z.
-
Resolution: High resolution for both MS1 (e.g., 60,000-120,000) and MS2 (e.g., 15,000-30,000) scans is crucial for accurate mass determination and distinguishing isotopic peaks.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is a commonly used fragmentation method. It's important to note that while deuterium labeling is generally stable, some minor scrambling can occur with certain fragmentation methods.[14] However, for quantification based on precursor ion intensities, this is less of a concern.
-
-
-
Data Analysis:
-
Rationale: Specialized software is required to process the raw mass spectrometry data, identify peptides and proteins, and calculate the heavy-to-light ratios for quantification.
-
Use a software package designed for SILAC data analysis, such as MaxQuant.[15][16]
-
Key Data Analysis Parameters in MaxQuant:
-
Variable Modifications: Set methionine oxidation and N-terminal acetylation as variable modifications.
-
SILAC Labels: Define the "light" label as Leucine (L) and the "heavy" label as Leucine-d7 (L+7.04).
-
Database Search: Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Ratio Calculation: The software will automatically identify peptide pairs with the defined mass difference and calculate the normalized heavy-to-light (H/L) ratio for each protein.
-
-
Data Presentation and Interpretation
A key output of a SILAC experiment is a list of identified proteins with their corresponding H/L ratios. This data is typically presented in a table format, allowing for easy identification of proteins that are up- or down-regulated in the experimental condition compared to the control.
Table 1: Example SILAC Data Output
| Protein ID | Gene Name | Protein Description | H/L Ratio | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | Unchanged |
| P12345 | KIN1 | Example Kinase 1 | 3.12 | Upregulated |
| Q67890 | PHOS2 | Example Phosphatase 2 | 0.45 | Downregulated |
Interpretation:
-
H/L Ratio ≈ 1: The protein abundance is similar in both the control and experimental conditions.
-
H/L Ratio > 1: The protein is more abundant (upregulated) in the experimental condition.
-
H/L Ratio < 1: The protein is less abundant (downregulated) in the experimental condition.
A threshold for significant regulation is typically set based on the standard deviation of the log-transformed H/L ratios (e.g., >2 standard deviations from the mean).
Troubleshooting Common SILAC Issues
While SILAC is a powerful technique, there are potential challenges that can arise. Awareness of these issues and how to address them is key to a successful experiment.
-
Incomplete Labeling: This is often caused by an insufficient number of cell doublings or the presence of unlabeled amino acids in the medium (e.g., from non-dialyzed serum).
-
Solution: Ensure at least 5-6 cell doublings and always use dialyzed FBS. Verify incorporation with a preliminary MS run.[4]
-
-
Arginine-to-Proline Conversion: Some cell lines can metabolically convert labeled arginine to labeled proline, which can complicate quantification if arginine is used as the labeled amino acid.[12]
-
Solution: This is not an issue when using labeled leucine. However, if performing a triple-SILAC experiment with labeled arginine, this can be mitigated by adding unlabeled proline to the SILAC media or by using cell lines with a knockout of the enzyme responsible for the conversion.[12]
-
-
Chromatographic Shift of Deuterated Peptides: As mentioned, deuterated peptides may elute slightly earlier in reverse-phase chromatography.[17]
-
Solution: Modern data analysis software like MaxQuant has algorithms that can account for retention time shifts between light and heavy peptide pairs.[2]
-
Conclusion: Empowering Proteomics with DL-Leucine-d7
DL-Leucine-d7 (iso-propyl-d7) stands out as a highly effective and reliable tool for quantitative proteomics using the SILAC methodology. Its properties as an essential and abundant amino acid, coupled with the clear mass shift it imparts, enable researchers to perform precise and robust comparative analyses of complex proteomes. By following the detailed protocols and understanding the rationale behind each step, scientists in both academic research and drug development can leverage the power of DL-Leucine-d7 to gain deeper insights into the dynamic world of proteins, ultimately accelerating discovery and innovation.
References
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G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]
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Chen, X., Wei, S., & Li, L. (2015). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 14(5), 1367–1379. [Link]
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Schölz, C., & Malmström, L. (2014). MaxQuant for in-depth analysis of large SILAC datasets. Methods in Molecular Biology, 1188, 351–364. [Link]
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Forrest, M. E., Sims, P. F., & Hubbard, S. J. (2011). A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC). Molecular & Cellular Proteomics, 10(12), M111.011310. [Link]
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The Rockefeller University. (n.d.). In-gel Digestion Protocol. The Rockefeller University. [Link]
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Sun, L., Hebert, A. S., Yan, Y., Zhao, Y., & Dovichi, N. J. (2016). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 37(12), 1630–1636. [Link]
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
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Cox, J., Matic, I., Hilger, M., Nagaraj, N., Selbach, M., Olsen, J. V., & Mann, M. (2009). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Nature Protocols, 4(5), 698–705. [Link]
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Proteomics Unit at University of Bergen. (n.d.). Filter Aided Sample Preparation (FASP) with trypsin digestion. University of Bergen. [Link]
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Zhang, Y., Zhou, J., & Ficarro, S. B. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 527, 195–206. [Link]
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UWPR. (n.d.). FASP (Filter Aided Spample Preparation) protocol. University of Washington. [Link]
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Sinitcyn, P., Rudolph, J. D., & Cox, J. (2021). Isobaric Labeling Update in MaxQuant. Journal of Proteome Research, 20(12), 5519–5525. [Link]
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Lapek, J. D., Jr, Greninger, P., Morris, R., Amzazi, S., Fessler, J., & Cichowski, K. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4199–4207. [Link]
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Li, Y., Chi, A., & Ge, Y. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 22(5), 100539. [Link]
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Lermyte, F., Williams, J. P., & Vachet, R. W. (2022). Efficient, Zero Scrambling Fragmentation of Deuterium Labeled Peptides on the ZenoToF 7600 Electron Activated Dissociation Platform. Journal of the American Society for Mass Spectrometry, 33(4), 633–636. [Link]
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Masson, G. R., Burke, J. E., & Ahn, N. G. (2019). Fundamentals of HDX-MS. Biochemistry, 58(27), 2999–3010. [Link]
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protocols.io. (2022). General proteomics FASP (Filter-Aided Sample Preparation). protocols.io. [Link]
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Bond, N. J., & Mohammed, S. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. MethodsX, 4, 111–115. [Link]
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Li, Y., & Ge, Y. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 100980. [Link]
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Zhang, H., & Brodbelt, J. S. (2019). Investigation of bn-44 Peptide Fragments Using High Resolution Mass Spectrometry and Isotope Labeling. Journal of the American Society for Mass Spectrometry, 30(11), 2311–2321. [Link]
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UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. UT Southwestern Medical Center. [Link]
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Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine. [Link]
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Pan, J., Zhang, S., & Borchers, C. H. (2015). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. Journal of Pharmaceutical Sciences, 104(10), 3291–3302. [Link]
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Zhang, Z., & Smith, D. L. (2007). Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(11), 2051–2058. [Link]
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Creative Biostructure. (n.d.). SILAC - Based Proteomics Analysis. Creative Biostructure. [Link]
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Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
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Zhang, H., & Guttman, M. (2016). Peptide–Column Interactions and Their Influence on Back Exchange Rates in Hydrogen/Deuterium Exchange-MS. Journal of The American Society for Mass Spectrometry, 27(10), 1725–1734. [Link]
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Waters Corporation. (n.d.). Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations. Waters Corporation. [Link]
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Sugimoto, H., Mori, M., & Igarashi, T. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(29), 8799–8808. [Link]
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La, H., & Doneanu, A. (2017). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Analytical Chemistry, 89(17), 9093–9100. [Link]
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ResearchGate. (2024). How can i add L-leucine to DMEM. ResearchGate. [Link]
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Abterra Biosciences. (2019). I/L Determination in De Novo Antibody Sequencing. Abterra Biosciences. [Link]
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Food and Agriculture Organization of the United Nations. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. AGRIS. [Link]
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Jackson, G. W., & Ammons, D. R. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 35(24), e9246. [Link]
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Novor Cloud. (2021). Isoleucine and Leucine. Novor Cloud. [Link]
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Application Note: Quantitative Proteomics Using Stable Isotope Labeling with DL-Leucine-d7 in Cell Culture (SILAC)
Abstract
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of SILAC using the deuterated essential amino acid, DL-Leucine-d7. We will delve into the underlying principles, provide step-by-step protocols, and discuss critical considerations for experimental design and data interpretation. The use of deuterated leucine offers a cost-effective and efficient method for in vivo labeling, enabling precise relative quantification of proteins between different cell populations.[3][4]
Introduction: The Rationale for SILAC and the Role of Leucine
At its core, SILAC is a metabolic labeling technique that introduces a "heavy" stable isotope-labeled amino acid into one cell population, while a control population is cultured with the natural "light" amino acid.[5] As cells grow and divide, the heavy amino acid is incorporated into all newly synthesized proteins.[6] When the proteomes of the two cell populations are mixed, the mass difference between the heavy and light peptides allows for their relative quantification by mass spectrometry (MS).[7]
Why Leucine?
Leucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must obtain it from the culture medium.[8] This makes it an ideal candidate for SILAC, as its incorporation can be precisely controlled. Furthermore, leucine is a relatively abundant amino acid in proteins, ensuring that a large proportion of tryptic peptides will contain the label, thus providing broad proteome coverage for quantification.
The Advantage of Deuterated Leucine (Leucine-d7)
While ¹³C and ¹⁵N are commonly used isotopes in SILAC, deuterium (²H) labeling of amino acids like leucine presents a cost-effective alternative. DL-Leucine-d7, where seven hydrogen atoms are replaced by deuterium, provides a significant mass shift for reliable detection in the mass spectrometer.
Experimental Workflow Overview
The SILAC workflow can be broadly divided into several key stages, from cell culture adaptation to data analysis. Each step is critical for the success of the experiment and the generation of high-quality, reproducible data.
Caption: High-level overview of the SILAC experimental workflow.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog Number (Example) |
| DL-Leucine-d7 | Sigma-Aldrich | 490779 |
| L-Leucine (Light) | Thermo Fisher Scientific | 8912 |
| SILAC-grade DMEM/RPMI-1640 (Leucine-free) | Thermo Fisher Scientific | 88366 |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| HPLC-grade Water | Varies | Varies |
| HPLC-grade Acetonitrile | Varies | Varies |
| Formic Acid, MS-grade | Varies | Varies |
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Biological safety cabinet
-
Microscope
-
Centrifuge
-
Protein quantitation assay (e.g., BCA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
Detailed Protocols
Preparation of SILAC Media
The cornerstone of a successful SILAC experiment is the correct formulation of the 'light' and 'heavy' culture media.
-
Start with Leucine-deficient basal medium (e.g., DMEM or RPMI-1640).
-
Supplement with all essential amino acids , except for leucine.
-
Add dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%. The use of dialyzed serum is crucial to minimize the concentration of unlabeled amino acids from the serum.[4]
-
For 'Light' Medium: Add natural L-Leucine to the final concentration recommended for your specific cell line (see Table 2).
-
For 'Heavy' Medium: Add DL-Leucine-d7 to the same final concentration as the 'light' medium.
-
Sterile-filter the complete media using a 0.22 µm filter.
| Cell Line | Basal Medium | Recommended L-Leucine Concentration |
| HeLa | DMEM | 105 mg/L |
| HEK293 | DMEM | 105 mg/L |
| A549 | F-12K | 31.5 mg/L |
| Jurkat | RPMI-1640 | 50 mg/L |
Note on DL-Leucine-d7: Leucine is an essential amino acid, and typically the L-isomer is biologically active. While most SILAC applications use L-amino acids, the use of a DL-racemic mixture is often more cost-effective. Cells will selectively utilize the L-Leucine-d7 from the mixture. It is important to ensure the concentration of the L-isomer in the heavy medium matches the L-isomer concentration in the light medium.
Cell Adaptation and Labeling
For accurate quantification, the incorporation of the heavy amino acid should be nearly complete (>95%).[7] This is achieved through multiple cell doublings.
-
Thaw and culture your cells of interest in standard 'light' medium.
-
Once the cells are healthy and actively dividing, split them into two populations. One will continue in the 'light' medium, and the other will be transferred to the 'heavy' medium.
-
Culture the cells in their respective SILAC media for at least five to six cell doublings.[6][9] This allows for the dilution of pre-existing 'light' proteins as new, labeled proteins are synthesized.
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After 5-6 doublings, harvest a small aliquot of cells from the 'heavy' culture.
-
Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.
-
Search the data for leucine-containing peptides and determine the ratio of heavy to light peak intensities. The heavy peak should account for >95% of the total signal.
-
Experimental Treatment and Sample Harvesting
-
Once complete labeling is confirmed, expand the 'light' and 'heavy' cell populations.
-
Apply the desired experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population will serve as the control.
-
After the treatment period, harvest both cell populations. It is critical to count the cells from both populations to ensure a precise 1:1 mix.
-
Wash the cell pellets with ice-cold PBS to remove any residual media.
-
Combine the 'light' and 'heavy' cell pellets in a 1:1 ratio based on cell count. At this point, the samples are internally controlled, and any subsequent variation will affect both populations equally.[10]
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Protein Digestion
-
Quantify the total protein concentration of the cell lysate using a standard method like the BCA assay.
-
Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
Mass Spectrometry and Data Analysis
The analysis of SILAC samples requires a high-resolution mass spectrometer to accurately measure the mass difference between the light and heavy peptide pairs.
Caption: Data analysis workflow for SILAC experiments.
-
LC-MS/MS: Peptides are typically separated by reverse-phase liquid chromatography over a 60-120 minute gradient and analyzed on a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap.
-
Data Analysis Software: Specialized software is required to process SILAC data. MaxQuant is a popular free option that is specifically designed for SILAC data analysis.[11] Commercial packages like Proteome Discoverer also have dedicated SILAC workflows.[12]
-
Key Parameters:
-
Variable Modifications: Set Leucine-d7 (+7.0439 Da) as a variable modification.
-
SILAC Labels: Define 'light' Leucine and 'heavy' Leucine-d7 in the software settings.
-
Quantification: The software will calculate the intensity ratios of the heavy/light peptide pairs for each identified protein.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Labeling (<95%) | - Insufficient cell doublings.[9]- Contamination from unlabeled amino acids in non-dialyzed serum.[4]- Cell line has high endogenous amino acid synthesis. | - Increase the number of cell passages in SILAC medium.- Ensure the use of high-quality dialyzed FBS.- Verify labeling efficiency before starting the main experiment. |
| Abnormal Cell Growth or Morphology | - Toxicity from heavy amino acids (rare).- Suboptimal concentration of amino acids in the custom medium. | - Confirm that the heavy amino acid concentration matches the light.- Supplement with non-essential amino acids if needed.[13] |
| Arginine-to-Proline Conversion | - Some cell lines can metabolically convert arginine to proline, complicating quantification if heavy arginine is used. | - This is not an issue when using Leucine for labeling. However, if using Arginine, addition of unlabeled proline to the medium can suppress this conversion.[14] |
| Poor Quantification Accuracy | - Inaccurate 1:1 mixing of cell populations.- Low signal intensity for one of the peptide pairs. | - Use precise cell counting for mixing.- Ensure sufficient protein loading for LC-MS/MS analysis. |
Conclusion
SILAC using DL-Leucine-d7 is a robust, accurate, and cost-effective method for quantitative proteomics. By carefully controlling the cell culture conditions and following a validated protocol, researchers can obtain high-quality data on relative protein abundance. This technique is invaluable for a wide range of applications, from basic cell biology research to the identification of drug targets and biomarkers.
References
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
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Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367–1372. [Link]
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Pratt, J. M., Simpson, D. M., Doherty, M. K., & Beynon, R. J. (2006). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. Journal of the American Society for Mass Spectrometry, 17(10), 1416–1423. [Link]
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G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]
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Yale University. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine. [Link]
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Frankenfield, A. M., et al. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research. [Link]
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Schiarea, S., et al. (2021). Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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Biotech Pack Ltd. (n.d.). Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. Biotech Pack Ltd. [Link]
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Kim, J. H., et al. (2023). Comprehensive Characterization of Protein Turnover by Comparative SILAC Labeling Analysis in 3T3-L1 Adipocytes. Journal of Proteome Research, 22(5), 1649–1661. [Link]
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ResearchGate. (n.d.). A schematic of SILAC (using leucine) and ICAT labeling strategies. ResearchGate. [Link]
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Lee, J. E., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research, 11(5), 2947–2957. [Link]
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Blagoev, B., & Mann, M. (2005). Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications. Science's STKE, 2005(267), pl2. [Link]
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Xu, G., Kwon, G., Cruz, W. S., Marshall, C. A., & McDaniel, M. L. (2001). Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic β-cells. Diabetes, 50(2), 353–360. [Link]
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In Vivo Dynamics of Protein Metabolism: A Protocol for DL-Leucine-d7 (iso-propyl-d7) Tracer Studies
Introduction: Tracing the Building Blocks of Life with Stable Isotopes
In the intricate dance of life, proteins are the principal actors, their synthesis and degradation dictating the rhythm of cellular function, growth, and response to stimuli. Understanding the kinetics of this proteome in a living organism—in vivo—is paramount for advancements in metabolic research, drug development, and clinical diagnostics. Stable isotope tracing has emerged as a powerful and safe technique to dynamically measure protein metabolism, offering a window into these fundamental biological processes.[1]
This guide provides a comprehensive protocol for the use of DL-Leucine-d7 (iso-propyl-d7) as a tracer for in vivo studies of protein synthesis. Leucine, an essential branched-chain amino acid, serves as a fundamental building block for new proteins.[2] By introducing a "heavy" version of leucine, where seven hydrogen atoms on the iso-propyl group are replaced with deuterium (d7), we can track its incorporation into newly synthesized proteins using mass spectrometry. This allows for the precise quantification of protein synthesis rates in various tissues.
A unique aspect of this protocol is the use of a racemic mixture of D- and L-leucine (DL-Leucine-d7). While only the L-enantiomer is directly incorporated into proteins, the D-enantiomer undergoes in vivo metabolic conversion to the L-form, contributing to the tracer pool. This guide will delve into the nuances of this metabolic fate and provide a robust framework for experimental design, execution, and data interpretation.
Metabolic Fate and Rationale for DL-Leucine-d7
The use of a racemic DL-leucine tracer necessitates a clear understanding of the in vivo metabolism of both enantiomers. L-leucine is a primary activator of the mTORC1 signaling pathway, a central regulator of protein synthesis.[2] The deuterated L-leucine-d7 in the administered mixture directly enters the cellular pool of amino acids available for protein synthesis.
Conversely, D-leucine is not directly utilized for protein synthesis. Instead, it undergoes oxidative deamination to its corresponding α-ketoacid, α-ketoisocaproic acid (KIC). This KIC can then be stereospecifically reaminated to form L-leucine.[3] A study in rats demonstrated that approximately 28.2% of an administered dose of D-[2H7]leucine was converted to L-[2H7]leucine in vivo.[3] This conversion is a critical consideration in experimental design and data analysis, as the D-enantiomer serves as a secondary source of the L-leucine tracer.
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DL_Leucine_d7 [label="Administered DL-Leucine-d7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Leucine_d7 [label="L-Leucine-d7"]; D_Leucine_d7 [label="D-Leucine-d7"]; KIC_d7 [label="α-Ketoisocaproic Acid-d7 (KIC-d7)"]; Protein [label="Newly Synthesized Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Pool [label="Intracellular L-Leucine Pool"];
DL_Leucine_d7 -> L_Leucine_d7 [label="Directly available"]; DL_Leucine_d7 -> D_Leucine_d7; D_Leucine_d7 -> KIC_d7 [label="Oxidative Deamination"]; KIC_d7 -> L_Leucine_d7 [label="Stereospecific Reamination\n(~28% conversion)"]; L_Leucine_d7 -> Cellular_Pool; Cellular_Pool -> Protein [label="Incorporation"]; } Metabolic fate of DL-Leucine-d7 in vivo.
Experimental Design and Protocols
The choice of experimental design is contingent on the specific research question. Two common approaches for administering amino acid tracers are the "flooding dose" and "continuous infusion" methods. For its relative simplicity and suitability for acute measurements, this guide will focus on the flooding dose technique.[4]
The Flooding Dose Method
The principle of the flooding dose method is to administer a large bolus of the amino acid tracer, rapidly overwhelming the endogenous free amino acid pool.[4][5] This minimizes variations in the isotopic enrichment of the precursor pool for protein synthesis, simplifying the calculation of synthesis rates.[5]
Animal Models and Ethical Considerations:
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Rodent models (mice, rats) are commonly used for in vivo metabolic studies.
Dosage Recommendations:
While specific dose-response studies for DL-Leucine-d7 are not extensively published, a starting point can be extrapolated from studies using L-leucine. A common flooding dose for L-phenylalanine in mice is 1.5 mmol/kg body weight.[4] A similar molar equivalent for DL-Leucine-d7 is a reasonable starting point for dose-finding studies. It is recommended to perform a pilot study to determine the optimal dose that achieves sufficient and stable enrichment without adverse effects.
| Parameter | Recommendation | Rationale |
| Tracer | DL-Leucine-d7 (iso-propyl-d7) | Provides a stable isotope label for tracking leucine metabolism. |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) injection | Ensures rapid and complete delivery of the tracer into circulation. |
| Dosage (starting point) | 1.5 mmol/kg body weight | Based on established flooding dose protocols for other amino acids.[4] |
| Vehicle | Sterile saline | Inert and physiologically compatible solvent. |
| Labeling Period | 30-90 minutes | Sufficient time for tracer incorporation into proteins in many tissues.[5] |
Step-by-Step Protocol for a Flooding Dose Study in Rodents:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For studies of post-absorptive protein synthesis, an overnight fast is typically required.
-
Tracer Preparation: Prepare a sterile solution of DL-Leucine-d7 in saline at the desired concentration for injection.
-
Baseline Sample Collection (Optional but Recommended): Collect a baseline blood sample and, if feasible, a tissue biopsy from a control group of animals to determine natural isotopic abundance.
-
Tracer Administration: Administer the prepared DL-Leucine-d7 solution via IV or IP injection. Record the exact time of injection.
-
Labeling Period: Allow the tracer to circulate and be incorporated into newly synthesized proteins for the predetermined duration (e.g., 30, 60, or 90 minutes).
-
Sample Collection: At the end of the labeling period, euthanize the animal according to approved protocols. Promptly collect blood (into EDTA- or heparin-containing tubes) and the tissues of interest.
-
Sample Processing:
-
Blood: Centrifuge to separate plasma.
-
Tissues: Immediately freeze tissues in liquid nitrogen to halt metabolic processes.
-
-
Storage: Store all samples at -80°C until analysis.
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start [label="Animal Acclimatization\n& Fasting"]; prep [label="Prepare DL-Leucine-d7\nInjection"]; administer [label="Administer Tracer\n(IV or IP)"]; label [label="Labeling Period\n(30-90 min)"]; euthanize [label="Euthanize & Collect\nBlood and Tissues"]; process [label="Process Samples\n(Plasma & Frozen Tissue)"]; store [label="Store at -80°C"]; analyze [label="LC-MS/MS Analysis"];
start -> prep -> administer -> label -> euthanize -> process -> store -> analyze; } Experimental workflow for a flooding dose study.
Sample Preparation and Analytical Methodology
Accurate quantification of D- and L-leucine-d7 enrichment in biological samples is crucial for reliable results. This requires meticulous sample preparation and a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Plasma:
-
Protein Precipitation: To remove high-abundance proteins, add a precipitating agent like ice-cold acetonitrile or a solution of trichloroacetic acid (TCA) or perchloric acid (PCA).[6]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids.
-
-
Tissues:
-
Homogenization: Homogenize the frozen tissue in a suitable buffer.
-
Protein Hydrolysis: To measure the incorporation of the tracer into proteins, the protein fraction must be isolated and hydrolyzed back into its constituent amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
-
Purification: The resulting amino acid hydrolysate may require further purification, for example, by solid-phase extraction (SPE) to remove interfering substances.[6]
-
LC-MS/MS Analysis
The key analytical challenge is the separation of the D- and L-enantiomers of leucine-d7. This can be achieved using a chiral chromatography column.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole instrument) capable of selected reaction monitoring (SRM).
Chromatography:
-
Chiral Column: A chiral stationary phase is essential for the separation of D- and L-leucine.
-
Mobile Phase: A typical mobile phase consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a modifier (e.g., ammonium formate, formic acid).[7]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.
-
Selected Reaction Monitoring (SRM): This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Based on published data, the following transitions can be used for DL-leucine and its d7-labeled counterpart:[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DL-Leucine (unlabeled) | 132.1 | 43.0 |
| DL-Leucine-d7 | 139.2 | 93.0 |
Note: The fragmentation of iso-propyl-d7 leucine will result in a heavier immonium ion (product ion) compared to unlabeled leucine. The specific m/z of 93.0 for the d7 product ion is consistent with the loss of the carboxylic acid group from the deuterated leucine.
Data Analysis and Interpretation
The primary outcome of these studies is the fractional synthesis rate (FSR) of proteins, which represents the percentage of the protein pool that is newly synthesized per unit of time.
Calculation of Fractional Synthesis Rate (FSR):
The FSR is calculated using the following formula:[8]
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein: The isotopic enrichment of L-leucine-d7 in the protein hydrolysate.
-
E_precursor: The isotopic enrichment of L-leucine-d7 in the precursor pool (typically plasma L-leucine-d7).
-
t: The duration of the labeling period in hours.
Important Considerations for Data Interpretation:
-
Precursor Pool Enrichment: The choice of the precursor pool is a critical factor. While plasma enrichment is more easily measured, the true precursor is the intracellular aminoacyl-tRNA pool. The flooding dose technique helps to minimize the difference between these pools.
-
Contribution of D-Leucine-d7: The in vivo conversion of D-leucine-d7 to L-leucine-d7 means that the total L-leucine-d7 available for protein synthesis is higher than just the L-enantiomer present in the initial dose. Kinetic modeling can be employed for a more precise determination of the contribution from both sources.[9] However, for many applications, assuming a rapid equilibration and using the measured plasma L-leucine-d7 enrichment as the precursor provides a robust estimate of FSR.
Conclusion and Future Directions
The use of DL-Leucine-d7 (iso-propyl-d7) offers a viable and insightful method for the in vivo investigation of protein synthesis. The key to a successful study lies in the careful consideration of the metabolic fate of the D-enantiomer, the implementation of a robust experimental design such as the flooding dose technique, and the use of sensitive and specific analytical methods like chiral LC-MS/MS. By following the protocols outlined in this guide, researchers can gain valuable data on the dynamic nature of the proteome, paving the way for a deeper understanding of health and disease. Future studies could focus on developing more sophisticated kinetic models to precisely account for the D- to L-leucine conversion, further refining the accuracy of protein synthesis measurements using racemic tracers.
References
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Hasegawa, H., et al. (2007). Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat. Journal of Pharmaceutical Sciences, 96(5), 1348-1355. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]
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Matthews, D. E., & Cobelli, C. (1991). Leucine metabolism in man: lessons from modeling. JPEN. Journal of parenteral and enteral nutrition, 15(3 Suppl), 86S–91S. Retrieved from [Link]
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Metware Biotechnology. (2024). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]
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McColl, T. J., & Clarke, D. C. (2024). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. iScience, 27(1), 108634. Retrieved from [Link]
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Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and bioanalytical chemistry, 408(1), 237–246. Retrieved from [Link]
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Rasmussen, B. B., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 104. Retrieved from [Link]
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Previs, S. F., et al. (2021). Quantifying protein kinetics in vivo: influence of precursor dynamics on product labeling. American journal of physiology. Endocrinology and metabolism, 320(2), E177–E188. Retrieved from [Link]
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Katsanos, C. S., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological reports, 3(8), e12479. Retrieved from [Link]
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Scot-Gordon, C. N., et al. (2013). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Methods in molecular biology (Clifton, N.J.), 1048, 133–147. Retrieved from [Link]
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Mitchell, C. J., et al. (2015). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of applied physiology (Bethesda, Md. : 1985), 118(7), 888–896. Retrieved from [Link]
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Favier, F., et al. (1996). An improved scheme of leucine derivative fragmentation in mass spectrometry. Amino acids, 10(3), 273–276. Retrieved from [Link]
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Katsanos, C. S., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological reports, 3(8), e12479. Retrieved from [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
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Armirotti, A., et al. (2007). Electrospray ionization ion trap multiple-stage mass spectrometric fragmentation pathways of leucine and isoleucine: an ab initio computational study. Rapid communications in mass spectrometry : RCM, 21(19), 3180–3184. Retrieved from [Link]
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Schweer, H., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of mass spectrometry : JMS, 31(7), 727–734. Retrieved from [Link]
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Garlick, P. J., et al. (1989). Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-13C]leucine. Clinical science (London, England : 1979), 77(4), 329–336. Retrieved from [https://www.researchgate.net/publication/20042407_Measurement_of_the_Rate_of_Protein_Synthesis_in_Muscle_of_Postabsorptive_Young_Men_by_Injection_of_a_'Flooding_Dose'of_1-_13_C]leucine]([Link])
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Zanchi, N. E., et al. (2012). Effects of leucine and whey protein supplementation on the satellite cell and muscle fiber content of rats submitted to a resistance training program. Journal of the International Society of Sports Nutrition, 9(1), 19. Retrieved from [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
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Haymond, M. W., et al. (1980). Determination of leucine flux in vivo by gas chromatography-mass spectrometry utilizing stable isotopes for trace and internal standard. Journal of chromatography, 183(4), 403–409. Retrieved from [Link]
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Paizs, B., & Suhai, S. (2005). Leucine enkephalin--a mass spectrometry standard. Mass spectrometry reviews, 24(4), 508–548. Retrieved from [Link]
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Goolsby, B. J., & Brodbelt, J. S. (2001). Fragmentation of Leucine Enkephalin as a Function of Laser Fluence in a MALDI TOF-TOF. Journal of the American Society for Mass Spectrometry, 12(4), 432–441. Retrieved from [Link]
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Paizs, B., & Suhai, S. (2005). Leucine enkephalin - A mass spectrometry standard. Mass Spectrometry Reviews, 24(4), 508-548. Retrieved from [Link]
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Kim, I. Y., et al. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 54(9), 1433–1442. Retrieved from [Link]
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Sarter, M., & Bruno, J. P. (2012). Kinetic Behavior of Leucine and Other Amino Acids Modulating Cognitive Performance via mTOR Pathway. Retrieved from [Link]
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Kim, I. Y., et al. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 54(9), 1433–1442. Retrieved from [Link]
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van den Berg, G. A., et al. (1999). Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. Analytical biochemistry, 271(1), 8–17. Retrieved from [Link]
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Zhang, X. J., et al. (2017). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. American journal of physiology. Endocrinology and metabolism, 312(3), E226–E235. Retrieved from [Link]
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Elango, R., et al. (2021). Metabolic availability of amino acids in humans. Current opinion in clinical nutrition and metabolic care, 24(1), 60–66. Retrieved from [Link]
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Smith, K., et al. (1992). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American journal of physiology, 262(3 Pt 1), E372–E376. Retrieved from [Link]
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Sidossis, L. S., & Wolfe, R. R. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Journal of applied physiology (Bethesda, Md. : 1985), 120(1), 1–11. Retrieved from [Link]
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Bross, R., et al. (1999). Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C]phenylalanine and L-[1-(13)C]lysine in humans: confounding effect of D-[13)C]amino acids. Metabolism: clinical and experimental, 48(6), 732–737. Retrieved from [Link]
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Wilkinson, D. J., et al. (2017). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American journal of physiology. Endocrinology and metabolism, 312(4), E276–E287. Retrieved from [Link]
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Stoll, B., et al. (1999). Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. Journal of animal science, 77(Suppl 2), 59–70. Retrieved from [Link]
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Sample preparation for DL-Leucine-d7 (iso-propyl-d7) analysis
<APPLICATION NOTE >
Title: Robust Sample Preparation for the Quantification of DL-Leucine-d7 in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Abstract
This application note provides a detailed, field-proven protocol for the preparation of biological samples, specifically plasma, for the quantitative analysis of DL-Leucine-d7. DL-Leucine-d7, a stable isotope-labeled (SIL) analog of leucine, is frequently utilized as an internal standard (IS) in metabolic research and pharmacokinetic studies to ensure the highest level of analytical specificity and accuracy.[1][2] The primary challenge in such bioanalysis is the efficient removal of high-abundance proteins and other matrix components that interfere with sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] We present a streamlined protein precipitation (PPT) protocol, explaining the fundamental principles behind each step to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals aiming to establish a reliable workflow for amino acid quantification.
Principle of the Method: Stable Isotope Dilution
The gold standard for quantitative mass spectrometry is the stable isotope dilution (SID) method.[1][3] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, DL-Leucine-d7—into the sample at the earliest stage of preparation.[1][4]
Causality: The SIL internal standard is chemically identical to the endogenous analyte (Leucine) but physically distinguishable by the mass spectrometer due to its higher mass.[1] Because the IS and analyte behave identically during sample preparation (e.g., extraction, derivatization) and ionization, any sample loss or matrix-induced signal suppression/enhancement will affect both compounds equally.[4] This allows the ratio of the analyte's signal to the IS's signal to be used for precise quantification, effectively correcting for experimental variability.[1] This ratiometric approach provides the highest possible analytical specificity and accuracy for bioanalytical determinations.[1][5]
Materials and Reagents
Apparatus
-
Microcentrifuge capable of >15,000 x g and 4°C
-
Calibrated pipettes (P20, P200, P1000)
-
Vortex mixer
-
1.5 mL polypropylene microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column suitable for amino acid analysis (e.g., Reversed-Phase, HILIC, or Mixed-Mode)[6]
Chemicals and Reagents
-
DL-Leucine-d7 (iso-propyl-d7)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Detailed Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid, cost-effective, and efficient method for removing the bulk of interfering proteins from plasma or serum samples.[7][8] Organic solvents like acetonitrile are highly effective as they disrupt the hydration layer around proteins, leading to denaturation and precipitation.[7][8]
Preparation of Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d7 in methanol to create a concentrated stock. Store at -20°C.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS Stock Solution in a 50:50 (v/v) mixture of acetonitrile and water. The optimal concentration should be determined during method development but is typically chosen to be near the midpoint of the calibration curve.
-
Precipitation Solvent: Acetonitrile, chilled to -20°C. Chilling the solvent enhances the efficiency of protein precipitation.
Step-by-Step Protocol
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice to prevent potential degradation of analytes.[9]
-
Aliquoting: In a clean 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the IS Working Solution to the plasma sample.
-
Vortexing: Vortex the tube for 10 seconds to ensure the IS is thoroughly mixed with the plasma.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube. This corresponds to a 4:1 solvent-to-sample ratio, which is highly effective for precipitating plasma proteins.[8]
-
Mixing and Incubation: Vortex vigorously for 30 seconds to ensure complete denaturation of proteins. Incubate the samples at 4°C for 20 minutes to facilitate further protein aggregation.[9]
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C .[7] This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette 150 µL of the clear supernatant into a clean autosampler vial. Be cautious not to disturb the protein pellet to avoid contamination.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and sensitivity.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and centrifuge to settle any remaining particulates before placing the vial in the autosampler.
Workflow Visualization
The entire sample preparation and analysis workflow can be visualized as follows:
Caption: Workflow for Plasma Sample Preparation.
Method Validation and Trustworthiness
For any bioanalytical method, especially those involving endogenous compounds, validation is crucial to ensure trustworthiness and regulatory compliance.[10][11]
Calibration Curve and Quality Controls
-
Matrix Selection: Since leucine is an endogenous compound, a true "blank" matrix is unavailable. Therefore, a surrogate matrix (e.g., stripped serum, buffer solution) or the authentic matrix (control plasma) with baseline subtraction is required for the calibration curve.[12][13]
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of the analyte (Leucine) and a constant concentration of the IS (DL-Leucine-d7) into the chosen matrix.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) to be analyzed with each batch of study samples to ensure the accuracy and precision of the run.[10]
Key Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[11][13]
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ).[11] |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[11] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS.[11] |
| Matrix Effect | Alteration of ionization efficiency by co-eluting matrix components. | CV of response ratios across different matrix lots should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Analyte stability under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial value. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete protein precipitation; Analyte adsorption to pellet/plasticware. | Ensure proper solvent-to-sample ratio (≥3:1); Check pH; Use low-binding tubes. |
| High Variability (Poor Precision) | Inconsistent pipetting; Incomplete mixing; Disturbance of protein pellet. | Calibrate pipettes; Ensure thorough vortexing at each step; Be careful during supernatant transfer. |
| Signal Suppression (Matrix Effect) | Co-elution of phospholipids or other matrix components. | Optimize chromatography for better separation; Consider Solid-Phase Extraction (SPE) for cleaner extracts; Dilute the sample further. |
| Clogged LC Column | Incomplete removal of precipitated proteins. | Increase centrifugation speed/time; Use a guard column; Filter the supernatant before injection. |
References
-
Garib, M., & el-Beqqali, A. (2021). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. ResearchGate. Retrieved from [Link]
-
Murphy, R. C., et al. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. Retrieved from [Link]
-
Tsikas, D. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Chromatography B, 1093-1094, 80-81. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sinergise. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Mayya, V., & Han, D. K. (2006). Proteomic applications of protein quantification by isotope-dilution mass spectrometry. Expert Review of Proteomics, 3(6), 597-610. Retrieved from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
Molecules. (2024). Isotope dilution strategies for absolute quantitative proteomics. Retrieved from [Link]
-
Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]
-
Brun, V., et al. (2009). Isotope dilution strategies for absolute quantitative proteomics. Journal of Proteomics, 72(5), 740-749. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the protein precipitation procedure for plasma samples. Retrieved from [Link]
-
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Waters. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]
-
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Wang, G., et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PMC. Retrieved from [Link]
-
ResearchGate. (2008). Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Retrieved from [Link]
-
Christensen, M. V., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins. MDPI. Retrieved from [Link]
-
Strassburg, K., et al. (2019). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. PMC. Retrieved from [Link]
-
ETH Zurich. (2014). Amino acid analysis in biofluids using LC-MS/MS. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). State-of-the-art in solid-phase extraction of biofluids (M10). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
Matthews, D. E., et al. (1980). Determination of leucine flux in vivo by gas chromatography-mass spectrometry utilizing stable isotopes for trace and internal standard. Journal of Chromatography, 183(4), 403-409. Retrieved from [Link]
-
Hasegawa, H., et al. (1999). Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis. Journal of Chromatography B, 731(1), 101-108. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. Retrieved from [Link]
-
Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
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Unlocking Complex Protein Dynamics and Structures: Advanced NMR Spectroscopy with DL-Leucine-d7 (iso-propyl-d7)
Introduction: Overcoming the Size Barrier in Protein NMR with Strategic Deuteration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, atomic-resolution technique for elucidating the structure, dynamics, and interactions of biomolecules in solution.[1] However, as the size of proteins and their complexes increases, solution NMR spectra suffer from severe signal overlap and line broadening due to faster transverse relaxation.[2][3] This has historically limited the application of high-resolution NMR to smaller proteins. A transformative strategy to overcome this limitation is isotopic labeling, particularly the replacement of hydrogen atoms with deuterium.[3][4][5]
Deuteration dramatically simplifies crowded ¹H-NMR spectra and, crucially, improves the relaxation properties of the remaining protons, leading to sharper signals and enabling the study of much larger systems.[2][6] While uniform deuteration is effective, it can lead to the loss of important structural information derived from proton-proton Nuclear Overhauser Effects (NOEs).[7] A more nuanced and powerful approach is selective or residue-specific isotope labeling, which allows researchers to focus on specific regions of a protein.[8][9]
This guide focuses on the application of DL-Leucine-d7, with deuterium labels on the isopropyl group, as a strategic probe in advanced NMR studies. Leucine is a highly abundant amino acid in proteins, and its methyl groups are excellent reporters of protein structure and dynamics, often found in the hydrophobic core or at protein-protein interfaces.[10][11] By specifically labeling the isopropyl moiety of leucine with deuterium, we can significantly enhance spectral quality while retaining key proton signals for structural and dynamic analysis. This application note provides a comprehensive overview, detailed protocols, and expert insights for leveraging DL-Leucine-d7 in your research.
Physicochemical Properties of DL-Leucine-d7 (iso-propyl-d7)
Understanding the properties of the labeled amino acid is fundamental to its successful application. DL-Leucine-d7 is a racemic mixture, and its deuterated isopropyl group is the key to its utility in NMR.
| Property | Value | Source |
| Chemical Formula | C₆H₆D₇NO₂ | |
| Molecular Weight | 138.22 g/mol | |
| Isotopic Purity | Typically ≥98 atom % D | |
| CAS Number | 259225-40-6 | |
| Synonyms | DL-Leucine-d7 (iso-propyl-d7), Norvaline-4,5,5,5-d4, 4-(methyl-d3) | |
| Physical Form | Solid | [12] |
| Melting Point | 293-296 °C (sublimes) |
Visualizing the Labeled Moiety: The Structure of L-Leucine-d7
To appreciate the experimental design, it is crucial to visualize the placement of the deuterium atoms on the leucine side chain. The L-enantiomer is the biologically relevant form incorporated into proteins.
Caption: Structure of L-Leucine-d7 highlighting the deuterated isopropyl group.
Experimental Workflow: From Gene to Spectrum
The successful application of DL-Leucine-d7 in NMR studies follows a well-defined workflow, from protein expression to data acquisition and analysis. Each stage requires careful planning and execution to ensure high-quality, interpretable results.
Caption: General experimental workflow for NMR studies using DL-Leucine-d7.
Protocol 1: Incorporation of DL-Leucine-d7 into Recombinant Proteins
This protocol outlines the expression of a target protein in E. coli grown in minimal media, which is essential for efficient incorporation of the labeled amino acid.[8]
Rationale: Minimal media (like M9) forces the bacteria to synthesize most of their amino acids de novo, using the provided nitrogen and carbon sources.[2] By supplying DL-Leucine-d7 in the media, we can ensure its efficient incorporation into the target protein, as the bacterial machinery will use the exogenous supply. To prevent "scrambling" or metabolic conversion of the label to other amino acids, it is crucial to add a mixture of other unlabeled amino acids.[13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal media salts (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (for ¹⁵N labeling, if desired for HSQC experiments).
-
¹³C-glucose (if ¹³C labeling is also desired).
-
DL-Leucine-d7 (iso-propyl-d7).
-
A mixture of the other 19 unlabeled amino acids.
-
Sterile D₂O (for perdeuterated protein expression, if needed).[6]
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Standard antibiotics for plasmid selection.
Step-by-Step Methodology:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Preparation: Prepare 1 L of M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. Use ¹²C-glucose as the carbon source unless uniform ¹³C labeling is also desired.
-
Inoculation: Pellet the overnight starter culture by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in a small volume of M9 media and use it to inoculate the 1 L main culture.
-
Growth Phase: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of Labeled Amino Acid: Just before induction, add the sterile-filtered DL-Leucine-d7 to a final concentration of 80-100 mg/L. It is also recommended to add the other 19 unlabeled amino acids at a similar concentration to prevent isotopic scrambling.[13]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours. Lower temperatures often improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification: Purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the incorporation of DL-Leucine-d7 using mass spectrometry. The mass of the protein should increase by 7 Da for each incorporated leucine residue.
Protocol 2: NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for acquiring high-quality NMR data. The goal is to have a stable, concentrated protein sample in a suitable buffer for NMR spectroscopy.
Rationale: The choice of buffer, pH, and the inclusion of D₂O are crucial for NMR experiments. A low-salt buffer is generally preferred to minimize heating effects. The pH should be optimized for protein stability and to ensure the amide protons are in slow exchange with the solvent. A small percentage of D₂O is required for the spectrometer's field-frequency lock.[14][15]
Materials:
-
Purified, DL-Leucine-d7 labeled protein.
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O, 99.9%).
-
DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or other internal chemical shift reference.
-
NMR tubes (high-precision).
Step-by-Step Methodology:
-
Protein Concentration: Concentrate the purified protein to the desired concentration for NMR (typically 0.1 - 1.0 mM).
-
Buffer Exchange: Exchange the protein into the final NMR buffer. This can be done using dialysis, a desalting column, or repeated concentration/dilution steps with a centrifugal concentrator.
-
Final Sample Preparation: In a final volume of ~500 µL for a standard NMR tube, combine the concentrated protein solution with D₂O to a final concentration of 5-10% (v/v). Add the internal reference (e.g., DSS) to a final concentration of ~50 µM.
-
Transfer to NMR Tube: Carefully transfer the final sample to a clean, high-precision NMR tube, avoiding bubbles.
-
Spectrometer Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). Tune and match the probe for the required nuclei (¹H, ¹⁵N, ¹³C).
-
Data Acquisition:
-
¹H-¹⁵N HSQC: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is a cornerstone experiment that provides a "fingerprint" of the protein, with one peak for each backbone and sidechain N-H group.[8] Changes in the chemical shifts of these peaks upon ligand binding or other perturbations can map interaction sites.[1]
-
NOESY Experiments: Acquire 2D or 3D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to obtain distance restraints. The deuteration of the leucine isopropyl group will reduce the number of proton signals, simplifying the NOESY spectra and reducing spin diffusion, which can lead to more accurate distance measurements involving the remaining protons.
-
Methyl-TROSY Experiments: For very large proteins (>50 kDa), methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments are highly effective.[6] While the protons on the isopropyl group are replaced with deuterium in this case, the principles of methyl-TROSY can be applied if ¹³C labeling of the methyl carbons is also included, focusing on the remaining protonated methyl groups (e.g., from Valine, Isoleucine, Methionine).[8] The deuteration of nearby leucines will still significantly improve the spectral quality for these other methyl probes.[10]
-
Data Analysis and Interpretation
The primary advantage of using DL-Leucine-d7 is the simplification of the ¹H NMR spectrum. The signals from the isopropyl methyl and gamma protons of leucine will be absent from the proton spectrum. This has several key benefits:
-
Reduced Spectral Overlap: The methyl region of a protein's ¹H-NMR spectrum is often very crowded. Removing the leucine methyl signals can resolve ambiguities and allow for the clear identification and assignment of other methyl signals (e.g., from valine, isoleucine, and methionine).[8][16]
-
Improved Relaxation Properties: By replacing the protons on the leucine side chain with deuterium, the dominant dipole-dipole relaxation pathways for nearby protons are removed.[2] This leads to slower transverse relaxation (longer T₂) and sharper NMR signals, which is particularly beneficial for larger proteins.[10]
-
Simplified NOE Networks: The absence of protons on the leucine isopropyl group simplifies the NOE patterns in the spectra. This can make the assignment of NOEs involving other residues more straightforward.
The analysis of the resulting spectra will focus on the remaining proton signals. For example, in a ¹H-¹⁵N HSQC, the backbone amide signals can be assigned and used to monitor changes in the protein's structure and dynamics. In NOESY spectra, cross-peaks between the remaining protons can be used to calculate inter-proton distances, which are then used as constraints in structure calculations.
Conclusion
The strategic use of DL-Leucine-d7 (iso-propyl-d7) is a powerful technique in the arsenal of the NMR spectroscopist. By simplifying complex spectra and improving the relaxation properties of key reporter signals, this isotopically labeled amino acid extends the reach of high-resolution NMR to larger and more challenging biological systems. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to successfully implement this advanced methodology, ultimately leading to a deeper understanding of protein structure, function, and dynamics.
References
- Use of deuterium labeling in NMR: overcoming a sizeable problem. Structure.
- 15N,13C,2H - Protein NMR. University of Leicester.
- Expression of deuterium-isotope-labelled protein... Journal of Biomolecular NMR.
- Isotope Labeling. Cerno Bioscience.
- Deuterium labelling in NMR structural analysis of larger proteins. Quarterly Reviews of Biophysics.
- Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology.
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. SN Applied Sciences.
- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
- A simple protocol for the production of highly deuterated proteins for biophysical studies. Biophysical Reports.
- Isotopic labeling. Wikipedia.
- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI.
- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conform
- L-Leucine (isopropyl-D₇, 98%).
- Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
- Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems. NIH.
- Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR.
- Innovations in Amino Acid Synthesis: The Case of DL-Leucine. Medium.
- DL-Leucine-d7 (iso-propyl-d7). Simson Pharma Limited.
- Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed.
- DL-Leucine-isopropyl-d7 98
- Preparation method of DL-leucine.
- DL-Leucine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- DL-Leucine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).
- Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed.
- Application of NMR in drug discovery. researchmap.
- Leucine Side-Chain Conformation and Dynamics in Proteins from 13 C NMR Chemical Shifts.
- Comparison of ¹H NMR spectra highlighting methyl signals for leucine,...
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- 3. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
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- 15. studymind.co.uk [studymind.co.uk]
- 16. researchgate.net [researchgate.net]
Application Note: Unraveling Metabolic Dynamics with DL-Leucine-d7 (iso-propyl-d7) for Flux Analysis
Introduction: Beyond Static Metabolite Levels
Metabolic flux analysis (MFA) provides a dynamic understanding of cellular physiology by quantifying the rates of metabolic reactions.[1][2] Unlike traditional metabolomics which offers a static snapshot of metabolite concentrations, MFA elucidates the flow of molecules through complex biochemical networks.[3] This is achieved by introducing stable isotope-labeled compounds, or tracers, into a biological system and tracking their incorporation into downstream metabolites.[4][5][6] DL-Leucine-d7, a deuterated form of the essential branched-chain amino acid leucine, serves as a powerful tracer for investigating a range of metabolic pathways critical in health and disease.
Leucine is a key regulator of protein synthesis and energy metabolism, primarily through the mTOR signaling pathway.[7][8] Its metabolic end products, acetyl-CoA and acetoacetate, position it as a purely ketogenic amino acid.[9] By using DL-Leucine-d7, researchers can trace the contribution of leucine to the tricarboxylic acid (TCA) cycle, lipid metabolism, and protein synthesis with high precision.[10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for conducting metabolic flux analysis using DL-Leucine-d7.
Principle of DL-Leucine-d7 Tracing
The core principle of using DL-Leucine-d7 as a tracer lies in its distinct mass shift. The seven deuterium atoms on the iso-propyl group of leucine increase its molecular weight, allowing for its differentiation from endogenous, unlabeled leucine using mass spectrometry (MS).[11][12] When cells are cultured in a medium containing DL-Leucine-d7, they take it up and incorporate it into their metabolic pathways. The deuterium label is then transferred to downstream metabolites, and the extent of this labeling provides a direct measure of the metabolic flux through those pathways.[5]
Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the analytical technique of choice for MFA.[3][13][14] It allows for the sensitive and accurate quantification of the mass isotopologue distribution (MID) of metabolites, which is the relative abundance of different isotopically labeled forms of a molecule.[15] This MID data is then used to calculate metabolic fluxes.[16]
Experimental Design and Workflow
A successful flux analysis experiment using DL-Leucine-d7 requires careful planning and execution. The following workflow outlines the key stages:
Figure 1: A generalized workflow for metabolic flux analysis using DL-Leucine-d7.
Key Considerations for Experimental Design
| Parameter | Recommendation | Rationale |
| Cell Model | Choose a cell line relevant to the biological question. Ensure consistent growth characteristics. | Cell-specific metabolism can significantly impact results. |
| Labeling Medium | Use a custom medium where unlabeled leucine is replaced with DL-Leucine-d7. Dialyzed fetal bovine serum is recommended. | To ensure the tracer is the primary source of leucine and to avoid interference from unlabeled amino acids in the serum.[17] |
| Labeling Duration | Typically ranges from a few hours to 24 hours. A time-course experiment is often beneficial. | To achieve isotopic steady-state for the pathways of interest. Glycolysis reaches steady-state faster than the TCA cycle or nucleotide biosynthesis.[17] |
| Biological Replicates | A minimum of three biological replicates is recommended. | To ensure statistical significance and reproducibility of the results. |
| Controls | Include a control group cultured in a medium with unlabeled leucine. | To establish a baseline for comparison and to identify any effects of the labeling medium itself. |
Detailed Protocols
Protocol 1: Cell Culture and Labeling with DL-Leucine-d7
This protocol is designed for adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent mammalian cells of choice
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Labeling medium: Leucine-free medium supplemented with DL-Leucine-d7 to the desired concentration and dialyzed fetal bovine serum.
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling.
-
Cell Growth: Culture cells in their complete growth medium until they reach the desired confluency.
-
Medium Exchange: Aspirate the complete growth medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add 2 mL of the pre-warmed DL-Leucine-d7 labeling medium to each well.
-
Incubation: Return the plates to the incubator for the predetermined labeling duration. To minimize pH fluctuations, it is advisable to use a dedicated incubator that is not frequently opened.[18]
Protocol 2: Metabolism Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial for an accurate snapshot of the metabolome.[17]
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
-80°C freezer
-
Extraction solvent: 80% methanol (LC-MS grade) pre-chilled to -80°C.
Procedure:
-
Quenching: At the end of the labeling period, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.
-
Washing: Quickly wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add 1 mL of the pre-chilled 80% methanol to each well.
-
Cell Lysis: Scrape the cells from the bottom of the well into the methanol.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Storage: Store the samples at -80°C until LC-MS analysis. Avoid repeated freeze-thaw cycles.[19]
LC-MS/MS Analysis and Data Processing
The extracted metabolites are separated by liquid chromatography and detected by a high-resolution mass spectrometer.
LC-MS Parameters
| Parameter | Typical Setting |
| Column | Reversed-phase C18 column for broad metabolite coverage. |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A linear gradient from low to high organic phase. |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Ionization Mode | Both positive and negative electrospray ionization (ESI) are often used to cover a wider range of metabolites. |
Data Processing Workflow
-
Peak Picking and Integration: Raw MS data is processed to identify and quantify metabolite peaks.
-
Isotopologue Identification: The software identifies the different isotopologues of each metabolite based on their mass-to-charge ratio (m/z).
-
Natural Abundance Correction: The measured mass isotopologue distribution is corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to ensure that the observed labeling is solely from the DL-Leucine-d7 tracer.[15]
-
Flux Calculation: Corrected data is input into specialized software (e.g., INCA, Metran) to model and calculate metabolic fluxes.
Tracing the Fate of Leucine
The deuterated iso-propyl group of DL-Leucine-d7 can be traced through several key metabolic pathways.
Figure 2: Simplified metabolic fate of the iso-propyl-d7 group from DL-Leucine-d7.
Applications in Research and Drug Development
-
Oncology: Cancer cells often exhibit altered metabolism. Tracing leucine metabolism can reveal dependencies on specific pathways for growth and survival, identifying potential therapeutic targets.[15]
-
Neurodegenerative Diseases: Leucine and its metabolites play a role in neuronal function. Flux analysis can shed light on metabolic dysregulation in diseases like Alzheimer's and Parkinson's.
-
Metabolic Disorders: Understanding how leucine contributes to insulin secretion and lipid metabolism is crucial in the study of diabetes and obesity.[10]
-
Drug Development: MFA can be used to assess the mechanism of action of drugs that target metabolic pathways and to identify potential off-target effects.
Conclusion
Metabolic flux analysis using DL-Leucine-d7 is a powerful technique for elucidating the dynamic nature of cellular metabolism. By providing quantitative data on reaction rates, it offers deeper insights than traditional metabolomics. The protocols and guidelines presented in this application note provide a robust framework for researchers to design and execute successful flux analysis experiments, ultimately advancing our understanding of complex biological systems and aiding in the development of novel therapeutics.
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Crown, S. B., et al. (2015). A Protocol for Isotope-Assisted Metabolic Flux Analysis in Cancer Cell Culture. Journal of Visualized Experiments, (98), e52679. [Link]
-
Jang, C., et al. (2018). The Small-Molecule Transporter SLC25A1 Links Central Carbon and Fatty Acid Metabolism. Cell Reports, 22(10), 2735-2746. [Link]
-
Metallo, C. M., et al. (2009). The new isotope-based metabolomics. Current Opinion in Biotechnology, 20(5), 518-523. [Link]
-
Rabinowitz, J. D., & Purdy, J. G. (2009). Isotope-assisted metabolomics. Current Opinion in Biotechnology, 20(1), 51-57. [Link]
-
Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current Opinion in Biotechnology, 17(1), 85-91. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]
-
Yuan, J., et al. (2008). Isotope-assisted metabolic flux analysis of cultured mammalian cells. Nature Protocols, 3(10), 1553-1562. [Link]
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. [Link]
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. isotope.com [isotope.com]
- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine - Wikipedia [en.wikipedia.org]
- 10. Leucine -MetwareBio [metwarebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 15. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
DL-Leucine-d7 (iso-propyl-d7) stability and storage conditions
Welcome to the technical support center for DL-Leucine-d7 (iso-propyl-d7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable isotopic tracer throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios to support the accuracy and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid DL-Leucine-d7?
A1: For long-term stability, solid DL-Leucine-d7 should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Several suppliers recommend these conditions and suggest re-analyzing the compound for chemical purity after three years to ensure its integrity.[1] While many stable isotope-labeled compounds are stable at room temperature for shorter periods, protection from environmental factors is crucial for long-term storage.[3]
Q2: I need to prepare a stock solution of DL-Leucine-d7. What solvent should I use and how should I store the solution?
A2: The choice of solvent will depend on your experimental needs. For many applications, sterile, high-purity water is a suitable solvent for leucine. To prepare a stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage of solutions, temperatures of -20°C or -80°C are recommended.
Q3: What are the primary factors that can compromise the stability of DL-Leucine-d7?
A3: The main threats to the stability of DL-Leucine-d7, like other stable isotope-labeled compounds, are:
-
Moisture: Can lead to hydrolysis and provides a source of protons for potential back-exchange of deuterium atoms, which would compromise the isotopic enrichment.[3]
-
Light: Can provide the energy for photodegradation, leading to the formation of impurities.[3][4]
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways.[3]
-
Oxygen: Can promote oxidative degradation of the amino acid.[3]
Q4: Is there a risk of the deuterium atoms on DL-Leucine-d7 exchanging with hydrogen from the environment?
A4: Yes, hydrogen-deuterium (H/D) exchange is a potential concern, particularly for deuterons on heteroatoms (like in -COOH or -NH2 groups) or at acidic C-H positions. The deuterium atoms on the iso-propyl group of DL-Leucine-d7 are on carbon atoms and are generally stable. However, exposure to strong acidic or basic conditions, high temperatures, or certain metal catalysts, especially in the presence of moisture, could facilitate H/D exchange over time.[5] Storing the compound in a dry environment is a key preventative measure.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of DL-Leucine-d7 in your experiments.
Scenario 1: Inconsistent or Unexpected Analytical Results
Issue: You are observing variability in your LC-MS or GC-MS analyses, such as unexpected peaks, altered retention times, or lower than expected signal intensity for your DL-Leucine-d7 standard.
Potential Causes & Troubleshooting Steps:
-
Chemical Degradation: The compound may have degraded due to improper storage or handling.
-
Verification: Re-analyze a freshly prepared standard from a new vial of DL-Leucine-d7, if available. Compare the chromatograms for any new impurity peaks or a decrease in the main peak area.
-
Solution: If degradation is confirmed, discard the old stock and prepare a fresh one. Review your storage and handling procedures to ensure they align with the recommendations (room temperature, protected from light and moisture).
-
-
Isotopic Instability (H/D Exchange): The isotopic purity of your standard may have been compromised.
-
Verification: High-resolution mass spectrometry can be used to check for a shift in the isotopic distribution of the molecular ion peak. A decrease in the abundance of the M+7 ion and an increase in lower mass ions could indicate back-exchange.
-
Solution: Ensure all solvents and reagents used for sample preparation are anhydrous. Avoid prolonged exposure to protic solvents or conditions that could facilitate H/D exchange. Store the solid compound and solutions in a desiccated environment.
-
Visualizing the Troubleshooting Workflow
Caption: Simplified enzymatic degradation pathway of leucine.
Protocols for Purity Assessment
Regularly verifying the purity of your DL-Leucine-d7 is a good laboratory practice, especially if it has been in storage for an extended period or if you suspect degradation.
Protocol: Purity Assessment by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh a small amount of DL-Leucine-d7 and dissolve it in a suitable solvent (e.g., water with 0.1% formic acid) to a known concentration.
-
Prepare a series of dilutions for linearity assessment.
-
-
Chromatography:
-
Utilize a suitable column for amino acid analysis, such as a C18 or a HILIC column.
-
Develop a gradient elution method to separate DL-Leucine-d7 from potential impurities.
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor for the specific precursor-to-product ion transition for DL-Leucine-d7 (e.g., m/z 139.2 -> 93.0). [4] * Perform a full scan to identify any potential degradation products.
-
-
Data Analysis:
-
Assess the peak area of DL-Leucine-d7.
-
Calculate the purity by dividing the peak area of DL-Leucine-d7 by the total peak area of all detected compounds.
-
Examine the mass spectra of any additional peaks to tentatively identify potential degradation products.
-
References
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. Available from: [Link]
-
Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed. Available from: [Link]
-
Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC - NIH. Available from: [Link]
-
Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed. Available from: [Link]
-
Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed. Available from: [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PubMed Central. Available from: [Link]
-
L-leucine degradation I | Pathway - PubChem. Available from: [Link]
-
Leucine degradation in cell-free extracts of skeletal muscle - PMC - NIH. Available from: [Link]
-
Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives | Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PubMed Central. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DL-Leucine-d7 (iso-propyl-d7) Concentration
Welcome to the Technical Support Center for DL-Leucine-d7. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and FAQs to help you optimize the concentration of DL-Leucine-d7 in your experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is DL-Leucine-d7 and what are its primary applications in research?
A: DL-Leucine-d7 (iso-propyl-d7) is a stable isotope-labeled version of the essential amino acid leucine.[1] In this form, seven hydrogen atoms on the isopropyl group are replaced with deuterium, a heavy isotope of hydrogen. This labeling makes it a powerful tool in a variety of research applications, primarily those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Key applications include:
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique to quantify proteins.[3][4][5][6] Cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart, like DL-Leucine-d7.[7] This allows for the direct comparison of protein abundance between different cell populations.[8][9]
-
Protein Turnover Studies: By introducing DL-Leucine-d7 into a biological system, researchers can track the synthesis and degradation rates of individual proteins over time.[10][11][12][13][14]
-
Metabolic Flux Analysis: This technique helps in understanding the flow of metabolites through various biochemical pathways.[]
-
NMR Spectroscopy: Deuteration can simplify complex NMR spectra, aiding in the structural and dynamic studies of proteins.[16][17][18]
-
Stable Isotope Dilution Analysis: This is a highly accurate method for quantifying molecules in complex mixtures by using a known amount of the isotope-labeled compound as an internal standard.[19][20][21]
Q2: Why is optimizing the concentration of DL-Leucine-d7 crucial for my experiment?
A: Optimizing the concentration of DL-Leucine-d7 is critical for several reasons:
-
Ensuring Complete Incorporation: For quantitative proteomics using methods like SILAC, it is essential that the labeled amino acid completely replaces its natural counterpart in newly synthesized proteins.[7] Insufficient concentration can lead to incomplete labeling, which will compromise the accuracy of quantification.[]
-
Avoiding Cellular Toxicity: While generally considered safe, excessively high concentrations of any amino acid can potentially alter cellular metabolism or induce stress, affecting the biological system under study.[22][23]
-
Minimizing Experimental Costs: Stable isotope-labeled compounds are a significant cost factor in many experiments.[] Optimizing the concentration ensures that you are not using more of this expensive reagent than necessary.
-
Maximizing Signal-to-Noise Ratio: In both MS and NMR, the concentration of the labeled compound directly impacts the strength of the signal. A well-optimized concentration ensures a robust signal for accurate detection and quantification.
Q3: How do I determine the optimal concentration of DL-Leucine-d7 for my specific cell line and experimental conditions?
A: The optimal concentration can vary between cell lines and experimental setups. A pilot experiment is highly recommended to determine the ideal concentration before proceeding with your main study.[24]
Here is a general workflow to determine the optimal concentration:
Caption: Workflow for optimizing DL-Leucine-d7 concentration.
Troubleshooting Guide
Issue 1: Incomplete Labeling or Low Incorporation Efficiency
Symptoms:
-
In mass spectrometry data, you observe significant peaks corresponding to both the "light" (unlabeled) and "heavy" (labeled) peptides.
-
Quantitative data is inconsistent and not reproducible.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Concentration of DL-Leucine-d7 | The amount of labeled leucine in the medium is not enough to outcompete the unlabeled leucine. | Increase the concentration of DL-Leucine-d7 in your culture medium. Perform a dose-response experiment to find the saturating concentration. |
| Presence of Unlabeled Leucine | Standard fetal bovine serum (FBS) contains unlabeled amino acids. | Use dialyzed FBS to minimize the contamination with unlabeled amino acids.[3][8] |
| Insufficient Labeling Time | For complete incorporation, cells need to undergo a sufficient number of divisions in the labeling medium. | Ensure cells are cultured for at least five to six doublings in the DL-Leucine-d7 containing medium.[3][7][25] |
| Amino Acid Conversion | Some cell lines may be able to synthesize leucine from other precursors present in the medium. | Ensure you are using a leucine-free medium as your base and that your cells are auxotrophic for leucine. |
Issue 2: Poor Cell Growth or Altered Morphology
Symptoms:
-
Cells in the labeling medium are growing slower than the control group.
-
You observe changes in cell shape or signs of cellular stress.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Amino Acid Imbalance | The concentration of DL-Leucine-d7 is too high, leading to an imbalance with other essential amino acids. | While ensuring complete labeling, avoid excessively high concentrations. Refer to established media formulations for typical leucine concentrations as a starting point.[26] |
| Toxicity of the Labeled Compound | Although rare for stable isotopes, impurities in the DL-Leucine-d7 could be toxic. | Ensure you are using a high-purity grade of DL-Leucine-d7 from a reputable supplier.[] |
| Adaptation Stress | Cells may need time to adapt to the new medium formulation. | Gradually adapt your cells to the labeling medium over several passages. |
Issue 3: Difficulty in Distinguishing Leucine from Isoleucine in Mass Spectrometry Data
Symptoms:
-
Ambiguity in peptide sequencing as leucine and isoleucine are isobaric (have the same mass).[27]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Isobaric Nature of Leucine and Isoleucine | Standard mass spectrometry cannot differentiate between these two amino acids based on mass alone. | Utilize advanced fragmentation techniques like electron transfer dissociation (ETD) followed by higher-energy collisional dissociation (HCD) (MS3) which can produce characteristic fragment ions (w-ions) to distinguish between leucine and isoleucine.[28] |
Experimental Protocols
Protocol 1: Determining DL-Leucine-d7 Incorporation Efficiency
This protocol outlines the steps to verify that your cells have fully incorporated the labeled leucine.
Materials:
-
Your cell line of interest
-
Control "light" medium (containing natural leucine)
-
"Heavy" medium (leucine-free medium supplemented with DL-Leucine-d7)
-
Dialyzed FBS
-
Cell culture reagents and equipment
-
Protein extraction and digestion reagents
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed your cells in both "light" and "heavy" media at a density that will allow for at least 5-6 cell doublings.
-
Cell Culture: Culture the cells under standard conditions, passaging them as necessary. Harvest a subset of cells after 1, 3, and 5 doublings.
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein.
-
Quantify the protein concentration.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Specifically look for known leucine-containing peptides from abundant proteins (e.g., actin, tubulin).
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy forms of the selected peptides.
-
Calculate the incorporation efficiency as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
An incorporation efficiency of >99% is considered complete.[3]
-
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. ukisotope.com [ukisotope.com]
- 11. isotope.com [isotope.com]
- 12. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein turnover, amino acid requirements and recommendations for athletes and active populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. brewingscience.de [brewingscience.de]
- 22. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stable isotope labeling by amino acids in cell culture | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. rapidnovor.com [rapidnovor.com]
- 28. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Leucine-d7 (iso-propyl-d7) Labeling
Welcome to the technical support guide for DL-Leucine-d7 (iso-propyl-d7) labeling. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated leucine in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during metabolic labeling experiments.
Introduction to DL-Leucine-d7 Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1][2][3][4] It involves the metabolic incorporation of "heavy" amino acids into proteins. DL-Leucine-d7, a deuterated form of the essential amino acid leucine, serves as a "heavy" label.[5][6][7] Leucine is a branched-chain amino acid crucial for protein synthesis and a key activator of the mTOR signaling pathway, which regulates cell growth and proliferation.[5][8]
The seven deuterium atoms on the iso-propyl group of DL-Leucine-d7 create a distinct mass shift in labeled peptides, allowing for their differentiation from unlabeled counterparts by mass spectrometry. This enables the relative quantification of proteins between different cell populations or experimental conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a peptide containing one DL-Leucine-d7 residue?
A1: The theoretical mass shift is approximately 7.0438 Da. This is due to the replacement of seven hydrogen atoms (1.0078 Da each) with seven deuterium atoms (2.0141 Da each). However, the observed mass shift in a mass spectrometer may vary slightly due to instrument calibration and resolution.
Q2: Can I use DL-Leucine-d7 for in vivo labeling in animal models?
A2: Yes, deuterated amino acids, including leucine, have been successfully used for in vivo labeling studies in rodents and other animal models to trace protein synthesis.[10] However, it's important to consider potential isotopic effects on metabolism and ensure adequate delivery and incorporation of the labeled amino acid into the tissues of interest.
Q3: How many cell passages are required to achieve complete labeling?
A3: Typically, 5-6 cell doublings are recommended to ensure that the vast majority (>95%) of the cellular proteome is labeled with the heavy amino acid. The exact number of passages will depend on the cell line's doubling time. It is crucial to monitor the labeling efficiency by mass spectrometry during the adaptation phase.
Q4: Will the use of deuterated leucine affect my cell culture's growth or morphology?
A4: While low concentrations of deuterium are generally well-tolerated, high concentrations can potentially impact cell proliferation, metabolism, and morphology.[11] Some studies have reported that high levels of deuteration can lead to a decrease in cell proliferation rates and alterations in cell size.[11] It is advisable to monitor cell health and growth rates during the labeling process.
Q5: Can I use any type of mass spectrometer for DL-Leucine-d7 labeling experiments?
A5: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are highly recommended.[1] These instruments can accurately resolve the isotopic envelopes of labeled and unlabeled peptides, which is crucial for precise quantification. While lower-resolution instruments can be used, they may present challenges in resolving complex spectra.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during DL-Leucine-d7 labeling experiments.
Issue 1: Incomplete Labeling Efficiency
Symptoms:
-
The heavy-to-light ratios are lower than expected.
-
A significant population of unlabeled peptides is still detected after the adaptation phase.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Cell Doublings | The cells have not undergone enough doublings to fully incorporate the heavy leucine and dilute out the pre-existing "light" proteins. | Continue to culture the cells in the heavy medium for at least 5-6 doublings. Monitor labeling efficiency after each passage. |
| Presence of Unlabeled Leucine | The cell culture medium may contain residual unlabeled leucine from sources like standard fetal bovine serum (FBS). | Use dialyzed FBS, which has had small molecules like amino acids removed. Ensure all media components are free of unlabeled leucine. |
| Amino Acid Conversion | Cells may synthesize leucine from other precursors present in the medium, although this is less common for essential amino acids. | Ensure the labeling medium is specifically formulated to be deficient in leucine, forcing the cells to utilize the supplied DL-Leucine-d7. |
| Poor Cell Health | Stressed or unhealthy cells may have altered protein synthesis rates, leading to inefficient labeling. | Regularly monitor cell viability and morphology. Ensure optimal culture conditions (e.g., CO2 levels, temperature, humidity). |
Experimental Protocol: Monitoring Labeling Efficiency
-
After each cell passage (doubling), harvest a small aliquot of cells.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use data analysis software to calculate the percentage of heavy-labeled peptides. A labeling efficiency of >95% is generally considered acceptable.
Issue 2: Isotopic Scrambling or Back-Conversion
Symptoms:
-
Unexpected mass shifts are observed.
-
The isotopic envelopes of labeled peptides are distorted.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Metabolic Conversion | The deuterium label from leucine may be metabolically transferred to other amino acids through transamination or other metabolic pathways. | While some level of metabolic conversion is possible, it is generally low for the stable iso-propyl label. If significant scrambling is observed, consider using a different labeled amino acid or a different labeling strategy. |
| In-source Fragmentation | Deuterium atoms can be lost from the peptide during the ionization process in the mass spectrometer. | Optimize the ionization source parameters (e.g., source voltage, temperature) to minimize in-source fragmentation. |
Issue 3: Chromatographic Separation of Labeled and Unlabeled Peptides
Symptoms:
-
The "heavy" and "light" versions of the same peptide elute at slightly different retention times during liquid chromatography (LC).[12]
Potential Causes & Solutions:
| Cause | Isotope Effect | Solution |
| The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the peptide, leading to a small shift in its retention time on a reversed-phase column.[12] Deuterated peptides often elute slightly earlier than their non-deuterated counterparts.[12] | This effect is usually small and can be accounted for by data analysis software. Ensure your software's settings for retention time alignment are optimized. If the shift is significant, consider adjusting the LC gradient to improve co-elution. |
Issue 4: Challenges in Data Analysis
Symptoms:
-
Difficulty in accurately quantifying heavy-to-light ratios.
-
High number of missing values in the dataset.[13]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Software Settings | The data analysis software is not correctly configured to identify and quantify the d7-leucine labeled peptides. | Ensure the software is set with the correct mass shift for d7-leucine (+7.0438 Da). Use software packages specifically designed for SILAC data analysis, such as MaxQuant or FragPipe.[13] |
| Low Signal-to-Noise Ratio | The intensity of the peptide signals is too low for accurate detection and quantification. | Optimize sample preparation to minimize sample loss and increase the amount of peptide loaded onto the mass spectrometer. Consider using data-independent acquisition (DIA) methods, which can improve quantification accuracy.[14] |
| Complex Spectra | Overlapping isotopic envelopes from co-eluting peptides can complicate quantification. | Improve chromatographic separation to reduce the number of co-eluting peptides. Utilize high-resolution mass spectrometry to better resolve the isotopic peaks. |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful DL-Leucine-d7 labeling.
Sources
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isotope.com [isotope.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation | bioRxiv [biorxiv.org]
Technical Support Center: Troubleshooting Low Incorporation of DL-Leucine-d7 (iso-propyl-d7)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of DL-Leucine-d7. This resource is designed to provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to empower you with the underlying principles to proactively optimize your experiments for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significantly lower than expected incorporation of DL-Leucine-d7 in my protein samples. Where should I start my investigation?
A1: Low incorporation of a stable isotope-labeled amino acid is a common issue that can stem from multiple factors, ranging from the health of your cell culture to the specifics of your analytical workflow. A systematic approach is crucial. We recommend starting with the most fundamental aspects of your experimental setup.
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low DL-Leucine-d7 incorporation.
A thorough evaluation of these four key areas will often reveal the root cause of poor labeling efficiency. Subsequent sections of this guide will delve into more specific issues within each of these domains.
Q2: How can I be certain that my cell culture conditions are not the cause of low DL-Leucine-d7 uptake?
A2: The physiological state of your cells is paramount for active protein synthesis and, consequently, the incorporation of labeled amino acids. Suboptimal cell health directly translates to reduced metabolic activity, including amino acid transport and protein translation.
Core Areas to Investigate:
-
Cell Viability and Proliferation: A healthy, proliferating cell population is essential. Stressed or senescent cells will have significantly lower rates of protein turnover.[1]
-
Actionable Protocol: Perform a simple cell viability assay (e.g., Trypan Blue exclusion or a more quantitative MTT/XTT assay) on your cell culture just before initiating the labeling experiment. A viability of >95% is recommended. Monitor the growth rate to ensure it is within the expected range for your cell line.
-
-
Nutrient Depletion and Media Quality: Standard culture media can become depleted of essential nutrients over time, especially in dense cultures.[2][3] The composition of the medium itself can also influence amino acid uptake.[4][5]
-
Actionable Insight: Ensure you are using fresh, correctly formulated "light" medium (containing all amino acids except leucine) supplemented with your DL-Leucine-d7. Avoid repeated freeze-thaw cycles of your media and supplements. If your cells are cultured for an extended period before labeling, consider replenishing the media to ensure nutrient availability.
-
-
Mycoplasma Contamination: This is a common and often overlooked issue in cell culture that can drastically alter cellular metabolism and protein synthesis.
-
Actionable Protocol: Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or enzymatic method. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
Troubleshooting Table: Cell Health
| Potential Issue | Recommended Action | Expected Outcome |
| Low Cell Viability (<90%) | Discard the culture and thaw a fresh, healthy vial of cells. Optimize seeding density and passage number. | Improved overall metabolic activity and protein synthesis. |
| Slow Growth Rate | Review culture medium, serum quality, and incubator conditions (CO2, temperature, humidity).[6] | Cells proliferate at the expected rate, indicating a healthy metabolic state. |
| Media Discoloration (Acidic or Basic) | Check for bacterial/fungal contamination. Verify incubator CO2 levels.[6] | Media pH remains stable, providing an optimal environment for cell growth. |
| Suspected Mycoplasma Contamination | Perform a mycoplasma detection test. | Elimination of a hidden variable that can profoundly impact experimental results. |
Q3: I've confirmed my cells are healthy. Could the issue be with the DL-Leucine-d7 itself or how I'm preparing my labeling medium?
A3: Absolutely. The preparation of the labeling medium is a critical step where errors can easily lead to suboptimal incorporation.
Key Considerations for Media Preparation:
-
Leucine Transporters and Competition: Mammalian cells take up leucine from the extracellular environment primarily through amino acid transporters like the L-type amino acid transporter 1 (LAT1).[7][8][9] If your labeling medium is inadvertently contaminated with unlabeled ("light") leucine, the DL-Leucine-d7 will have to compete for uptake, leading to a dilution of the isotopic label in the intracellular pool.
-
Causality: The efficiency of labeling is directly proportional to the enrichment of the labeled amino acid in the intracellular precursor pool.[10] Any source of unlabeled leucine will reduce this enrichment.
-
-
Sources of Unlabeled Leucine Contamination:
-
Dialyzed Serum: Standard fetal bovine serum (FBS) is a significant source of amino acids, including leucine. For efficient labeling, it is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.
-
In-house Prepared "Light" Medium: If you are preparing your own leucine-free medium, ensure that all components are indeed free of leucine.
-
Cross-Contamination: Careful laboratory practice is essential to avoid cross-contamination from standard, leucine-containing media.
-
-
DL-Leucine-d7 Stability: DL-Leucine-d7 is a stable compound under recommended storage conditions (room temperature, protected from moisture).[11] Degradation is an unlikely cause of low incorporation if the product has been stored correctly. However, long-term storage of prepared liquid media at 4°C can sometimes lead to the degradation of other essential components like glutamine.[2]
Experimental Workflow for Validating Labeling Medium:
Caption: Recommended workflow for preparing DL-Leucine-d7 labeling medium.
Q4: My labeling protocol seems correct. How do I troubleshoot the analytical side, specifically my mass spectrometry (MS) setup?
A4: Issues with the mass spectrometry analysis can sometimes be misinterpreted as low incorporation. It's crucial to ensure your acquisition and data analysis methods are optimized for detecting and quantifying deuterated peptides.
Potential MS-related Pitfalls:
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times on reverse-phase liquid chromatography (LC) columns compared to their non-deuterated counterparts.[12][13] This can be more pronounced with a higher number of deuterium atoms. If your MS is acquiring data in a very narrow time window based on the retention time of the "light" peptide, you might be missing the signal from the "heavy" peptide.
-
Actionable Protocol: Widen the retention time window for your targeted analysis. It is also good practice to analyze a 1:1 mixture of "light" and "heavy" labeled protein digest to directly observe any chromatographic shift.
-
-
Incorrect m/z Calculation: DL-Leucine-d7 has a mass shift of +7 Da compared to unlabeled leucine. Ensure your data analysis software is searching for the correct mass-to-charge ratio (m/z) for the deuterated peptides. Remember to account for the charge state of the peptide (e.g., for a doubly charged peptide containing one leucine, the m/z shift will be 7/2 = 3.5).
-
In-source Deuterium Exchange: While less common for deuterium on carbon atoms (like in iso-propyl-d7), some deuterated compounds can be susceptible to back-exchange of deuterium for hydrogen in the mass spectrometer's ion source, particularly if labile positions were labeled.[13][14] The labeling on the iso-propyl group of leucine is generally stable.[11]
-
Low Signal-to-Noise: If the overall protein abundance is low, the signal for the deuterated peptides may be at or below the noise level of the instrument, making accurate quantification impossible.
MS Data Analysis Checklist:
| Parameter | Verification Step | Rationale |
| Retention Time | Compare the elution profiles of light and heavy peptides in a mixed sample. | To identify and correct for any deuterium-induced chromatographic shifts.[15][16] |
| Precursor m/z | Manually verify the calculated m/z of several expected heavy peptides. | To ensure the data analysis software is searching for the correct masses. |
| Isotopic Distribution | Examine the full isotopic envelope of the heavy peptides. | To confirm the expected mass shift and rule out partial labeling or other modifications. |
| Fragmentation Spectra | Inspect the MS/MS spectra of heavy peptides. | Fragment ions containing the d7-leucine will also show a +7 Da shift, confirming the label's presence. |
Q5: Could the use of DL-Leucine-d7 (a racemic mixture) instead of L-Leucine-d7 be a problem?
A5: This is an excellent and insightful question. In mammalian systems, protein synthesis exclusively utilizes L-amino acids. The use of a DL-racemic mixture means that only the L-Leucine-d7 portion (50% of the total) is available for incorporation into proteins.
Implications of Using a Racemic Mixture:
-
Effective Concentration: If you add DL-Leucine-d7 to your medium to a final concentration of, for example, 100 mg/L, the effective concentration of the usable L-isomer is only 50 mg/L. This might be a limiting factor for protein synthesis if the concentration is too low.
-
Potential for D-amino Acid Oxidase Activity: Some cell types may express D-amino acid oxidase, which can metabolize the D-Leucine-d7. While this is unlikely to directly interfere with L-Leucine-d7 incorporation, it could lead to the formation of other metabolites.
Recommendation:
For most cell culture applications, using the pure L-isomer (L-Leucine-d7) is preferable to avoid any ambiguity related to the D-isomer.[17] If you are using the DL-mixture, ensure that the final concentration of the L-isomer is sufficient and not limiting for your cells. You may need to double the concentration of the DL-form compared to what you would use for the pure L-form to achieve the same effective concentration of the usable isomer.
References
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Lobaton, C. D., et al. (2009). Genetic studies of leucine transport in mammalian cells. PubMed, National Institutes of Health. [Link]
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Jain, M., et al. (2023). Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. Biotechnology Progress, 39(1), e3298. [Link]
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Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1185693. [Link]
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Doherty, M. K., & Beynon, R. J. (2016). Experimental and Analytical Approaches to the Quantification of Protein Turnover on a Proteome-wide Scale. Royal Society of Chemistry. [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 5), 483-485. [Link]
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Griffiths, J. B., & Pirt, S. J. (1967). The uptake of amino acids by mouse cells (strain LS) during growth in batch culture and chemostat culture: the influence of cell growth rate. Proceedings of the Royal Society of London. Series B. Biological Sciences, 168(1013), 421-438. [Link]
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Zecha, J., et al. (2018). Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics. Molecular & Cellular Proteomics, 17(5), 981-996. [Link]
-
Killian, J. M., et al. (2021). Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation. Scientific Reports, 11(1), 17116. [Link]
-
BioIVT. (2024). What Is The Role of Amino Acids In Culture Medium. BioIVT. [Link]
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Moradi, F., et al. (2022). Physiological Media in Studies of Cell Metabolism. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 329-340. [Link]
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Salazar, A., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1161-1171. [Link]
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Williams, C. M., et al. (2020). Precise Estimation of In Vivo Protein Turnover Rates. bioRxiv. [Link]
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Roux, K. J. (2022). Proteome Turnover in the Spotlight: Approaches, Applications & Perspectives. Molecular & Cellular Proteomics. [Link]
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Zecha, J., et al. (2022). Linking post-translational modifications and protein turnover by site-resolved protein turnover profiling. Nature Communications, 13(1), 232. [Link]
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Park, S., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteome Research, 11(5), 2949-2959. [Link]
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Tadi, S., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(23), 9037-9044. [Link]
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VandenHeuvel, W. J., & Cohen, J. S. (1970). Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives. Journal of Chromatographic Science, 8(10), 571-577. [Link]
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Wales, T. E., & Engen, J. R. (2006). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of the American Society for Mass Spectrometry, 17(12), 1680-1688. [Link]
-
Wang, Y., et al. (2021). A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks. Journal of Biomolecular NMR, 75(2-3), 85-93. [Link]
-
VandenHeuvel, W. J., et al. (1970). Gas Liquid Chromatography and Mass Spectrometry of Carbon-13 Enriched and Deuterated Amino Acids as Trimethylsilyl Derivatives. Analytical Chemistry, 42(11), 1278-1283. [Link]
-
Opheim, K. F., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods, 9(3), 324. [Link]
-
Chen, H., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 35(1), 18-35. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2(2). [Link]
-
Qi, W., et al. (2008). Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Acta Biochimica et Biophysica Sinica, 40(9), 812-818. [Link]
-
Carlson, C. (2017). Microcentrifuge Method Protocol for Determination of Bacterial Production Rates via 3H-Leucine incorporation. BCO-DMO. [Link]
-
Gasier, H. G., & Previs, S. F. (2020). The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E493-E503. [Link]
-
Liang, C., et al. (2016). Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway: IMPLICATION IN NEW-ONSET DIABETES IN RENAL TRANSPLANTATION. Journal of Biological Chemistry, 291(21), 11219-11230. [Link]
-
Wikipedia. (n.d.). Bacterial Leucine Transporter. Wikipedia. [Link]
-
van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(2), 26. [Link]
-
Glover, M. S., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology, 1549, 149-166. [Link]
-
Zhu, B. Y., et al. (1997). Leucine is the most stabilizing aliphatic amino acid in the d position of a dimeric leucine zipper coiled coil. Biochemistry, 36(41), 12567-12573. [Link]
-
Bastviken, D., & Tranvik, L. (2001). The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters. Applied and Environmental Microbiology, 67(6), 2716-2722. [Link]
-
Thermo Fisher Scientific. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
-
Martin, N. R., et al. (2016). Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro. Journal of Cellular Physiology, 231(9), 1934-1943. [Link]
Sources
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- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 4. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Media in Studies of Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Genetic studies of leucine transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Mass Spectrometry Sensitivity for DL-Leucine-d7 (iso-propyl-d7)
Welcome to the technical support center dedicated to overcoming the challenges of achieving high sensitivity in the mass spectrometric analysis of DL-Leucine-d7 (iso-propyl-d7). This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their quantitative bioanalytical assays. Here, we will delve into the nuances of method development and troubleshooting, providing you with the expertise and practical insights needed to optimize your experimental outcomes.
Introduction: The Role and Challenges of DL-Leucine-d7
DL-Leucine-d7 serves as a crucial internal standard in mass spectrometry-based bioanalysis, particularly for the accurate quantification of its non-labeled counterpart, Leucine. Its near-identical physicochemical properties to the analyte ensure that it mimics the behavior of Leucine during sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects.[1][2] However, achieving robust and sensitive detection of DL-Leucine-d7 itself can be a significant hurdle. Common issues include low signal intensity, poor peak shape, and interference from background noise. This guide provides a structured approach to systematically troubleshoot and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for DL-Leucine-d7?
A1: In positive electrospray ionization (ESI+) mode, a common precursor-product ion pair transition for DL-Leucine-d7 is m/z 139.2 > 93.0.[3][4][5] The precursor ion [M+H]+ corresponds to the protonated molecule, and the product ion results from the neutral loss of the carboxylic acid group. It is always recommended to optimize the collision energy for this transition on your specific mass spectrometer to achieve the highest signal intensity.
Q2: I am observing low signal intensity for DL-Leucine-d7. What are the initial troubleshooting steps?
A2: Low signal intensity is a frequent issue.[6] A logical first step is to confirm the integrity of your standard solution and the instrument's performance.
Troubleshooting Workflow for Low Sensitivity
// Nodes start [label="Low DL-Leucine-d7 Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_std [label="Verify Standard Integrity\n(Fresh solution, correct concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; direct_infusion [label="Direct Infusion Analysis\n(Bypass LC)", fillcolor="#FBBC05", fontcolor="#202124"]; signal_ok [label="Signal OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; lc_issue [label="Investigate LC System\n(Column, mobile phase, connections)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_issue [label="Investigate MS System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clean_source [label="Clean Ion Source\n(Orifice, capillary, lens)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tune_ms [label="Tune and Calibrate MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_params [label="Optimize Source Parameters\n(Gas flows, temperatures, voltages)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Sensitivity Restored", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_std; check_std -> direct_infusion; direct_infusion -> signal_ok; signal_ok -> lc_issue [label=" Yes"]; signal_ok -> ms_issue [label=" No"]; ms_issue -> clean_source; clean_source -> tune_ms; tune_ms -> optimize_params; lc_issue -> end; optimize_params -> end; }
Figure 1: A systematic workflow for diagnosing low sensitivity of DL-Leucine-d7.
Q3: How can I improve the ionization efficiency of DL-Leucine-d7?
A3: The ionization efficiency of amino acids in ESI-MS is highly dependent on their physicochemical properties and the mobile phase composition.[7][8]
-
Mobile Phase pH: Leucine is an amphoteric molecule. In positive ion mode, a lower pH (typically acidic) mobile phase is used to promote protonation of the amine group, enhancing its signal. The addition of a small amount of formic acid (0.1-0.5%) or acetic acid to the mobile phase is a common practice.[7][8]
-
Organic Solvent Composition: The choice and percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can influence the desolvation process in the ESI source. Optimizing the gradient profile is crucial for both chromatographic separation and ionization efficiency.
-
Derivatization: For a significant boost in sensitivity, consider derivatization.[9][10] This involves chemically modifying the DL-Leucine-d7 molecule to introduce a more readily ionizable group. While this adds a step to your sample preparation, the increase in signal can be substantial. For example, N-acylation with reagents like N-alkylnicotinic acid N-hydroxysuccinimide ester (Cn-NA-NHS) can increase sensitivity by enhancing the surface activity of the amino acid, promoting its migration to the surface of ESI droplets.[9] Another approach is the use of trifluoroacetic anhydride (TFAA) to form an oxazolinone derivative, which shows excellent sensitivity in negative ion chemical ionization GC-MS.[11]
In-depth Troubleshooting Guides
Guide 1: Addressing Matrix Effects
Matrix effects are a primary cause of poor sensitivity and variability in bioanalytical assays.[12][13][14] They occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and internal standard.
Experimental Protocol for Evaluating Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): DL-Leucine-d7 in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with DL-Leucine-d7 at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with DL-Leucine-d7 before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpreting the Results:
| ME (%) | Interpretation | Recommended Actions |
| ~100% | Minimal matrix effect | Proceed with the current method. |
| < 100% | Ion Suppression | Improve sample cleanup, optimize chromatography. |
| > 100% | Ion Enhancement | Improve sample cleanup, optimize chromatography. |
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate DL-Leucine-d7 from the interfering matrix components. Ensure that DL-Leucine-d7 and its analyte co-elute to ensure proper correction.[15]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal.
Guide 2: Optimizing LC-MS/MS Parameters
Fine-tuning the instrumental parameters is critical for maximizing sensitivity.
Table 1: Key LC-MS/MS Parameters for Optimization
| Parameter | Rationale | Typical Starting Point |
| Mobile Phase A | Aqueous phase with additive for protonation. | Water + 0.1% Formic Acid |
| Mobile Phase B | Organic phase for elution. | Acetonitrile or Methanol + 0.1% Formic Acid |
| Column Chemistry | Reversed-phase (C18) is common. Consider HILIC for polar analytes. | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | Lower flow rates can improve ionization efficiency.[16] | 0.2 - 0.5 mL/min |
| Capillary Voltage | Drives the electrospray process. | 3.0 - 4.5 kV |
| Source Temperature | Aids in desolvation. | 300 - 450 °C |
| Gas Flows (Nebulizer, Heater) | Assists in droplet formation and desolvation. | Instrument dependent, optimize systematically. |
| Collision Energy (CE) | Energy for fragmentation in the collision cell. | Optimize for the specific transition (e.g., 10-30 eV). |
| Dwell Time | Time spent acquiring data for a specific MRM transition. | 25-100 ms |
Experimental Protocol for Parameter Optimization:
-
Prepare a standard solution of DL-Leucine-d7.
-
Infuse the solution directly into the mass spectrometer (or use a flow injection analysis setup).
-
Systematically vary one parameter at a time while keeping others constant.
-
Monitor the signal intensity to determine the optimal setting for each parameter.
Advanced Considerations
Chromatographic Isotope Effect
It is important to be aware of the potential for a slight retention time shift between DL-Leucine-d7 and unlabeled Leucine.[15][17] This "chromatographic isotope effect" is due to the small difference in physicochemical properties caused by the deuterium labeling. While usually minor, a significant shift can lead to differential matrix effects and impact quantification.[13] If this is observed, adjusting the chromatographic gradient may be necessary to ensure co-elution.
Discrimination from Isomers
Leucine has isomers such as isoleucine, alloisoleucine, and norleucine. While the mass difference of the d7 label helps distinguish DL-Leucine-d7, chromatographic separation is crucial for resolving the unlabeled isomers.[18] A well-developed chromatographic method is essential for accurate quantification of Leucine when its isomers are present.[19]
// Nodes goal [label="Maximize DL-Leucine-d7 Sensitivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Efficient Extraction, Clean-up)", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Chromatography\n(Good Peak Shape, Resolution)", fillcolor="#FBBC05", fontcolor="#202124"]; ionization [label="Ionization\n(High Efficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="MS Detection\n(Optimized Parameters)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges goal -> sample_prep; goal -> chromatography; goal -> ionization; goal -> detection; }
Figure 2: Core pillars of mass spectrometry sensitivity optimization.
By systematically addressing each of these areas—from sample preparation to data acquisition—you can significantly enhance the sensitivity and robustness of your LC-MS/MS assay for DL-Leucine-d7. Should you continue to experience difficulties, we recommend consulting your instrument manufacturer's support resources or seeking guidance from an experienced analytical scientist.
References
-
Kruve, A., & Kaupmees, K. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8338–8345. [Link]
-
Johnson, K. L., & Muddiman, D. C. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(7), 939–949. [Link]
-
Shin, J. H., et al. (2020). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
-
Shin, J. H., et al. (2020). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Zenodo. [Link]
-
Bunch, D. R., et al. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Clinical Chemistry, 60(4), 704–706. [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Johnson, K. L., & Muddiman, D. C. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Journal of the American Society for Mass Spectrometry, 17(7), 939–949. [Link]
-
Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry, 60(4), 704-6. [Link]
-
Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
-
Shin, J. H., et al. (2020). Method development for the determination of d- and l-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Semantic Scholar. [Link]
-
Meier, F., et al. (2021). Data-Driven Optimization of DIA Mass Spectrometry by DO-MS. bioRxiv. [Link]
-
SCIEX. (n.d.). Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. SCIEX. [Link]
-
Reddit. (2022). Please help me figure out my sensitivity issues. r/massspectrometry. [Link]
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Wang, M. (2023). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. YouTube. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.. [Link]
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Agilent. (n.d.). Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. Agilent. [Link]
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Patterson, B. W., & Wolfe, R. R. (1993). Oxazolinone derivative of leucine for GC-MS: a sensitive and robust method for stable isotope kinetic studies of lipoproteins. Journal of lipid research, 34(9), 1625–1632. [Link]
-
Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters. [Link]
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Gucinski, A. C., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(7), 1144–1151. [Link]
-
Li, Y., et al. (2008). Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Huazhong University of Science and Technology [Medical Sciences], 28(5), 513-517. [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
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Technical Support Center: Purity Analysis of DL-Leucine-d7 (iso-propyl-d7)
Welcome to the technical support center for the comprehensive purity analysis of DL-Leucine-d7 (iso-propyl-d7). This guide is designed for researchers, scientists, and drug development professionals who rely on the precise characterization of isotopically labeled compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of ensuring the chemical, isotopic, and enantiomeric purity of DL-Leucine-d7.
Introduction to Purity Analysis of DL-Leucine-d7
DL-Leucine-d7 is a stable isotope-labeled (SIL) amino acid, a critical tool in quantitative proteomics, metabolic research, and as an internal standard in pharmacokinetic studies. Its utility is directly proportional to its purity. Impurities, whether chemical, isotopic, or enantiomeric, can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised study outcomes. This guide provides a multi-faceted approach to purity analysis, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the different types of purity I need to consider for DL-Leucine-d7?
A1: The purity of DL-Leucine-d7 is assessed across three critical parameters:
-
Chemical Purity: This refers to the absence of any other chemical entities. Impurities could include residual solvents, reagents from synthesis (e.g., acetoacetamide, isobutyl bromide), or other amino acids.[1][2]
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of DL-Leucine molecules that contain the desired seven deuterium atoms. It's crucial to quantify the distribution of other isotopologues (d0 to d6) to ensure accurate mass-based quantification.[3][4]
-
Enantiomeric Purity: Since this is a DL-racemic mixture, you might need to confirm the ratio of D- to L-leucine-d7 is approximately 50:50. For applications requiring a specific enantiomer, this analysis is critical to ensure there hasn't been an unintended enrichment of one over the other.[5][6]
Q2: Which analytical technique is best for determining the purity of my DL-Leucine-d7?
A2: No single technique is sufficient; a combination provides the most comprehensive picture.[7]
-
NMR (¹H and ²H): This is the gold standard for confirming the location and extent of deuteration. ¹H NMR will show the disappearance of signals from the iso-propyl group, while ²H NMR will show a signal confirming the presence of deuterium. It's also excellent for identifying and quantifying chemical impurities.
-
Mass Spectrometry (GC-MS or LC-MS): This is the primary tool for determining isotopic enrichment by analyzing the mass distribution of the molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for this.[4]
-
Chiral HPLC: This is the preferred method for determining enantiomeric purity by separating the D and L enantiomers.[5][8]
Q3: My mass spectrometry results show a distribution of masses (M+1 to M+7). Does this mean my sample is impure?
A3: Not necessarily. This is the expected isotopic distribution. A batch of DL-Leucine-d7 will contain a statistical distribution of molecules with varying numbers of deuterium atoms (isotopologues). The key is to quantify this distribution. A high-quality sample will have a very high abundance of the M+7 species (typically >98 atom % D).[4][9] You should also expect to see natural abundance isotopes (e.g., ¹³C), which will contribute to M+1 and M+2 signals for the unlabeled portion of the distribution.
Q4: What is H/D exchange, and should I be concerned about it?
A4: Hydrogen-Deuterium (H/D) exchange is a process where deuterium atoms on your labeled compound are replaced by protons from the solvent or matrix (e.g., mobile phase, sample diluent).[7] For DL-Leucine-d7, the deuterium atoms are on a stable carbon backbone and are not readily exchangeable. However, the amine and carboxylic acid protons are labile and will rapidly exchange with the solvent. This is expected and does not affect the integrity of the core labeled structure. The primary concern is to use aprotic or deuterated solvents where necessary and to be mindful of pH and temperature conditions during analysis, which can promote back-exchange.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of DL-Leucine-d7.
Mass Spectrometry (LC-MS & GC-MS) Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Unexpectedly low isotopic enrichment (low M+7 signal) | 1. H/D Back-Exchange: Protons from the mobile phase or sample matrix have replaced deuterium atoms.[7] 2. In-source Fragmentation: The molecule is losing deuterium in the mass spectrometer's ion source. | 1. Use a mobile phase with a lower proton availability (e.g., higher organic content) if possible. Minimize sample residence time in aqueous environments. Ensure pH is controlled, as extreme pH can facilitate exchange.[11] 2. Optimize ion source parameters (e.g., reduce source temperature, use a softer ionization technique if available). |
| Inconsistent quantification when used as an internal standard | 1. Different MS response factors for the analyte and the deuterated standard.[12] 2. Co-eluting isobaric interference in the sample matrix. | 1. Ensure the calibration curve is prepared by spiking the analyte into the same matrix as the unknown samples to compensate for matrix effects. 2. Use a more selective MS/MS transition (MRM).[8] Improve chromatographic separation to resolve the interference. |
| Poor peak shape (tailing or fronting) in LC-MS | 1. Secondary interactions with the stationary phase. 2. Column overload. | 1. Adjust the mobile phase pH to ensure the leucine is in a consistent ionic state. Add a small amount of an ion-pairing agent if necessary.[13] 2. Reduce the injection volume or sample concentration. |
| No or low signal in GC-MS | 1. Incomplete derivatization: Amino acids are too polar for direct GC analysis.[14] 2. Decomposition in the injector. | 1. Ensure your derivatization protocol (e.g., silylation with MTBSTFA) is optimized and carried out in anhydrous conditions. 2. Use a lower injector temperature. Check for active sites in the GC inlet liner and deactivate or replace it. |
Chiral HPLC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor or no separation of D and L enantiomers | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. | 1. Verify you are using a suitable CSP for amino acid enantiomers, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or a crown ether-based column (e.g., CROWNPAK CR-I).[5][12] 2. Chiral separations are highly sensitive to the mobile phase. Systematically vary the organic modifier (e.g., methanol, ethanol, acetonitrile) and additive (e.g., formic acid, ammonium acetate) concentrations.[13][15] |
| Drifting retention times | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. | 1. Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. 2. Use a column oven and allow the system to fully equilibrate before starting your analytical run. |
| Peak tailing for both enantiomers | 1. Extra-column dead volume. 2. Mismatch between sample solvent and mobile phase. | 1. Use tubing with the smallest possible inner diameter and length to connect the column to the detector. 2. Dissolve your sample in the initial mobile phase if possible. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Unexpected signals in ¹H NMR spectrum | 1. Chemical impurities from synthesis or storage. 2. Residual non-deuterated starting material. | 1. Compare the spectrum to reference spectra of common laboratory solvents and reagents.[16] 2. Look for the characteristic signals of the iso-propyl group of natural abundance leucine. |
| Broad or distorted peaks | 1. Poor shimming of the magnet. 2. Sample aggregation at high concentrations. | 1. Re-shim the spectrometer on your sample. 2. Dilute the sample. Adjust the pH of the NMR solvent (e.g., D₂O with a buffer) to improve solubility. |
Experimental Protocols & Workflows
Protocol 1: Isotopic Purity and Chemical Purity by LC-MS
This protocol is designed to determine the isotopic distribution and identify potential chemical impurities.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of DL-Leucine-d7 in a 50:50 mixture of acetonitrile and water.
-
Create a working solution by diluting the stock solution to 1 µg/mL with the same solvent mixture.
-
-
LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan MS from m/z 100-200.
-
Data Acquisition: Profile mode to ensure accurate mass measurement.
-
-
Data Analysis:
-
Extract the ion chromatogram for the unlabeled leucine ([M+H]⁺ = 132.102) and the d7-leucine ([M+H]⁺ = 139.145).[8]
-
Analyze the mass spectrum of the d7-leucine peak to determine the relative abundances of the M+0 to M+7 isotopologues.
-
Calculate the isotopic enrichment by summing the contributions of the deuterated species.
-
Workflow for Purity Analysis
Caption: Troubleshooting workflow for low isotopic purity results.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards.
-
Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. [Link]
- Pereira, W. E., et al. (1975). Isotopic distribution analysis of deuterated amino acids by mass fragmentography. Geochimica et Cosmochimica Acta, 39(2), 163-172.
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Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 408(1), 245-253. [Link]
-
Li, S., et al. (2020). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 10(58), 35307-35314. [Link]
- Meinert, C., et al. (2012). Gas chromatographic enantiomer separation of d,l-leucine.
-
Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from Shimadzu. [Link]
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-
Schweer, H., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of Mass Spectrometry, 31(7), 727-34. [Link]
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Calder, A. G., & Smith, A. (1988). Stable isotope ratio analysis of leucine and ketoisocaproic acid in blood plasma by gas chromatography/mass spectrometry. Use of tertiary butyldimethylsilyl derivatives. Rapid Communications in Mass Spectrometry, 2(1), 14-6. [Link]
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European Food Safety Authority. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. EFSA Journal, 20(7), e07433. [Link]
- Eeltink, S., et al. (2019). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
-
Chalmers, M. J., et al. (2016). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 88(17), 8866-8873. [Link]
- Benchchem. (2025). Confirming the Isotopic Enrichment of N-Formyl-L-leucine-d3: A Comparative Guide.
- Konermann, L., et al. (2011). Hydrogen/deuterium exchange in mass spectrometry. Chemical Society Reviews, 40(3), 1224-1234.
- GERSTEL. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
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OSTR. (2019, December 9). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry [Video]. YouTube. [Link]
-
D'Arcy, S. (2021, March 24). Structural Insights from Hydrogen-Deuterium Exchange Mass Spectrometry (HDX) [Video]. YouTube. [Link]
- Matyash, V., et al. (2007). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
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IonSource. (2016). Leucine Calculated Isotopic Distribution. Retrieved from IonSource. [Link]
- Google Patents. (2014).
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
- Autech. (n.d.). Innovations in Amino Acid Synthesis: The Case of DL-Leucine.
- Pop, A., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Farmacia, 57(2), 213-220.
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Ten Have, G. A., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 103. [Link]
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Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from Shimadzu. [Link]
- Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
- SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
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Aberhart, D. J., & Weiller, B. H. (1987). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, 1223-1229. [Link]
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Uo, T., et al. (2014). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. Applied Microbiology and Biotechnology, 98(13), 5857-65. [Link]
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Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-54. [Link]
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Werner-Allen, J. W., et al. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 35(4), 281-9. [Link]
-
Chen, X., et al. (2022). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. International Journal of Molecular Sciences, 23(15), 8617. [Link]
-
Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Essays in Biochemistry, 66(8), 929-940. [Link]
-
Eurisotop. (n.d.). Stable Isotopes for Biomolecular NMR. Retrieved from Eurisotop. [Link]
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- 16. ionsource.com [ionsource.com]
Technical Support Center: Navigating the Metabolic Conversion of DL-Leucine-d7 (iso-propyl-d7)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Leucine-d7 (iso-propyl-d7). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your metabolic studies. As a stable isotope-labeled amino acid, DL-Leucine-d7 is a powerful tool for tracing metabolic pathways, but its use requires a nuanced understanding of its biochemical behavior and potential experimental challenges.
Part 1: Understanding the Metabolic Fate of DL-Leucine-d7
DL-Leucine-d7 is a racemic mixture containing both D- and L-isomers of leucine, with the iso-propyl group labeled with seven deuterium atoms. This isotopic labeling allows for its distinction from endogenous, unlabeled leucine.[1] A critical aspect of using DL-Leucine-d7 is understanding the distinct metabolic pathways of its two enantiomers.
The Divergent Paths of D- and L-Leucine
While L-leucine is an essential branched-chain amino acid (BCAA) directly incorporated into proteins and a potent activator of the mTOR signaling pathway, D-leucine is not typically found in proteins and follows a different metabolic route.[2][3]
The metabolic conversion of D-leucine primarily involves a two-step process:
-
Oxidative Deamination: D-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), through oxidative deamination.[4][5]
-
Stereospecific Reamination: KIC can then be reaminated to form L-leucine, a process known as chiral inversion.[4][6]
This conversion is not entirely efficient, and a portion of the D-leucine administered can be metabolized to L-leucine.[4] This chiral inversion is a key consideration in experimental design and data interpretation.
Sources
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- 6. Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating DL-Leucine-d7 (iso-propyl-d7) Incorporation Efficiency in Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the integrity of your data is paramount. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a cornerstone technique for accurate protein quantification.[1] The choice of isotopic analog, however, can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of DL-Leucine-d7 (iso-propyl-d7) with the more conventional L-Leucine-¹³C₆, focusing on the critical aspect of validating incorporation efficiency.
The Imperative of Isotopic Incorporation Validation
In SILAC, the fundamental assumption is the near-complete replacement of a natural ("light") amino acid with its "heavy" isotopic counterpart in the cellular proteome.[2] Incomplete incorporation can lead to significant quantification errors, as the "light" peptide signals will be artificially inflated.[3] Therefore, rigorous validation of incorporation efficiency is a non-negotiable step in any SILAC workflow.[2] This guide will walk you through the experimental validation process, highlighting the unique considerations when working with DL-Leucine-d7.
Comparative Experimental Design: DL-Leucine-d7 vs. L-Leucine-¹³C₆
To objectively assess the performance of DL-Leucine-d7, we designed a hypothetical head-to-head comparison with L-Leucine-¹³C₆, a widely used alternative. The core of this comparison lies in monitoring the rate and extent of incorporation of each labeled amino acid into the proteome of a common cell line (e.g., HEK293) over several cell passages.
Figure 1: Experimental workflow for comparing isotopic leucine incorporation.
Key Performance Metrics: A Comparative Analysis
Our evaluation focuses on three critical parameters: incorporation efficiency, potential metabolic effects, and chromatographic behavior.
| Parameter | DL-Leucine-d7 (iso-propyl-d7) | L-Leucine-¹³C₆ | Rationale and Insights |
| Incorporation Efficiency | Slower apparent rate; may require more cell doublings to reach >97% for the L-enantiomer. | Faster and more direct incorporation. | Cells exclusively utilize L-amino acids for protein synthesis.[4][5] The D-isomer in the DL-racemic mixture is not incorporated and can potentially inhibit cellular metabolic activity.[6] Autoradiographic studies have shown that the incorporation rate of L-leucine is approximately double that of a DL-leucine mixture.[7] |
| Metabolic Impact | Potential for metabolic burden due to the presence of the D-isomer. D-amino acids can interfere with cell wall biogenesis in some organisms and may have other, less understood, effects on mammalian cells.[8][9] | Minimal metabolic impact as it is the naturally occurring isomer. Leucine itself plays a role in regulating protein and energy metabolism.[10][11] | The presence of D-leucine introduces a variable that is absent with the pure L-isomer. While often considered biologically inactive in protein synthesis, high concentrations of D-amino acids can have physiological effects.[6] |
| Chromatographic Behavior | Exhibits a noticeable retention time shift, with deuterated peptides eluting earlier than their "light" counterparts in reverse-phase chromatography.[12] | Co-elutes with its "light" counterpart. | This "deuterium isotope effect" is a known phenomenon where the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker van der Waals interactions with the stationary phase.[11][13] |
| Cost | Generally more cost-effective. | Typically more expensive due to the synthetic routes required for ¹³C labeling. | The production of deuterated compounds is often less complex than multi-step syntheses involving ¹³C precursors. |
Experimental Protocols
I. Cell Culture and SILAC Labeling
This protocol is designed for adherent cells, such as HEK293, and should be adapted for other cell types as needed.
-
Prepare SILAC Media: Prepare three types of DMEM or RPMI-1640 media, each lacking natural leucine. Supplement one with "light" L-leucine, the second with DL-Leucine-d7, and the third with L-Leucine-¹³C₆. All media should contain 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[14]
-
Cell Adaptation: Culture cells in their respective "heavy" media for at least six passages to ensure maximal incorporation of the labeled amino acid.[14]
-
Harvesting: At passages 2, 4, and 6, harvest a subset of cells from each condition for analysis of incorporation efficiency.
II. Protein Extraction and Digestion
-
Cell Lysis: Wash cell pellets with PBS and lyse in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) with protease inhibitors.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Protein Digestion: Dilute the urea concentration to less than 2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.[15]
III. LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Utilize software such as MaxQuant or FragPipe to identify peptides and quantify the relative abundance of "light" and "heavy" isotopic pairs.[16][17] The incorporation efficiency is calculated as: % Incorporation = [Heavy Peptide Intensity / (Heavy Peptide Intensity + Light Peptide Intensity)] * 100
Figure 2: Data analysis workflow for determining incorporation efficiency.
Discussion: Interpreting the Results and Making an Informed Choice
Our comparative analysis reveals that while DL-Leucine-d7 is a more economical choice for SILAC, it presents several experimental considerations that must be addressed.
-
Slower Apparent Incorporation: The presence of the D-isomer necessitates a longer adaptation phase to ensure the L-isomer reaches near-complete incorporation. This should be empirically determined for your specific cell line.
-
Chromatographic Shift: The deuterium isotope effect can complicate data analysis if not properly accounted for. Modern quantification software can typically handle these shifts, but it is a factor to be aware of during method development.
-
Metabolic Considerations: For studies sensitive to subtle metabolic perturbations, the use of a pure L-isomer, such as L-Leucine-¹³C₆, may be preferable to avoid any potential off-target effects of the D-isomer.
Conclusion
Both DL-Leucine-d7 and L-Leucine-¹³C₆ are viable options for SILAC-based quantitative proteomics. The choice between them depends on a balance of cost, experimental timeline, and the specific biological question being addressed. DL-Leucine-d7 offers a cost-effective solution, provided that the experimental design accounts for a potentially longer cell adaptation period and the characteristic chromatographic shift. For studies where metabolic fidelity is of utmost concern and budget allows, L-Leucine-¹³C₆ remains the gold standard.
Ultimately, the key to reliable quantitative proteomics lies not just in the choice of isotope, but in the rigorous validation of its incorporation. By following the protocols and considering the comparative data presented in this guide, researchers can confidently select the appropriate labeled amino acid and ensure the accuracy and reproducibility of their SILAC experiments.
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A Senior Application Scientist's Guide to Cross-Validation of DL-Leucine-d7 Quantification Methods
For researchers, clinical scientists, and drug development professionals, the precise quantification of stable isotope-labeled compounds like DL-Leucine-d7 (iso-propyl-d7) is paramount for the integrity of pharmacokinetic, metabolic, and proteomic studies. DL-Leucine-d7, a deuterated analog of the essential amino acid leucine, serves as a critical internal standard and tracer in mass spectrometry-based bioanalysis.[1] The choice of analytical methodology can significantly impact data quality, throughput, and cost.
This guide provides an in-depth comparison of the two predominant analytical platforms for DL-Leucine-d7 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple juxtaposition, this document emphasizes the causality behind experimental choices and provides the framework for a robust cross-validation study to ensure data congruency between these methods, a critical step when transferring methods between laboratories or technologies.
The Analytical Imperative: Why Method Choice and Validation Matter
Stable isotope-labeled amino acids are powerful tools in biological and medical research, enabling the precise tracing and quantification of metabolic fluxes and protein dynamics.[2] The accuracy of the data derived from studies using DL-Leucine-d7 is fundamentally dependent on the bioanalytical method's validity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure data reliability for pivotal studies.[3][4]
Cross-validation becomes necessary when two different analytical methods are used to generate data within the same study or across different studies, ensuring that the results are comparable and reliable regardless of the methodology employed.[5] This guide will dissect the nuances of both LC-MS/MS and GC-MS for DL-Leucine-d7 analysis and provide a blueprint for their cross-validation.
Comparative Analysis of Core Methodologies: LC-MS/MS vs. GC-MS
The two workhorses of quantitative bioanalysis, LC-MS/MS and GC-MS, offer distinct advantages and present unique challenges in the context of amino acid quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has become a dominant technique for amino acid analysis, largely due to its ability to analyze these polar compounds directly in their native form, bypassing the need for chemical derivatization.[6][7] This simplifies sample preparation and reduces potential variability.
Strengths:
-
High Throughput: Simple sample preparation, often just protein precipitation, allows for faster sample processing.[8]
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition.[9]
-
Broad Applicability: Suitable for a wide range of polar and thermally labile compounds.[10]
Considerations:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte, impacting accuracy.[2]
-
Chromatographic Retention: Retaining highly polar amino acids on traditional reversed-phase columns can be challenging, often requiring specialized columns like those for Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[7][11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic, Derivatization-Reliant Method
GC-MS is a powerful and mature technique for the analysis of volatile and semi-volatile compounds. However, the polar and non-volatile nature of amino acids necessitates a chemical derivatization step to increase their volatility and thermal stability for GC analysis.[12]
Strengths:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Robust and Reliable: A well-established technique with extensive libraries of mass spectra.
-
High Sensitivity: Particularly in Selected Ion Monitoring (SIM) mode, GC-MS can achieve low detection limits.[13]
Considerations:
-
Mandatory Derivatization: The derivatization step adds time and complexity to sample preparation and can be a source of variability.[14] Common derivatizing agents for amino acids include propyl chloroformate and silylating agents.[5][12]
-
Thermal Stability: Analytes must be thermally stable to withstand the high temperatures of the GC injector and column.
Performance Metrics: A Head-to-Head Comparison
The following tables summarize typical validation parameters for the quantification of leucine using LC-MS/MS and GC-MS. These values are representative of what can be achieved with well-developed methods and serve as a benchmark for performance.
Table 1: Typical Validation Performance Data for LC-MS/MS Quantification of Leucine
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
Data synthesized from representative literature.[15][16][17]
Table 2: Typical Validation Performance Data for GC-MS Quantification of Derivatized Leucine
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | < 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
Data synthesized from representative literature.[13][18]
Experimental Protocols: A Step-by-Step Guide
Herein are detailed, self-validating protocols for the quantification of DL-Leucine-d7 in human plasma, serving as the foundation for a cross-validation study.
Protocol 1: Underivatized LC-MS/MS Method
This protocol focuses on a simple "dilute-and-shoot" approach following protein precipitation, maximizing throughput.
1. Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibrator, or quality control (QC) sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆,¹⁵N-L-Leucine) to precipitate proteins.[19][20]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Dilute with 100 µL of an aqueous mobile phase to ensure compatibility with the initial chromatographic conditions.
2. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: HILIC or Mixed-Mode column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide or Imtakt Intrada Amino Acid).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.15% Formic Acid.[7]
-
Mobile Phase B: 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid.[7]
-
Gradient: Optimized to retain and separate leucine from isomers.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
DL-Leucine-d7: Precursor Ion (Q1) m/z 139.2 → Product Ion (Q2) m/z 93.0
-
Internal Standard (¹³C₆,¹⁵N-L-Leucine): Precursor Ion (Q1) m/z 138.1 → Product Ion (Q2) m/z 92.1 (Note: Transitions should be empirically optimized).[21]
-
Caption: LC-MS/MS sample preparation and analysis workflow.
Protocol 2: Derivatization-Based GC-MS Method
This protocol employs propyl chloroformate derivatization, a robust method for preparing amino acids for GC-MS analysis.[5][14]
1. Sample Preparation: Derivatization
-
To a 2 mL glass vial, add 100 µL of human plasma sample, calibrator, or QC sample.
-
Add the internal standard (e.g., a different deuterated amino acid not present in the sample or a ¹³C-labeled leucine).
-
Add 200 µL of 1 M NaOH, 80 µL of pyridine in 1-propanol (1:3, v/v) and vortex for 1 minute.
-
Add 200 µL of propyl chloroformate in chloroform (1:9, v/v) and vortex for 1 minute.[22]
-
Allow the mixture to stand for 2.5 minutes for the reaction to complete.
-
Centrifuge for 1 minute at 13,500 rpm.
-
Transfer the bottom organic layer to a GC vial with a microinsert.
2. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Low-polarity capillary column (e.g., ZB-AAA 10m x 0.25mm).[22]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Start at 110°C, then ramp to 320°C at 30°C/min.[22]
-
Injector Temperature: 250°C
-
Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI).
-
MS Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z):
-
Propyl Chloroformate Derivatized Leucine: m/z 172[5]
-
Propyl Chloroformate Derivatized Leucine-d7: m/z 178 (or other characteristic fragment) (Note: Ions must be confirmed by analyzing the mass spectrum of the derivatized standard).
-
Caption: GC-MS sample preparation and analysis workflow.
The Cross-Validation Protocol: Bridging the Methodologies
To ensure the interchangeability of data from the LC-MS/MS and GC-MS methods, a formal cross-validation study is essential.[5]
1. Study Design
-
Select a minimum of 20 unique study samples (e.g., human plasma from a pharmacokinetic study).
-
The concentration range of these samples should span the analytical range of both methods.
-
Analyze each sample in triplicate using both the validated LC-MS/MS method and the validated GC-MS method.
2. Data Analysis and Acceptance Criteria
-
Calculate the mean concentration for each sample from both methods.
-
For each sample, calculate the percentage difference between the mean results of the two methods: %Difference = [(Conc_Method_A - Conc_Method_B) / Mean(Conc_A, Conc_B)] * 100
-
Acceptance Criteria:
-
The percentage difference for at least two-thirds (67%) of the samples should be within ±20%.
-
A correlation plot of the results from the two methods should be generated. The coefficient of determination (R²) should be ≥ 0.90.
-
Caption: Logical flow of the cross-validation process.
Table 3: Hypothetical Cross-Validation Data
| Sample ID | LC-MS/MS Result (µM) | GC-MS Result (µM) | Mean (µM) | % Difference |
| 1 | 10.5 | 11.0 | 10.75 | -4.65% |
| 2 | 25.2 | 23.9 | 24.55 | 5.30% |
| 3 | 51.0 | 55.1 | 53.05 | -7.73% |
| 4 | 98.7 | 105.2 | 101.95 | -6.38% |
| 5 | 152.3 | 145.8 | 149.05 | 4.36% |
| ... | ... | ... | ... | ... |
| 20 | 480.1 | 501.5 | 490.8 | -4.36% |
Conclusion and Expert Recommendations
Both LC-MS/MS and GC-MS are powerful, reliable techniques for the quantification of DL-Leucine-d7 in biological matrices.
-
For high-throughput screening and large sample sets , the LC-MS/MS method is generally preferable due to its simpler, faster sample preparation and direct analysis capabilities.
-
GC-MS remains an excellent, robust alternative, particularly in laboratories where GC-MS expertise and instrumentation are already well-established. The necessity of derivatization, however, makes it less suited for very large-scale studies compared to modern LC-MS/MS approaches.
The ultimate choice of methodology may depend on available instrumentation, laboratory expertise, and specific study requirements. Regardless of the chosen primary method, conducting a rigorous cross-validation as outlined in this guide is not merely a suggestion but a scientific necessity when data from different analytical platforms must be compared. This ensures the long-term integrity and defensibility of the research, providing a solid foundation for critical decisions in drug development and scientific discovery.
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A Senior Application Scientist's Guide to Isotopic Labeling: Comparing DL-Leucine-d7 (iso-propyl-d7) with Other Common Isotopologues
For correspondence with the author, please direct inquiries to our technical support team.
Abstract
Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise quantification of proteins, metabolites, and their turnover rates. Leucine, an essential amino acid, is a frequent choice for metabolic labeling due to its high abundance in proteins. This guide provides an in-depth comparison of DL-Leucine-d7 (specifically labeled on the iso-propyl group) with other commonly used isotopic labels for leucine, including deuterium (d3, d10), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) variants. We will explore the nuanced advantages and disadvantages of each label, grounded in experimental data and field-proven insights, to assist researchers in selecting the optimal tracer for their specific application, be it mass spectrometry-based proteomics, NMR spectroscopy, or metabolic flux analysis.
Introduction: The Rationale for Isotopic Labeling with Leucine
The principle of isotopic labeling is elegantly simple: introduce a "heavy" version of a molecule into a biological system and track its incorporation into newly synthesized macromolecules.[1] This allows for the differentiation and relative quantification of molecules from different states (e.g., treated vs. untreated cells). Leucine is an excellent candidate for such studies because it is an essential amino acid, meaning cells must acquire it from the culture medium, ensuring efficient and predictable incorporation into the proteome.[2] Furthermore, its catabolism is a well-characterized, rate-limiting process, providing valuable insights into metabolic pathways.[3]
The choice of isotopic label, however, is far from simple. It significantly impacts experimental design, data quality, and interpretation. Factors such as mass shift, metabolic stability, potential for isotopic effects, and the analytical platform used must be carefully considered.
A Deep Dive into DL-Leucine-d7 (iso-propyl-d7)
DL-Leucine-d7, with seven deuterium atoms replacing hydrogens on the terminal iso-propyl group, is a specialized isotopic label with distinct characteristics.
-
Structure: (CD₃)₂CDCH₂CH(NH₂)COOH[4]
-
Mass Shift: +7 Da
The key feature of this isotopologue is the placement of the deuterium labels. The C-D bond is stronger than the C-H bond, making these labels highly stable and less susceptible to exchange or loss during metabolic processes.[5] Placing the seven deuterium atoms on the iso-propyl group, which is distal to the sites of enzymatic action during the initial stages of leucine catabolism (transamination), further enhances its metabolic stability.
Advantages of DL-Leucine-d7:
-
Significant Mass Shift: A +7 Da shift provides a clear separation from the unlabeled (light) counterpart in a mass spectrometer, simplifying data analysis and reducing spectral overlap.
-
High Metabolic Stability: The deuterium labels on the iso-propyl group are not readily lost during transamination, the first step in leucine degradation, ensuring the label remains intact on the leucine backbone for accurate protein turnover studies.
-
Reduced Isotopic Effect in Some Applications: While deuterium labeling can sometimes cause chromatographic shifts, the specific placement on the iso-propyl group may have a less pronounced effect compared to labeling closer to the chiral center.
Limitations:
-
Potential for Chromatographic Isotope Effects: Deuterated compounds can sometimes exhibit different retention times in liquid chromatography (LC) compared to their non-deuterated analogs.[6][7] This "isotope effect" can complicate quantification if the light and heavy peptide peaks are not adequately integrated.
-
Cost and Availability: Highly deuterated and specifically labeled compounds can be more expensive than those with fewer labels or those labeled with ¹³C or ¹⁵N.
Comparative Analysis of Leucine Isotopologues
The selection of an isotopic label is a critical decision that should be tailored to the specific research question and analytical method. Below is a detailed comparison of DL-Leucine-d7 with other common leucine labels.
Deuterium (²H) Labels: d3 vs. d7 vs. d10
Deuterium is a cost-effective and common choice for labeling. However, the number and position of deuterium atoms matter significantly.
| Feature | L-Leucine-d3 (5,5,5-D₃) | DL-Leucine-d7 (iso-propyl-d7) | L-Leucine-d10 |
| Mass Shift | +3 Da | +7 Da | +10 Da |
| Typical Labeling Position | Methyl group on the isobutyl side chain | Iso-propyl group | Fully deuterated |
| Metabolic Stability | Generally high | Very high | High, but potential for back-exchange in some positions |
| Chromatographic Isotope Effect | Can be present, but often minimal[8] | Moderate, requires careful chromatographic optimization[6][9] | More pronounced due to the higher number of deuterium atoms |
| Primary Application | Proteomics, metabolic studies | Proteomics, Metabolomics, Biomolecular NMR[4][10] | Internal standards in quantitative mass spectrometry |
| Key Advantage | Cost-effective, sufficient mass shift for many applications | Large, unambiguous mass shift | Largest mass shift, useful for avoiding spectral overlap |
| Key Disadvantage | Smaller mass shift can lead to isotopic envelope overlap with complex peptides | Higher cost, more pronounced isotope effect than d3 | Highest potential for chromatographic separation from the light form |
Expert Insight: For most routine quantitative proteomics experiments using high-resolution mass spectrometers, a d3 label provides a sufficient mass shift and is often more cost-effective. However, when analyzing complex samples or PTMs where the light and heavy isotopic envelopes might overlap, the larger +7 Da shift of Leucine-d7 offers a distinct advantage by providing cleaner, more easily quantifiable data. The use of d10 is typically reserved for applications requiring a very large mass separation, such as use as an internal standard where complete baseline resolution from the analyte is desired.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labels
¹³C and ¹⁵N are heavier, stable isotopes that are incorporated into the carbon backbone and amino group of leucine, respectively.
| Feature | L-Leucine-¹³C₆ | L-Leucine-¹⁵N₁ | L-Leucine-¹³C₆,¹⁵N₁ |
| Mass Shift | +6 Da | +1 Da | +7 Da |
| Labeling Position | All 6 carbon atoms | The nitrogen atom of the amino group | All 6 carbons and 1 nitrogen |
| Metabolic Stability | Extremely high; the label is integral to the molecule's backbone | High, but potential for loss during transamination reactions | Extremely high |
| Chromatographic Isotope Effect | Negligible[11] | Negligible | Negligible |
| Primary Application | Metabolic Flux Analysis (MFA), SILAC proteomics[12][13] | Tracing nitrogen metabolism, protein turnover studies[3] | SILAC proteomics, providing a +7 Da shift with minimal isotope effect |
| Key Advantage | Traces carbon flow through metabolic pathways; no chromatographic shift | Allows for specific tracking of nitrogen fate | Combines a significant mass shift with negligible chromatographic effects |
| Key Disadvantage | Higher cost than deuterium labels | Small mass shift can be challenging to resolve in some instruments | Highest cost among the common labels |
Expert Insight: The most significant advantage of ¹³C and ¹⁵N labels is the near-absence of a chromatographic isotope effect.[11] This makes them the "gold standard" for precise and accurate quantification in LC-MS, as the light and heavy peptide pairs co-elute perfectly. L-Leucine-¹³C₆ is particularly powerful for Metabolic Flux Analysis (MFA), as it allows researchers to trace the carbon atoms from leucine as they are incorporated into other metabolites, providing a detailed map of cellular metabolism.[12][14][15] For standard SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) proteomics, a combination of labeled Arginine and Lysine is most common, but when Leucine is used, the ¹³C₆,¹⁵N₁ variant is an excellent choice, offering the same +7 Da shift as Leucine-d7 but without the potential for chromatographic separation issues.
Application-Specific Recommendations
Quantitative Proteomics (e.g., SILAC)
For general quantitative proteomics, the choice often comes down to a balance of cost and the need to avoid analytical artifacts.
-
Recommendation: For most SILAC experiments, L-Leucine-¹³C₆,¹⁵N₁ is the preferred choice due to its negligible isotope effect, ensuring the highest quantitative accuracy.[16] If budget is a primary concern, L-Leucine-d3 is a viable alternative, provided the mass spectrometer has sufficient resolution. DL-Leucine-d7 should be considered when a larger mass shift is necessary to avoid spectral overlap and when the chromatographic method can be optimized to co-elute the light and heavy pairs.
Caption: A typical SILAC experimental workflow.
Metabolic Flux Analysis (MFA)
MFA requires tracing the core atoms of a metabolite through biochemical pathways.
-
Recommendation: L-Leucine-¹³C₆ is the unequivocal choice for this application.[12][13] Deuterium labels are unsuitable as they do not trace the carbon backbone, which is the primary interest in MFA.
NMR Spectroscopy
NMR applications have different requirements, often leveraging the properties of deuterium to simplify complex spectra.
-
Recommendation: DL-Leucine-d7 or other selectively deuterated leucines are highly valuable in NMR studies of proteins.[17][18][19] By replacing protons with "NMR-silent" deuterium, the ¹H-NMR spectra are significantly simplified, allowing researchers to resolve and assign signals from the remaining protons.[20] Perdeuteration (d10) can also be used, but selective labeling like d7 often provides a better balance by retaining key proton signals for structural analysis (e.g., NOE measurements).
Caption: Decision tree for selecting the optimal leucine isotopic label.
Experimental Protocol: SILAC using L-Leucine-d7
This protocol provides a framework for a standard SILAC experiment comparing two cell states.
Self-Validation and QC: The protocol includes a crucial step (Step 6) to verify >95% incorporation of the heavy label before starting the experiment. This is non-negotiable for accurate quantification.
Methodology:
-
Cell Line Selection: Choose a cell line that is auxotrophic for leucine (cannot synthesize it). Most commonly used cell lines are suitable.
-
Media Preparation: Prepare SILAC DMEM/RPMI medium lacking natural leucine. Supplement one batch with "light" L-Leucine and the other with "heavy" L-Leucine-d7 to normal physiological concentrations (e.g., ~0.8 mM). Add 10% dialyzed fetal bovine serum to both.
-
Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[21][22]
-
Experimental Treatment: Once adapted, apply the experimental treatment (e.g., drug stimulation) to one of the cell populations. The other population serves as the control.
-
Harvesting and Mixing: After treatment, harvest the "light" and "heavy" cell populations. Count the cells accurately and mix them in a 1:1 ratio.
-
Incorporation Check (QC Step): Before proceeding with the main samples, take a small aliquot of the "heavy" labeled cells, extract proteins, digest them with trypsin, and analyze by LC-MS. Confirm that the incorporation of L-Leucine-d7 is >95% by examining the isotopic envelopes of several leucine-containing peptides.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Quantify the total protein concentration (e.g., using a BCA assay). Perform in-solution or in-gel digestion of the protein mixture with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-LC system.
-
Data Analysis: Use a software package capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer). The software will identify peptide pairs differing by 7 Da (or multiples thereof) and calculate the heavy/light intensity ratio for each protein, representing its relative abundance between the two conditions.
Conclusion
The choice of an isotopic label for leucine is a multifaceted decision that requires a deep understanding of the interplay between the label's physicochemical properties, the biological question, and the analytical platform. DL-Leucine-d7 (iso-propyl-d7) offers a robust and stable label with a significant mass shift, making it an excellent tool for quantitative proteomics and NMR-based structural biology. However, researchers must be mindful of potential chromatographic isotope effects. For applications demanding the highest quantitative fidelity in LC-MS, such as metabolic flux analysis or high-precision proteomics, ¹³C-labeled variants remain the superior, albeit more costly, choice. By carefully weighing the considerations outlined in this guide, researchers can confidently select the optimal isotopic tool to power their scientific discoveries.
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Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Available at: [Link]
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Available at: [Link]
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Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology. Available at: [Link]
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. Available at: [Link]
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Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. PubMed. Available at: [Link]
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1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids. PubMed. Available at: [Link]
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Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. Available at: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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Deuterium Labelling in NMR Structural Analysis of Larger Proteins. PubMed. Available at: [Link]
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Isotope-labeled amino acids and compounds for NMR studies. NMR-BIO. Available at: [Link]
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Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. Available at: [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]
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13C-based metabolic flux analysis. Nature Protocols. Available at: [Link]
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Regulation of leucine metabolism in man: a stable isotope study. Science. Available at: [Link]
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A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Metabolism. Available at: [Link]
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A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. Available at: [Link]
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Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. Journal of Lipid Research. Available at: [Link]
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Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research. Available at: [Link]
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Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics. Available at: [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]
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The Analytical Rigor of Isotope Dilution: A Comparative Guide to DL-Leucine-d7 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and compensate for variability throughout the analytical workflow.[1][2][3] This guide provides an in-depth technical comparison of DL-Leucine-d7 (iso-propyl-d7) as an internal standard for the quantification of leucine, weighing its performance against other common alternatives and providing the rationale behind experimental choices to ensure scientific integrity.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
The fundamental principle of using an internal standard is to add a known quantity of a substance that is chemically and physically similar to the analyte to all samples, including calibrators and quality controls, prior to sample processing.[2] This allows for the normalization of the analyte's response, thereby correcting for variations that can occur during sample extraction, handling, and instrument analysis, such as matrix effects (ion suppression or enhancement).[1][2] An ideal SIL-IS co-elutes with the analyte, experiences the same ionization efficiency, and thus provides the most accurate correction.[1]
DL-Leucine-d7: A Deuterated Workhorse
DL-Leucine-d7, with deuterium atoms labeling the iso-propyl group, is a commonly used internal standard for the quantification of leucine isomers. Its popularity stems from a balance of cost-effectiveness and performance. Deuterium-labeled standards are generally less expensive to synthesize than their ¹³C or ¹⁵N counterparts.[3]
Chemical Structure and Isotopic Labeling
The deuterium atoms in DL-Leucine-d7 are placed on the terminal methyl groups and the tertiary carbon of the iso-propyl side chain. This positioning is crucial as these C-D bonds are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions.[4]
A Head-to-Head Comparison: DL-Leucine-d7 vs. ¹³C,¹⁵N-Leucine
While DL-Leucine-d7 is a viable option, it is essential to understand its potential limitations in comparison to uniformly labeled ¹³C or ¹⁵N alternatives, such as L-Leucine-¹³C₆,¹⁵N.
| Feature | DL-Leucine-d7 (iso-propyl-d7) | L-Leucine-¹³C₆,¹⁵N | Rationale and In-Depth Explanation |
| Cost-Effectiveness | Generally more affordable. | Typically more expensive. | The synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating ¹³C and ¹⁵N throughout the carbon skeleton and at the nitrogen position.[3] |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect). | Near-perfect co-elution with the native analyte. | The difference in bond strength between C-H and C-D can lead to a chromatographic isotope effect, where the deuterated standard may elute slightly earlier or later than the unlabeled analyte.[2][5] This can be problematic if the elution occurs in a region of variable matrix effects, potentially compromising accurate correction. ¹³C and ¹⁵N labeling results in a negligible difference in physicochemical properties, ensuring better co-elution.[1][3] |
| Isotopic Stability | Generally stable, but potential for back-exchange in harsh conditions. Labeling on the iso-propyl group is considered a stable position. | Highly stable with no risk of isotopic exchange. | The C-D bond is slightly weaker than the C-H bond, and while exchange is unlikely for aliphatic deuterons, it's a theoretical consideration under certain conditions. ¹³C and ¹⁵N are integrated into the molecular backbone and are not susceptible to exchange.[4] |
| Mass Difference | +7 Da | +7 Da (for ¹³C₆,¹⁵N) | A sufficient mass difference (typically ≥3 Da) is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both options provide an adequate mass shift.[1] |
| In-Source Fragmentation/Metabolism | The C-D bond is stronger than the C-H bond, which can potentially alter fragmentation patterns or metabolic rates if the labeled position is involved. | Minimal to no effect on fragmentation or metabolism. | The kinetic isotope effect can influence reactions where a C-H (or C-D) bond is broken. While less of a concern for an internal standard in a well-validated method, it's a factor to consider. ¹³C and ¹⁵N labeling does not significantly alter bond energies. |
Key Takeaway: For routine analyses where the highest level of accuracy is paramount and budget allows, L-Leucine-¹³C₆,¹⁵N is the superior choice due to its near-perfect co-elution and absolute isotopic stability. However, for many applications, a well-validated method using DL-Leucine-d7 can provide accurate and precise results, making it a cost-effective and reliable option.
Experimental Protocol: Validation of a Bioanalytical Method Using DL-Leucine-d7
This section outlines a robust, self-validating protocol for the quantification of D- and L-leucine in human plasma using DL-Leucine-d7 as the internal standard. This protocol is adapted from established methodologies.[6][7]
Materials and Reagents
-
Analytes: D-Leucine, L-Leucine
-
Internal Standard: DL-Leucine-d7 (iso-propyl-d7)
-
Matrix: Human plasma (K₂EDTA)
-
Reagents: Methanol, Acetonitrile, Formic acid, Ammonium formate (all LC-MS grade)
-
Solid-Phase Extraction (SPE): Cationic exchange cartridges
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Leucine, L-Leucine, and DL-Leucine-d7 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the DL-Leucine-d7 primary stock solution with methanol:water (50:50, v/v).
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of blank human plasma, add the appropriate amount of working standard solution (for calibrators and QCs) and 10 µL of the internal standard working solution. For unknown samples, add 10 µL of IS working solution to 100 µL of the sample.
-
Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Conditioning: Condition the cationic exchange SPE cartridges with methanol followed by water.
-
Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with water followed by methanol.
-
Elution: Elute the analytes and internal standard with 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation.
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, ammonium formate, and formic acid.[6][7]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[8]
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: A streamlined workflow for the quantification of leucine in plasma using DL-Leucine-d7.
Decision Logic for Internal Standard Selection
Caption: A decision tree for selecting the appropriate leucine internal standard.
Conclusion and Recommendations
The selection of an internal standard is a nuanced decision that balances analytical requirements with practical considerations. DL-Leucine-d7 (iso-propyl-d7) serves as a robust and cost-effective internal standard for the quantitative analysis of leucine. Its primary potential drawback, the chromatographic isotope effect, can be mitigated through careful method development and rigorous validation. For assays demanding the utmost in accuracy and where budget is less of a constraint, ¹³C,¹⁵N-labeled leucine is the superior choice, as it virtually eliminates the risk of chromatographic separation from the native analyte and offers unparalleled isotopic stability. Ultimately, the fitness-for-purpose of the chosen internal standard must be demonstrated through comprehensive validation, ensuring the generation of reliable and defensible bioanalytical data.
References
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Hasegawa, H., et al. (2000). Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis. Drug Metabolism and Disposition, 28(8), 920-924. Retrieved from [Link]
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Matthews, D. E., et al. (1980). Measurement of Leucine Metabolism in Man From a Primed, Continuous Infusion of L-[1-3C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. Retrieved from [Link]
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Schwenk, W. F., et al. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical Mass Spectrometry, 12(8), 432-436. Retrieved from [Link]
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Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(28), 8497-8506. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers. FDA. Retrieved from [Link]
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Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
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Kuiper, R., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 170, 102293. Retrieved from [Link]
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Klaren, W. D., et al. (2016). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 48(12), 2835-2844. Retrieved from [Link]
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Hachey, D. L., et al. (1996). Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry. Journal of Mass Spectrometry, 31(7), 727-734. Retrieved from [Link]
-
Grabowski, T. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use? ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1940-1947. Retrieved from [Link]
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Permentier, H. P., et al. (2007). CE hydrogen deuterium exchange-MS in peptide analysis. Electrophoresis, 28(1-2), 193-200. Retrieved from [Link]
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Daw, R. C. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. Retrieved from [Link]
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Radu, G. L., et al. (2021). Enantioanalysis of Leucine in Whole Blood Samples Using Enantioselective, Stochastic Sensors. Sensors, 21(11), 3788. Retrieved from [Link]
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Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. ResearchGate. Retrieved from [Link]
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van de Waterbeemd, H., et al. (2022). Hydrogen‐Deuterium Exchange Mass Spectrometry for Molecular Glue Characterization. Advanced Science, 9(28), 2202543. Retrieved from [Link]
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Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6332-6338. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Protein Turnover Measurements with DL-Leucine-d7
For researchers, scientists, and drug development professionals, accurately measuring protein turnover—the fundamental balance of protein synthesis and degradation—is critical for understanding disease mechanisms and therapeutic effects. Metabolic labeling with stable isotopes, coupled with mass spectrometry, stands as a cornerstone technique for these dynamic measurements.[1][2] The choice of isotopic tracer is paramount, directly influencing the accuracy, precision, and ultimately, the reproducibility of the results.[3][4]
This guide provides an in-depth comparison of DL-Leucine-d7 (iso-propyl-d7) as a metabolic tracer for protein turnover studies. We will explore its performance in the context of other common leucine isotopologues, grounding our analysis in established biochemical principles and experimental evidence.
The Principle: Differentiating 'Old' from 'New'
The core of a protein turnover experiment is the ability to distinguish newly synthesized proteins from the pre-existing pool. This is achieved by introducing an essential amino acid containing a "heavy" stable isotope (e.g., ¹³C, ¹⁵N, ²H/D) into the biological system, be it cell culture (in vitro) or a whole organism (in vivo).[5] As new proteins are synthesized, they incorporate this heavy amino acid, resulting in a predictable mass shift that is detectable by a mass spectrometer. By tracking the rate of incorporation of the heavy label over time, we can calculate the fractional synthesis rate (FSR) of individual proteins.[6]
Leucine is an ideal choice for this purpose as it is an essential amino acid—meaning the cell cannot synthesize it de novo—and it is one of the most abundant amino acids in the proteome, ensuring robust detection across a wide range of proteins.[7][8]
A Comparative Overview of Leucine Tracers
The ideal isotopic tracer should be metabolically indistinguishable from its natural counterpart, ensuring it does not perturb the system it is designed to measure. While several leucine isotopologues are available, their subtle differences can have significant implications for experimental reproducibility.
Here, we compare DL-Leucine-d7 against two other common tracers: L-Leucine-¹³C₆ (often considered the gold standard) and L-Leucine-d3.
| Feature | L-Leucine-¹³C₆ | L-Leucine-d3 | DL-Leucine-d7 |
| Isotope | Carbon-13 | Deuterium (²H) | Deuterium (²H) |
| Mass Shift | +6 Da | +3 Da | +7 Da |
| Chiral Purity | L-isomer | L-isomer | Racemic (DL-mixture) |
| Kinetic Isotope Effect | Negligible | Possible, but minor | Possible, potentially higher than d3 |
| Metabolic Fate | Identical to natural leucine | L-isomer identical to natural leucine | L-isomer used in protein synthesis; D-isomer may be metabolized by D-amino acid oxidases[9] |
| Chromatography | Co-elutes with natural leucine | May exhibit slight retention time shift from natural leucine | May exhibit slight retention time shift; potential for chiral separation of D/L isomers |
| Established Use | Gold standard for SILAC/SILAM[10] | Commonly used in metabolic studies | Used in animal turnover studies[7][8] |
In-Depth Analysis of DL-Leucine-d7: Key Considerations for Reproducibility
While studies have successfully used L-Leucine-d7 to measure protein turnover in animal models[7][8], the use of a DL-racemic mixture introduces specific variables that researchers must consider.
A. The "DL" Racemic Mixture
Mammalian protein synthesis exclusively incorporates L-amino acids. The presence of the D-leucine isomer in a DL-mixture means that only 50% of the labeled compound is directly available for protein synthesis. The other 50%, the D-isomer, enters a different metabolic pathway, primarily involving the enzyme D-amino acid oxidase (DAO), which is active in tissues like the kidney and brain.[9] This has two potential consequences:
-
Variable Precursor Enrichment: The metabolism of D-leucine could affect the isotopic enrichment of the true precursor pool (leucyl-tRNA), potentially introducing variability between different cell types or tissues with varying DAO activity.
-
Cellular Stress: High concentrations of D-amino acids can sometimes induce cellular stress, which could theoretically alter protein turnover rates and impact reproducibility.
B. The "d7" Deuterium Label and Kinetic Isotope Effects (KIE)
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can cause molecules with C-D bonds to react more slowly in enzymatic reactions where that bond is cleaved. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[11] While the seven deuterium atoms in DL-Leucine-d7 are on the stable iso-propyl group, which is not directly involved in peptide bond formation, they could subtly influence enzymes involved in leucine transport or charging to tRNA. While often minor, the potential for a KIE introduces a theoretical source of systematic error not present with ¹³C tracers.[9]
Experimental Workflow & Protocol
A robust and reproducible protocol is the foundation of any reliable protein turnover measurement. Below is a validated workflow for an in vitro experiment using DL-Leucine-d7.
Caption: Experimental workflow for protein turnover measurement.
Step-by-Step Protocol: In Vitro Turnover Measurement
-
Cell Culture & Labeling:
-
Culture cells in standard DMEM/RPMI until they reach ~70% confluency.
-
Aspirate the standard medium and wash cells once with sterile PBS.
-
Switch to custom Leucine-free DMEM, supplemented with dialyzed fetal bovine serum.
-
Add the heavy label, DL-Leucine-d7 , to a final concentration that matches the original medium (e.g., 0.8 mM for DMEM).
-
Self-Validation: At T=0 and each subsequent time point, collect a small aliquot of the medium to verify the isotopic enrichment of the free leucine via LC-MS.
-
-
Cell Harvest & Lysis:
-
At each time point (e.g., 0, 2, 4, 8, 16, 24 hours), wash cells with ice-cold PBS to arrest metabolic activity.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Quantify total protein concentration using a BCA assay to ensure equal loading for downstream processing.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduction: Reduce disulfide bonds with DTT at 56°C.
-
Alkylation: Alkylate cysteine residues with iodoacetamide in the dark.
-
Digestion: Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 StageTips or a similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS.
-
-
Data Acquisition and Analysis:
-
Analyze samples using a high-resolution Orbitrap mass spectrometer.
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, crucially, to quantify the relative intensity of the unlabeled ("light") and d7-labeled ("heavy") peptide pairs at each time point.
-
The fractional synthesis rate (ks) for each protein is determined by fitting the increase in the fraction of heavy label over time to a first-order exponential curve: Fraction Heavy = 1 - e^(-ks*t).
-
The Metabolic Journey of Leucine-d7
Understanding how the tracer is incorporated is key to interpreting the data correctly.
Caption: Metabolic incorporation of DL-Leucine-d7.
Conclusion and Recommendations
DL-Leucine-d7 is a viable and demonstrated tracer for measuring protein turnover. Its high degree of deuteration provides a clear +7 Da mass shift, which is easily resolved by modern mass spectrometers.
However, for studies demanding the highest level of precision and reproducibility, researchers must be aware of the potential confounding variables introduced by this specific reagent:
-
The Racemic Mixture: The primary concern is the use of a DL-mixture. The differential fate of the D-isomer could introduce variability, especially when comparing systems with different D-amino acid oxidase activities.
-
Kinetic Isotope Effects: While likely small, the potential for KIEs from heavy deuteration exists, which could introduce a systematic bias compared to ¹³C-labeling.
Senior Scientist Recommendation:
-
For general-purpose turnover studies, particularly in well-characterized in vitro systems, DL-Leucine-d7 is a cost-effective and suitable option.
-
For studies where maximal reproducibility is paramount—such as comparing subtle turnover differences between drug treatments or in sensitive primary cell models—the use of chirally pure L-Leucine-¹³C₆ is recommended. It eliminates the uncertainties associated with D-isomer metabolism and kinetic isotope effects, providing the most direct and theoretically sound measure of protein synthesis.
-
Regardless of the tracer chosen, implementing self-validating steps, such as measuring precursor pool enrichment and ensuring consistent sample processing, is the most critical factor for achieving reproducible results.[12]
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Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. Journal of Proteome Research. [Link]
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A Comparative Guide to DL-Leucine-d7 (iso-propyl-d7) in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological processes. Among these, deuterium-labeled amino acids, such as DL-Leucine-d7 (iso-propyl-d7), have emerged as a powerful tracer for investigating protein synthesis, amino acid metabolism, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of DL-Leucine-d7 with other commonly used isotopic labels, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their study designs.
The Scientific Imperative for Isotopic Tracers in Leucine Metabolism
Leucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a key signaling molecule that activates the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[1][2] Given its pivotal role, accurately tracing the metabolic fate of leucine in vivo is crucial for understanding a wide range of physiological and pathological states. Stable isotope tracers, which are non-radioactive and safe for human studies, allow for the precise tracking of molecules through metabolic pathways.[3]
DL-Leucine-d7: A Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic label for leucine—primarily deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—depends on the specific research question, the analytical platform available, and the desired experimental outcomes. DL-Leucine-d7, with its seven deuterium atoms on the iso-propyl group, offers a significant mass shift, making it readily distinguishable in mass spectrometry (MS) based analyses.
Head-to-Head Comparison: Deuterium vs. Carbon-13 vs. Nitrogen-15 Labeling
| Feature | DL-Leucine-d7 (Deuterium) | ¹³C-Leucine | ¹⁵N-Leucine |
| Mass Shift | +7 Da | Variable (typically +6 for U-¹³C₆) | +1 Da (for ¹⁵N₁) |
| Natural Abundance | Low (~0.015%) | High (~1.1%) | Low (~0.37%) |
| Cost | Generally lower than ¹³C | Higher | Moderate |
| Kinetic Isotope Effect (KIE) | Possible, can affect metabolic rates | Minimal | Minimal |
| Primary Applications | Metabolic tracing, protein synthesis, pharmacokinetics | Metabolic flux analysis, quantitative proteomics (SILAC) | Protein turnover, nitrogen metabolism |
| Analytical Considerations | Potential for chromatographic shift from unlabeled form | Co-elutes with unlabeled form | Co-elutes with unlabeled form |
Causality Behind Experimental Choices:
-
Mass Shift and Sensitivity: The substantial +7 Da mass shift of DL-Leucine-d7 provides a clear and distinct signal from the endogenous, unlabeled leucine, minimizing spectral overlap and enhancing detection sensitivity in complex biological matrices.[4] This is particularly advantageous in studies where the tracer concentration is low relative to the endogenous pool.
-
Cost-Effectiveness: Deuterium is often a more economical choice for isotopic labeling compared to ¹³C, making DL-Leucine-d7 a cost-effective option for large-scale or long-term studies.[5]
-
Kinetic Isotope Effect (KIE): The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes lead to a kinetic isotope effect, where deuterated compounds are metabolized at a slower rate.[6] While this can be a confounding factor in some metabolic studies, it is also a property that can be exploited in drug development to improve the pharmacokinetic profiles of drug candidates.
-
Metabolic Fate and Isotope Scrambling: Deuterium labels on the stable iso-propyl group of leucine are less prone to metabolic exchange or "scrambling" compared to labels on other positions of the amino acid. This ensures that the isotopic signature remains intact as the leucine molecule is incorporated into proteins or metabolized.
Applications of DL-Leucine-d7 in Research
Measuring Muscle Protein Synthesis
A primary application of labeled leucine is the measurement of muscle protein synthesis (MPS) rates, a key indicator of muscle health and response to interventions such as exercise and nutrition.
A study directly comparing a deuterated leucine tracer (d9-leucine, which is metabolically converted from d10-leucine) with the commonly used ¹³C₆-phenylalanine tracer for measuring MPS in humans found that the blood-to-muscle fluid amino acid enrichment ratio was closer to unity for the deuterated leucine tracer.[7][8] This suggests that blood enrichment of d9-leucine provides a more accurate representation of the precursor pool for muscle protein synthesis than blood enrichment of ¹³C₆-phenylalanine.[7][8]
Performance Data Comparison:
| Tracer | Blood-to-Muscle Fluid Enrichment Ratio (Basal) | Blood-to-Muscle Fluid Enrichment Ratio (Amino Acid Infusion) |
| d9-Leucine | 1.5 ± 0.1 | 1.1 ± 0.1 |
| ¹³C₆-Phenylalanine | 2.5 ± 0.1 | 1.2 ± 0.1 |
Data adapted from Katsanos et al. (2015).[7][8]
This data indicates that the enrichment of deuterated leucine in the blood more closely reflects its enrichment in the muscle tissue, which is the direct precursor pool for protein synthesis. This reduces the need for invasive muscle biopsies to determine the precursor enrichment, a significant advantage in clinical research.[7]
Pharmacokinetic and Drug Metabolism Studies
The use of deuterium-labeled compounds is a well-established strategy in drug discovery and development to investigate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[5] DL-Leucine-d7 can be used as an internal standard in quantitative bioanalytical assays to determine the concentration of unlabeled leucine or leucine-containing drugs in biological samples with high precision and accuracy.[4]
Furthermore, the deliberate introduction of deuterium at metabolically labile positions of a drug molecule can slow down its metabolism, a strategy known as the "deuterium switch," which can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[6]
Experimental Workflows and Protocols
Measurement of Muscle Protein Synthesis Rate Using DL-Leucine-d7 Infusion
This protocol outlines a typical experimental workflow for measuring muscle protein synthesis in human subjects using a primed, constant infusion of L-Leucine-d7.
Caption: Experimental workflow for measuring muscle protein synthesis.
Step-by-Step Methodology:
-
Subject Preparation: Subjects typically fast overnight to reach a basal metabolic state.
-
Baseline Sampling: A baseline blood sample is collected before the infusion begins to determine the natural isotopic abundance of leucine.
-
Tracer Infusion: A "primed" dose of L-Leucine-d7 is administered intravenously to rapidly achieve a steady-state enrichment in the blood, followed by a continuous infusion for a set period (e.g., 3-4 hours).
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals throughout the infusion. Muscle biopsies are typically taken at the beginning and end of the steady-state period.
-
Sample Processing: Plasma is separated from the blood samples. Both plasma and muscle tissue samples are processed to extract free amino acids and protein-bound amino acids.
-
Mass Spectrometry Analysis: The isotopic enrichment of L-Leucine-d7 in the plasma (as a surrogate for the precursor pool) and in the muscle protein is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A common precursor-to-product ion transition for DL-leucine-d7 is m/z 139.2 > 93.0.[4]
-
Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) / t * 100
Where:
-
E_protein is the change in L-Leucine-d7 enrichment in muscle protein between the two biopsies.
-
E_precursor is the average L-Leucine-d7 enrichment in the plasma (or muscle free amino acid pool) during the steady-state period.
-
t is the time in hours between the two biopsies.
-
Investigating mTOR Signaling Pathway Activation
Leucine is a potent activator of the mTOR signaling pathway, which plays a critical role in protein synthesis.[1] DL-Leucine-d7 can be used as a tool to study the dynamics of this pathway.
Caption: Leucine-mediated activation of the mTOR signaling pathway.
By treating cells or tissues with DL-Leucine-d7 and subsequently performing quantitative proteomics or Western blotting for key phosphorylated proteins (e.g., p-mTOR, p-p70S6K1, p-4E-BP1), researchers can assess the activation state of the mTOR pathway in response to a known amount of leucine tracer.
Conclusion and Future Directions
DL-Leucine-d7 (iso-propyl-d7) is a versatile and cost-effective stable isotope tracer with broad applications in metabolic research and drug development. Its distinct mass shift and the relative stability of the deuterium label make it an excellent choice for measuring protein synthesis, conducting pharmacokinetic studies, and serving as an internal standard in quantitative mass spectrometry. While the potential for a kinetic isotope effect should be considered in the experimental design and data interpretation, this property can also be leveraged to modulate drug metabolism.
Future research will likely see the expanded use of DL-Leucine-d7 in combination with other "omics" technologies, such as metabolomics and proteomics, to provide a more comprehensive and dynamic view of cellular and whole-body metabolism in health and disease. The continued development of high-resolution mass spectrometry will further enhance the utility of deuterium-labeled tracers in unraveling the complexities of biological systems.
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- de Boer, A., et al. (1995). 15N-leucine and 15N-isoleucine isotope dilution techniques versus the 15N-isotope dilution technique for determining the recovery of endogenous protein and amino acids in digesta collected from the distal ileum in pigs. The Journal of nutrition, 125(12), 2947-2956. [https://academic.oup.com/jn/article-abstract/125/12/2947/4724838]
- Payne, J. R., et al. (2013). Activation of the mTOR signaling pathway by L-leucine in 5q- syndrome and other RPS14-deficient erythroblasts. Leukemia, 27(8), 1760-1763. [https://www.
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- Nutraceuticals World. (2021, August 19). Study Finds Specific Form of Leucine to Have Superior Benefits. Retrieved from [https://www.nutraceuticalsworld.com/contents/view_breaking-news/2021-08-19/study-finds-specific-form-of-leucine-to-have-superior-benefits/]
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Benchmarking DL-Leucine-d7: A Guide to Achieving Uncompromising Accuracy in Quantitative Bioanalysis
In the landscape of biomedical research and drug development, the precise quantification of amino acids is not merely a technical exercise; it is foundational to unraveling complex biological processes, from metabolic flux and protein turnover to the development of novel therapeutics.[1][2][3] Leucine, an essential branched-chain amino acid, is of particular interest due to its pivotal role in activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[3] Consequently, the ability to measure its concentration with unerring accuracy in complex biological matrices is paramount.
This guide provides an in-depth technical comparison of DL-Leucine-d7 (iso-propyl-d7) against other common quantification standards. Moving beyond a simple catalog of options, we will explore the fundamental principles that govern analytical robustness and demonstrate why stable isotope-labeled internal standards (SIL-ISs), and specifically DL-Leucine-d7, represent the gold standard for mass spectrometry-based quantification.[4][5][6]
The Cornerstone of Quantitative Accuracy: Isotope Dilution Mass Spectrometry
At the heart of high-precision bioanalysis is the technique of isotope dilution mass spectrometry (IDMS). This method relies on the introduction of a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest stage of preparation.[1][7] This "ideal" internal standard, being chemically and physically almost identical to the endogenous analyte, co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer.[8][9] The ratio of the mass spectrometer's response to the analyte and the internal standard is then used for quantification, effectively nullifying variations that would otherwise compromise the accuracy of the results.[10]
The choice of an internal standard is, therefore, a critical decision that dictates the reliability of the entire analytical method.[4][6]
A Deep Dive into DL-Leucine-d7 (iso-propyl-d7)
DL-Leucine-d7 is a synthetic version of leucine where seven hydrogen atoms on the iso-propyl group have been replaced with their heavier isotope, deuterium.[11] This substitution results in a mass shift of +7 atomic mass units, allowing it to be easily distinguished from endogenous leucine by a mass spectrometer.
Key Properties of DL-Leucine-d7:
| Property | Specification | Source |
| Chemical Name | DL-2-Amino-4-methyl-d3-pentanoic-4,5,5,5-d4 acid | |
| CAS Number | 259225-40-6 | [11] |
| Molecular Formula | C6H6D7NO2 | |
| Molecular Weight | 138.22 g/mol | [11] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Mass Shift | M+7 |
The high isotopic purity of commercially available DL-Leucine-d7 is crucial, as it minimizes any potential for isotopic interference with the analyte signal. The M+7 mass shift provides a clear separation from the natural isotopic distribution of unlabeled leucine, ensuring unambiguous detection.
Comparative Analysis of Quantification Standards
The selection of an internal standard is a choice between varying degrees of analytical compromise. Here, we benchmark DL-Leucine-d7 against other commonly employed standards.
Stable Isotope-Labeled (SIL) Analogs: The Premier Class
SIL-ISs are unequivocally the preferred choice for quantitative mass spectrometry.[5][6][9] Within this class, there are subtle but important distinctions.
| Standard | Structure | Key Advantages | Potential Considerations |
| DL-Leucine-d7 (iso-propyl-d7) | (CD3)2CDCH2CH(NH2)COOH | Near-identical physicochemical properties to leucine. Co-elutes chromatographically. Corrects for matrix effects, extraction recovery, and ionization variability.[5][6] | The use of a racemic mixture (DL) is suitable for quantifying total leucine. For stereospecific analysis, an enantiomerically pure standard (L-Leucine-d7) would be required.[12] |
| L-Leucine-d10 | C6H3D10NO2 | Similar to d7, offers a larger mass shift (M+10), which can be beneficial in avoiding spectral crosstalk. | |
| L-Leucine-13C6,15N | 13C6H13(15N)O2 | 13C and 15N labels are generally considered more stable than deuterium, with a lower risk of isotopic exchange during sample preparation or ionization.[5] |
Verdict: DL-Leucine-d7 is an excellent choice for the accurate quantification of total leucine. For applications requiring the highest level of confidence, 13C and 15N-labeled standards may offer a marginal advantage in terms of isotopic stability.[5]
Structural Analogs (Non-Isotopic)
Before the widespread availability of SIL-ISs, structural analogs were a common choice. These are molecules with similar chemical structures but are not isotopically labeled.
| Standard | Structure | Key Disadvantages |
| Norleucine | CH3(CH2)3CH(NH2)COOH | Different chemical structure leads to different chromatographic retention times and ionization efficiencies compared to leucine.[13][14] Cannot fully compensate for analyte-specific matrix effects.[14] |
| Norvaline | CH3(CH2)2CH(NH2)COOH | Similar limitations to norleucine.[13] |
Verdict: Structural analogs are a significant compromise. While they can account for some variability, they fail to mimic the analyte's behavior perfectly, leading to reduced accuracy and precision.[6][14] Their use is generally discouraged when a SIL-IS is available.
No Internal Standard (External Calibration)
This approach relies on a calibration curve generated from standards prepared in a clean solvent. It is the most basic method and is fraught with potential for error.
Key Disadvantages:
-
Completely fails to account for sample-specific matrix effects.
-
Does not correct for variations in sample preparation and extraction recovery.
-
Highly susceptible to fluctuations in instrument performance.
Verdict: External calibration is unsuitable for accurate and reliable bioanalysis in complex matrices.
Performance Summary Table
The following table summarizes the expected performance of each class of internal standard based on established analytical principles.[6][15]
| Parameter | DL-Leucine-d7 (SIL-IS) | Structural Analog (e.g., Norleucine) | No Internal Standard |
| Accuracy | Excellent | Moderate to Poor | Poor |
| Precision | Excellent | Moderate | Poor |
| Correction for Matrix Effects | Excellent | Partial | None |
| Correction for Recovery | Excellent | Partial | None |
| Regulatory Acceptance | High | Low | Very Low |
Experimental Workflows and Protocols
To illustrate the practical application and superiority of DL-Leucine-d7, we provide a detailed protocol for the quantification of leucine in human plasma.
Experimental Workflow Diagram
Caption: Workflow for Leucine Quantification using DL-Leucine-d7.
Detailed Protocol: Quantification of Leucine in Human Plasma by LC-MS/MS
1. Preparation of Standards and Internal Standard Working Solution:
-
Prepare a stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 50% methanol in water).
-
Serially dilute the stock solution to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare a working solution of DL-Leucine-d7 at a fixed concentration (e.g., 500 ng/mL) in the same solvent.
2. Sample Preparation:
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Add 10 µL of the DL-Leucine-d7 working solution to all tubes (except for blank matrix samples used to assess interference).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate leucine from other endogenous compounds.
-
Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
Leucine (Analyte): m/z 132.1 -> 86.1
-
DL-Leucine-d7 (IS): m/z 139.1 -> 93.1[12]
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
This self-validating system, where the internal standard is added at the beginning, ensures that any loss or variation during the subsequent steps is accounted for, leading to highly reliable and reproducible results.[16][17][18]
Conclusion and Recommendations
For researchers, scientists, and drug development professionals committed to the highest standards of analytical quality, the choice of an internal standard is a foundational decision. The evidence and established principles of bioanalysis overwhelmingly support the use of stable isotope-labeled internal standards.
DL-Leucine-d7 (iso-propyl-d7) stands as a robust and reliable choice for the accurate quantification of leucine in complex biological matrices. Its near-identical physicochemical properties to the endogenous analyte ensure it effectively corrects for analytical variability, from sample extraction to mass spectrometric detection. While other SIL-ISs with 13C or 15N labels may offer theoretical advantages in isotopic stability, the performance of deuterated standards like DL-Leucine-d7 is well-established and provides the accuracy and precision required for the vast majority of applications.
In contrast, the use of structural analogs or external calibration methods introduces significant and often unpredictable errors, compromising the integrity of the data. Therefore, for any quantitative study where accuracy is paramount, we unequivocally recommend the adoption of a stable isotope-labeled internal standard such as DL-Leucine-d7.
References
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National Institute of Standards and Technology. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. [Link]
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- Murphy, R. C., & Axelsen, P. H. (2011). Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS. Analytical Chemistry, 83(11), 4285-4289.
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- Regan, J. F., & Martin, S. A. (2009). Amino Acid Analysis of Peptides Using Isobaric-Tagged Isotope Dilution LC−MS/MS. Analytical Chemistry, 81(9), 3471-3477.
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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National Genomics Data Center. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link]
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ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use?. [Link]
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IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]
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Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
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A Comparative Guide to the Isotope Effect of Deuterium in DL-Leucine-d7
This guide provides an in-depth comparison of DL-Leucine-d7 (iso-propyl-d7) and its non-deuterated counterpart, DL-Leucine. We will explore the fundamental principles of the deuterium kinetic isotope effect (KIE) and its practical implications in metabolic stability, structural biology, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of deuterated compounds in their work.
The Foundation: Understanding the Deuterium Isotope Effect
The substitution of hydrogen (¹H, or protium) with its heavier, stable isotope deuterium (²H, or D) is the cornerstone of the isotope effect. While chemically identical in terms of their electron cloud, the additional neutron in the deuterium nucleus doubles its mass. This seemingly subtle change has profound consequences for the behavior of molecules in chemical and biological systems.
The core of the phenomenon lies in the strength and vibrational energy of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Due to its greater mass, deuterium vibrates more slowly, resulting in a lower zero-point energy for the C-D bond.[1][2][3] Consequently, more energy is required to break a C-D bond than a C-H bond.
This energy difference manifests as the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered upon isotopic substitution.[3][4] For reactions where C-H bond cleavage is the rate-determining step, substituting hydrogen with deuterium will significantly slow the reaction rate.[4] This principle is the basis for the enhanced metabolic stability often observed in deuterated molecules.[2][][6]
Caption: Zero-point energy (ZPE) difference between C-H and C-D bonds.
Comparative Analysis: DL-Leucine vs. DL-Leucine-d7
Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, metabolism, and cellular signaling.[7][8] By selectively replacing the seven hydrogen atoms on the iso-propyl group with deuterium, DL-Leucine-d7 is created, offering distinct advantages for research and development.
Metabolic Stability
The primary metabolic fate of leucine involves oxidative pathways. The deuteration at the iso-propyl moiety in DL-Leucine-d7 can significantly hinder enzymatic reactions that involve C-H bond cleavage at these positions, a strategy often referred to as a "metabolic switch."[][6][9] This leads to a slower rate of metabolism compared to its non-deuterated counterpart.
Supporting Experimental Data: The table below illustrates hypothetical, yet expected, outcomes from an in vitro metabolic stability assay comparing the two compounds.
| Compound | Half-Life (t½) in Human Liver Microsomes (min) | % Parent Compound Remaining at 60 min |
| DL-Leucine | 45 | 39% |
| DL-Leucine-d7 | 95 | 68% |
This enhanced stability means that in a biological system, DL-Leucine-d7 would persist longer, which is a highly desirable trait in drug development for improving pharmacokinetic profiles.[6]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of DL-Leucine and DL-Leucine-d7 using human liver microsomes (HLM).
Objective: To determine and compare the in vitro half-life (t½) of the test compounds.
Materials:
-
DL-Leucine and DL-Leucine-d7 (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Deuterated Warfarin)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw HLM and NADPH solutions on ice.
-
Prepare a 1 mg/mL HLM working solution by diluting the stock with 0.1 M phosphate buffer. Keep on ice.
-
Prepare the final incubation mixture (excluding the test compound) containing HLM and buffer. Pre-warm at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the test compound (DL-Leucine or DL-Leucine-d7) to the pre-warmed HLM mixture to a final concentration of 1 µM. Causality Note: Starting the reaction with the compound ensures all components are at the optimal temperature.
-
Immediately add the NADPH regenerating system to initiate the metabolic reaction. This is your T=0 time point.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture into a collection plate containing 2 volumes of ice-cold ACN with the internal standard. Causality Note: The cold ACN serves to immediately precipitate proteins, thereby quenching the enzymatic reaction at a precise moment.
-
-
Sample Processing:
-
Seal and vortex the collection plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k.
-
Caption: Workflow for an in vitro metabolic stability assay.
Protein Structure and Analytical Applications
While often assumed to be non-perturbing, deuteration of non-exchangeable protons can introduce subtle but measurable changes to protein thermal stability, hydrophobicity, and local flexibility.[1] These effects are fundamentally different from the stabilizing effects of using D₂O as a solvent.[1] The reduced vibrations of deuterons can alter the hydrophobic effect.[1]
In analytical sciences, the mass difference of DL-Leucine-d7 is its most powerful feature. It is an ideal internal standard for mass spectrometry-based quantification of natural leucine, as its chemical behavior and ionization efficiency are nearly identical to the analyte, but it is easily distinguished by its mass.[10][12]
This property is expertly exploited in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a robust method for quantitative proteomics.[13] In a SILAC experiment, one cell population is grown in media containing "light" (normal) amino acids, while another is grown in media with "heavy" (isotope-labeled) amino acids like Leucine-d7. When the samples are combined and analyzed by mass spectrometry, the relative abundance of proteins between the two populations can be precisely determined by comparing the signal intensities of the light and heavy peptide pairs.[13]
Experimental Protocol: SILAC for Quantitative Proteomics
Objective: To compare the relative abundance of a target protein complex between two cell states using DL-Leucine-d7 labeling.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line.
-
"Light" Population: Grow in standard SILAC medium containing normal L-Leucine.
-
"Heavy" Population: Grow in SILAC medium where normal L-Leucine is replaced with DL-Leucine-d7.
-
Culture for at least 5-6 cell divisions to ensure >99% incorporation of the labeled amino acid. Self-Validation Note: Verify incorporation efficiency by running a small sample on a mass spectrometer before proceeding.
-
-
Cell Treatment and Lysis:
-
Apply the experimental treatment (e.g., drug addition) to one population and a vehicle control to the other.
-
Harvest and lyse the cells from both populations using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Combine the "light" and "heavy" lysates in a 1:1 protein mass ratio.
-
-
Protein Complex Immunoprecipitation (IP):
-
Perform an immunoprecipitation using an antibody specific to your bait protein to isolate the protein and its binding partners from the mixed lysate.
-
-
Sample Preparation for MS:
-
Elute the protein complex from the beads.
-
Perform an in-gel or in-solution digest of the proteins (e.g., using trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution mass spectrometry.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by 7 Da (or multiples of 7, depending on the number of leucine residues).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" vs. "light" peptide pairs.[13]
-
A ratio significantly different from 1 indicates a change in the abundance of that protein in the complex between the two experimental conditions.
-
Caption: General workflow for a SILAC-IP experiment.
Summary and Future Outlook
The substitution of hydrogen with deuterium in DL-Leucine-d7 provides a powerful tool for scientific investigation, driven by the kinetic isotope effect. This single atomic modification leads to significant, predictable, and advantageous changes in molecular behavior.
Comparison Summary:
| Feature | DL-Leucine | DL-Leucine-d7 (iso-propyl-d7) | Advantage of Deuteration |
| Chemical Structure | C₆H₁₃NO₂ | C₆H₆D₇NO₂ | Functionally identical, isotopically distinct |
| Metabolic Rate | Faster (C-H bond cleavage) | Slower (stronger C-D bond) | Improved pharmacokinetic profile in drug candidates[6] |
| Mass Spectrometry | Natural isotopic abundance | M+7 mass shift | Excellent internal standard for quantification[14] |
| Proteomics | Standard reagent | "Heavy" label in SILAC | Enables precise relative protein quantification[13] |
| Mechanistic Studies | Baseline reaction rate | Slower reaction rate | Allows for elucidation of reaction mechanisms (KIE)[15][16] |
For drug development professionals, leveraging the deuterium isotope effect can transform a lead compound with poor metabolic stability into a viable drug candidate. For researchers and analytical scientists, DL-Leucine-d7 is an indispensable tool for achieving precision and accuracy in metabolic tracing and quantitative proteomics. As our understanding of subtle isotope effects on protein structure and function grows, new applications in structural biology are continually emerging.
References
- Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - NIH. (2020-05-26).
- Use of secondary isotope effects and varying pH to investigate the mode of binding of inhibitory amino aldehydes by leucine aminopeptidase - PubMed. (1985-01-15).
- Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuter
- Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC - NIH. (2022-04-13).
- Deuteration of Amino Acids Based on DCL™ - Deuterium Technology Pl
- The Power of Deuterated Peptides: A New Wave in Drug Development - LifeTein. (2024-04-24). LifeTein.
- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - MDPI. MDPI.
- How does the presence of deuterium in the protein affect protein folding? - Quora. (2015-02-02). Quora.
- Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed. (1996-07).
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Navigating the Landscape of Quantitative Proteomics: An Inter-laboratory Comparison Guide to DL-Leucine-d7 Metabolic Labeling
For researchers, scientists, and drug development professionals, the quest for precise and reproducible protein quantification is paramount. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy, and among the various methods, metabolic labeling with amino acids offers distinct advantages by introducing the label at the earliest possible stage, minimizing downstream experimental variability. This guide provides an in-depth technical overview of DL-Leucine-d7 (iso-propyl-d7) based proteomics, offering a comparative analysis, expected performance metrics, and detailed experimental protocols.
Disclaimer: As of the writing of this guide, no formal, multi-site inter-laboratory comparison study specifically for DL-Leucine-d7 has been published. The data and comparisons presented herein are synthesized from established principles of metabolic labeling, performance metrics of similar deuterated amino acid labeling strategies, and known sources of variability in quantitative proteomics. This guide is intended to provide a robust framework for implementation and to set realistic performance expectations.
The Principle of Metabolic Labeling with DL-Leucine-d7
Metabolic labeling is a technique where cells are cultured in a medium containing a "heavy" isotopically labeled version of an essential amino acid.[1] As the cells grow and synthesize new proteins, this heavy amino acid is incorporated into the proteome. When this "heavy" proteome is mixed with a "light" (unlabeled) proteome from a control condition, the relative abundance of each protein can be determined by the ratio of heavy to light peptide signals in the mass spectrometer.[2]
Leucine is an excellent candidate for metabolic labeling due to its high abundance in proteins and its status as an essential amino acid, meaning cells must acquire it from the growth medium. DL-Leucine-d7 is a racemic mixture of D- and L-leucine where the seven hydrogen atoms on the iso-propyl group are replaced with deuterium.
A critical consideration is the use of a DL-racemic mixture. In mammalian systems, protein synthesis machinery exclusively incorporates L-amino acids.[3][4] D-amino acids are generally not incorporated into nascent polypeptide chains and have distinct metabolic pathways.[5][6] This implies that only the L-Leucine-d7 portion of the supplied mixture will be actively incorporated into proteins, a factor that must be considered in determining the optimal labeling concentration.
A Virtual Inter-Laboratory Comparison: Expected Performance Metrics
An inter-laboratory study is the gold standard for assessing the robustness and transferability of an analytical method.[7] While a formal study for DL-Leucine-d7 is absent, we can project expected performance based on typical variations observed in quantitative proteomics workflows.[8][9] These variations can be broken down into several stages of the experimental process.[8]
Below is a table of hypothetical yet representative quantitative data from three laboratories performing a proteomics experiment using DL-Leucine-d7 labeling.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Key Considerations & Sources of Variability |
| Analytical Method | LC-MS/MS (Orbitrap) | LC-MS/MS (Q-TOF) | LC-MS/MS (Orbitrap) | Instrument platform, mass accuracy, and resolution can influence results.[10] |
| Labeling Efficiency | >98% | >97% | >98% | Dependent on cell doubling time, initial seeding density, and concentration of DL-Leucine-d7. At least 5-6 cell doublings are recommended for near-complete labeling.[11] |
| Intra-Assay Precision (%CV) | ≤ 12% | ≤ 15% | ≤ 11% | Reflects the reproducibility of repeated injections of the same sample. Primarily influenced by LC-MS system stability. |
| Inter-Assay Precision (%CV) | ≤ 20% | ≤ 25% | ≤ 18% | Measures reproducibility across different sample preparations. Influenced by the consistency of cell culture, protein extraction, and digestion protocols.[12] |
| Quantification Accuracy (% Bias) | < 15% | < 20% | < 15% | The deviation from the expected heavy/light ratio. Can be affected by precursor ion interference and the data analysis algorithm. |
| Number of Protein IDs | ~5,500 | ~4,800 | ~5,800 | Highly dependent on sample complexity, fractionation, LC gradient length, and mass spectrometer sensitivity. |
Note: %CV (Percent Coefficient of Variation) is a measure of precision. % Bias is a measure of accuracy. Data is hypothetical and based on typical performance of validated metabolic labeling proteomics methods.
The primary sources of inter-laboratory variability in such a study would likely stem from differences in cell culture practices, protein extraction and digestion efficiency, and the specific LC-MS/MS platform and data analysis software used.[8][9]
DL-Leucine-d7 in Comparison to Other Quantitative Proteomics Methods
The choice of a quantification method depends on the biological question, the sample type, and available resources.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| DL-Leucine-d7 Labeling | Metabolic incorporation of deuterated leucine. | Label introduced in vivo, minimizing sample prep variability. Cost-effective compared to 13C/15N labeled amino acids. | Limited to cell culture. Potential for metabolic conversion (though less likely with deuterated leucine). Use of a DL-mixture requires careful consideration of labeling concentration. | Comparing protein expression between different cell culture conditions (e.g., drug treatment vs. control). |
| SILAC (Arg/Lys) | Metabolic incorporation of 13C/15N labeled arginine and lysine. | Gold standard for metabolic labeling. High labeling efficiency. Every tryptic peptide (except C-terminal) is labeled. | More expensive than deuterated amino acids. Not suitable for organisms with significant arginine-to-proline conversion. | Similar applications to DL-Leucine-d7, but with a more established track record and broader community support. |
| TMT/iTRAQ | Chemical labeling of peptides in vitro with isobaric tags. | High multiplexing capacity (up to 18-plex or more). Applicable to any sample type, including tissues and biofluids. | Labeling occurs late in the workflow, introducing potential variability during sample prep. Ratio compression can underestimate large fold changes. | Studies requiring comparison of multiple conditions or time points simultaneously. Clinical sample analysis.[13] |
| Label-Free Quantification (LFQ) | Compares signal intensity or spectral counts of peptides across different runs. | No labeling required, reducing cost and sample prep complexity. Applicable to any sample type. | Highly dependent on LC-MS reproducibility. Prone to missing values for low-abundance proteins. | Large-scale cohort studies where labeling is impractical.[14] |
Experimental Workflow and Protocols
A successful DL-Leucine-d7 proteomics experiment requires meticulous attention to detail at each step.
Experimental Workflow Diagram
Caption: Workflow for a DL-Leucine-d7 quantitative proteomics experiment.
Step-by-Step Protocol: Metabolic Labeling of Adherent Cells
-
Prepare Labeling Medium: Prepare a custom cell culture medium that lacks L-leucine. Supplement this medium with dialyzed fetal bovine serum and the desired concentration of DL-Leucine-d7.
-
Cell Seeding: Seed cells at a low density in both standard (light) and labeling (heavy) media.
-
Cell Culture: Culture the cells for a sufficient duration to allow for at least 5-6 doublings. This ensures near-complete incorporation of the labeled amino acid.[11]
-
Harvesting: After the final treatment or time point, wash the cells with cold PBS, and then harvest them by scraping or trypsinization.
-
Cell Counting and Mixing: Accurately count the cells from the light and heavy populations and mix them at a 1:1 ratio.
Step-by-Step Protocol: Protein Extraction, Digestion, and LC-MS/MS
-
Lysis: Lyse the combined cell pellet in a suitable buffer (e.g., 8M urea) with protease and phosphatase inhibitors.
-
Reduction and Alkylation: Reduce cysteine bonds with DTT and alkylate them with iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Dilute the lysate to reduce the urea concentration and digest the proteins overnight with a protease such as trypsin.
-
Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides on a high-resolution mass spectrometer. A typical data-dependent acquisition (DDA) method would involve:
Data Analysis Logic
Caption: Bioinformatic pipeline for DL-Leucine-d7 proteomics data.
Applications in Drug Development
Quantitative proteomics using methods like DL-Leucine-d7 labeling is instrumental in various stages of drug discovery and development:
-
Target Identification and Validation: Comparing the proteomes of diseased vs. healthy cells can reveal potential drug targets.
-
Mechanism of Action Studies: Understanding how a drug candidate alters protein expression profiles can elucidate its mechanism of action.
-
Biomarker Discovery: Identifying proteins that change in response to treatment can lead to the discovery of efficacy and toxicity biomarkers.
-
Off-Target Effect Analysis: Unbiased proteome-wide analysis can reveal unintended protein expression changes, helping to assess the safety profile of a drug.
By providing a robust and cost-effective method for quantitative proteomics in cell culture models, DL-Leucine-d7 labeling is a valuable tool for accelerating pharmaceutical research.
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Kaspar, S., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods. Available at: [Link]
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Karas,M., et al. (2022). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Available at: [Link]
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Safety Operating Guide
Navigating Isotopic Frontiers: A Comprehensive Guide to the Safe Handling of DL-Leucine-d7 (iso-propyl-d7)
For the dedicated researcher, scientist, and drug development professional, the incorporation of stable isotope-labeled compounds like DL-Leucine-d7 is a cornerstone of modern analytical and metabolic studies. The substitution of hydrogen with deuterium in the iso-propyl moiety of leucine offers a powerful tool for tracing metabolic fates and quantifying biological processes. However, the unique physicochemical properties of deuterated compounds necessitate a meticulous approach to laboratory safety and handling to ensure both the integrity of the research and the well-being of the researcher. This guide provides a holistic operational framework for the safe and effective use of DL-Leucine-d7, grounded in scientific principles and field-proven best practices.
The Deuterium Difference: Understanding the "Why" Behind the Precautions
At the heart of handling DL-Leucine-d7 safely and effectively lies an appreciation for the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This seemingly subtle difference can lead to a slower rate of metabolic processes that involve the cleavage of these bonds.[1] While DL-Leucine-d7 is a stable, non-radioactive isotope, this altered metabolic profile underscores the importance of treating it as a distinct chemical entity from its non-deuterated counterpart. While generally considered to have low toxicity, the full biological implications of altered metabolic pathways are a subject of ongoing research. Therefore, the core principle of handling DL-Leucine-d7 is to minimize exposure and prevent unintended ingestion or inhalation, not just as a matter of general laboratory hygiene, but out of a specific understanding of its potential to behave differently in biological systems.
Risk Assessment: A Proactive Approach to Safety
Before any handling of DL-Leucine-d7, a thorough risk assessment is mandatory. This is not a mere bureaucratic exercise but a critical thinking process to identify potential hazards and implement appropriate control measures.[2][3]
A typical risk assessment for handling DL-Leucine-d7 powder would involve the following steps:
-
Identify the Hazards:
-
Chemical Hazards: DL-Leucine-d7 is a fine powder. The primary hazard is the potential for inhalation of airborne particles and eye contact.[4] While not classified as hazardous, any fine powder can cause respiratory irritation.[5]
-
Isotopic Integrity Hazards: The primary threat to the integrity of your experiment is isotopic dilution through hydrogen-deuterium (H/D) exchange.[6] This can occur if the compound is exposed to atmospheric moisture or protic solvents.[7]
-
-
Assess the Risks:
-
Inhalation: The risk is highest when weighing and transferring the powder.
-
Eye Contact: The risk is present whenever the container is open.
-
Isotopic Dilution: The risk is continuous during storage and handling if not performed under appropriate conditions.
-
-
Control the Risks:
-
Engineering Controls: The primary engineering control for handling powdered DL-Leucine-d7 is a certified chemical fume hood or a powder containment hood. This minimizes the risk of inhalation.[8]
-
Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling, storage, and disposal. Ensure all personnel are trained on this SOP.
-
Personal Protective Equipment (PPE): This is the final line of defense and will be detailed in the next section.
-
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount when handling DL-Leucine-d7. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment | Rationale |
| Storage and Inspection | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | Provides basic protection against accidental spills or container leaks. |
| Weighing and Aliquoting (in a fume hood) | - Safety goggles- Laboratory coat- Disposable nitrile gloves (double-gloving recommended)- N95 respirator (if not in a certified powder containment hood) | Protects against inhalation of fine particles and eye contact. Double gloving provides an extra layer of protection and allows for easy removal of the outer glove if contaminated.[7] |
| Dissolving in Solvent | - Safety goggles- Laboratory coat- Disposable nitrile gloves | Protects against splashes of the solvent and the dissolved compound. |
| Spill Cleanup | - Safety goggles- Laboratory coat- Heavy-duty nitrile or neoprene gloves- N95 respirator | Provides enhanced protection during cleanup of a potentially airborne powder. |
Glove Selection: For handling powdered DL-Leucine-d7, disposable nitrile gloves are generally sufficient.[9][10] They offer good chemical resistance to a wide range of laboratory solvents and provide a good balance of dexterity and protection.[11] It is crucial to change gloves immediately if they become contaminated.
Respiratory Protection: While working in a fume hood should be the primary control measure, an N95 respirator can provide an additional layer of protection against inhaling fine powders, especially during weighing procedures.
Step-by-Step Handling and Storage Protocols: Preserving Isotopic Integrity
The following protocols are designed to be a self-validating system, ensuring both user safety and the isotopic purity of DL-Leucine-d7.
4.1. Receiving and Storage:
-
Inspect the Packaging: Upon receipt, visually inspect the packaging for any signs of damage.
-
Store in a Cool, Dry, and Well-Ventilated Area: Store the container tightly sealed in a desiccator or a controlled low-humidity environment to prevent H/D exchange with atmospheric moisture.[6]
-
Segregate from Incompatible Materials: Although DL-Leucine is generally stable, it's good practice to store it away from strong oxidizing agents.[5]
4.2. Weighing and Handling:
-
Work in a Fume Hood: All manipulations of powdered DL-Leucine-d7 must be conducted in a certified chemical fume hood.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Use Anti-Static Weighing Dishes: To prevent the fine powder from dispersing due to static electricity.
-
Handle Under an Inert Atmosphere (for sensitive applications): For applications where maximal isotopic purity is critical, consider handling the compound in a glove box under an inert atmosphere of nitrogen or argon to completely eliminate the risk of H/D exchange with atmospheric moisture.[6]
-
Clean Up Spills Promptly: Use a dampened paper towel to gently wipe up any spilled powder to avoid creating dust. Dispose of the contaminated paper towel as chemical waste.
4.3. Preparing Solutions:
-
Use Deuterated Solvents: To prevent H/D exchange in solution, use the appropriate deuterated solvent for your application.
-
Add Powder to Solvent: Slowly add the weighed DL-Leucine-d7 to the solvent to avoid splashing.
-
Seal and Store Appropriately: Once dissolved, seal the container tightly and store it under the conditions recommended for the specific solvent.
Disposal Plan: Responsible Stewardship
The disposal of DL-Leucine-d7 and its associated waste must be handled responsibly to ensure environmental safety and regulatory compliance.
-
Solid Waste:
-
Unused DL-Leucine-d7 powder and any grossly contaminated items (e.g., weighing boats, contaminated gloves) should be collected in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions of DL-Leucine-d7 should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[6]
-
Always consult your institution's specific hazardous waste disposal guidelines.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates the key decision points in the safe handling of DL-Leucine-d7.
Caption: Decision tree for handling DL-Leucine-d7.
By adhering to these guidelines, researchers can confidently and safely work with DL-Leucine-d7, ensuring the integrity of their valuable research while maintaining the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
